Product packaging for 3-Ethyl-3,4-dimethylheptane(Cat. No.:CAS No. 61868-34-6)

3-Ethyl-3,4-dimethylheptane

Cat. No.: B14560665
CAS No.: 61868-34-6
M. Wt: 156.31 g/mol
InChI Key: HKSCZRRMBTUZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-3,4-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14560665 3-Ethyl-3,4-dimethylheptane CAS No. 61868-34-6

Properties

CAS No.

61868-34-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-3,4-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-9-10(4)11(5,7-2)8-3/h10H,6-9H2,1-5H3

InChI Key

HKSCZRRMBTUZLO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(CC)CC

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-3,4-dimethylheptane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-3,4-dimethylheptane, focusing on its chemical identity, structural properties, and relevant analytical methodologies. While not a compound typically associated with drug development, its properties are pertinent to analytical chemistry and material science.

IUPAC Nomenclature and Chemical Structure

The name This compound is the correct and unambiguous identifier for this molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2][3][4]

The naming convention is derived as follows:

  • Parent Chain Identification : The longest continuous chain of carbon atoms in the molecule contains seven carbons, making it a "heptane".

  • Numbering the Chain : The chain is numbered from the end that gives the substituents (the attached alkyl groups) the lowest possible locants (positions). Numbering from one direction gives locants of 3, 3, and 4, which is lower than the alternative (4, 5, 5).

  • Identifying and Naming Substituents : The molecule has three substituents: one ethyl (-CH2CH3) group and two methyl (-CH3) groups.

  • Alphabetical Ordering and Assembly : The substituents are listed alphabetically (ethyl before methyl). Prefixes like "di-" are not considered for alphabetization. The final name is assembled by placing the locants before each substituent name, followed by the parent chain name.

The chemical structure is as follows:

  • Molecular Formula : C11H24[5][6]

  • Canonical SMILES : CCCC(C)C(C)(CC)CC[6]

  • InChIKey : HKSCZRRMBTUZLO-UHFFFAOYSA-N[6]

Below is a diagram illustrating the logical breakdown of the molecular structure for IUPAC naming.

Diagram illustrating the parent chain and substituent locations for this compound.

Physicochemical and Identification Data

Quantitative data for this compound is summarized below. As a simple, non-functionalized alkane, it has limited biological activity and is primarily characterized by its physical properties.

PropertyValueSource(s)
Identifier
CAS Number61868-34-6[6][7]
PubChem CID19848562[6]
Molecular Properties
Molecular FormulaC11H24[5][6]
Molecular Weight156.31 g/mol [6][8]
Exact Mass156.187800766 Da[6]
Physical Properties
Boiling Point189.8 °C[5]
Density0.778 g/cm³[8]
XLogP3-AA (Computed)5.4[6]
Refractive Index (Computed)1.428[6]
Molar Refractivity (Computed)52.34 m³/mol[6]

Relevance in Research and Development

Branched alkanes such as this compound are not typically investigated as active pharmaceutical ingredients in drug development due to their chemical inertness and lack of functional groups necessary for specific biological interactions.

Their primary relevance to the scientific community is:

  • Analytical Standards : Used as reference compounds in Gas Chromatography (GC) for the identification of components in complex hydrocarbon mixtures like fuels, lubricants, and environmental samples.

  • Combustion Research : As a component of surrogate fuel mixtures designed to mimic the combustion properties of real-world fuels like gasoline or diesel.

  • Physicochemical Modeling : Studied to understand the relationship between molecular structure (e.g., branching) and physical properties like boiling point, viscosity, and density.

There are no known signaling pathways or specific biological mechanisms associated with this molecule.

Experimental Protocol: Identification by GC-MS

The standard method for the identification and quantification of volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13] The following is a representative protocol.

Objective : To identify and confirm the presence of this compound in a complex hydrocarbon mixture.

1. Sample Preparation

  • If the sample is a liquid mixture, dilute it 1:100 (v/v) with a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Prepare a standard solution of pure this compound (e.g., 100 ppm in hexane) for retention time confirmation.

  • Prepare an alkane standard mixture (e.g., C8-C20) to calculate the Linear Retention Index (RI) for the target compound.[13]

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph : Agilent 7890B series or equivalent.[13]

  • Mass Spectrometer : Agilent 5977 series mass selective detector (MSD) or equivalent.[13]

  • Column : HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent non-polar column.[13]

  • Carrier Gas : Helium at a constant flow rate of 1.0 - 1.25 mL/min.[13]

  • Injection : 1 µL of the prepared sample is injected in splitless mode.

  • Injector Temperature : 250 °C.[13]

3. GC Oven Temperature Program

  • Initial Temperature: Hold at 50 °C for 2 minutes.

  • Ramp 1: Increase temperature at a rate of 5 °C/min to 200 °C.

  • Ramp 2: Increase temperature at a rate of 20 °C/min to 280 °C.

  • Final Hold: Hold at 280 °C for 5 minutes. (Note: This program is a general starting point and must be optimized for the specific sample matrix.)

4. Mass Spectrometer Parameters

  • Ionization Mode : Electron Impact (EI) at 70 eV.[13]

  • Mass Range : Scan from m/z 35 to 550 amu.[13]

  • Solvent Delay : 3-5 minutes to prevent filament damage from the solvent peak.[13]

  • Ion Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

5. Data Analysis

  • Identification : The compound is identified by comparing its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern for a branched alkane is characteristic.

  • Confirmation : The identity is confirmed by matching the retention time of the peak in the sample chromatogram with that of the pure standard.

  • Retention Index (RI) : For further confirmation, the RI is calculated using the retention times of the C8-C20 alkane standards and compared against known database values.

The workflow for this analytical protocol is visualized below.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Dilution Dilute Sample (1:100 in Hexane) Standards Prepare Standards (Target & RI Mix) Injection Inject 1µL Sample Standards->Injection Input Separation GC Separation (HP-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection MS Detection (m/z 35-550) Ionization->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram Output Spectrum Extract Mass Spectrum for Target Peak Chromatogram->Spectrum Library Compare Spectrum to NIST Library Spectrum->Library Confirm Confirm Identity (Retention Time & RI) Library->Confirm

A generalized workflow for the identification of a target alkane using Gas Chromatography-Mass Spectrometry.

References

A Technical Guide to the Physical Properties of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-3,4-dimethylheptane. The information contained herein is intended to support research and development activities where this compound may be utilized as a solvent, reference standard, or in other applications. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines generalized, yet detailed, experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. This data is crucial for understanding the compound's behavior under various experimental conditions.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1][2][3]
CAS Number 61868-34-6[2]
Boiling Point 189.8 - 190 °C[1][3]
Density 0.778 g/mL[3]
Refractive Index 1.436[3]
Melting Point Not available (Estimated for an isomer, 3,4-dimethyl-4-ethylheptane: -57.06°C)[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, benzene, chloroform).[5]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the primary physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[6]

  • A capillary tube, with its sealed end pointing upwards, is placed into the test tube containing the sample.[6]

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

  • The thermometer and test tube assembly is then inserted into the Thiele tube, which is filled with mineral oil to a level above the side arm.

  • The Thiele tube is gently heated at the side arm. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[6]

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance.

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The filled pycnometer with the reference liquid is weighed.

  • The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of a liquid and can be used to assess its purity.[7]

Apparatus:

  • Abbe refractometer

  • Light source (sodium D line, 589 nm)

  • Constant temperature water circulator

  • Dropper or pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lens paper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.[8]

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a dropper, place a few drops of the liquid sample onto the surface of the lower prism.[8]

  • Close the prisms carefully to spread the liquid into a thin film.

  • Adjust the light source and mirror to obtain maximum illumination.[8]

  • While looking through the eyepiece, turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

  • Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[7] If the measurement is not at 20°C, a correction can be applied.[9]

Process Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing & Reporting Sample Obtain Pure Liquid Sample BoilingPoint Boiling Point Determination (Thiele Tube Method) Sample->BoilingPoint Density Density Measurement (Pycnometer Method) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex RecordData Record All Measurements (Temperature, Mass, Volume, etc.) BoilingPoint->RecordData Density->RecordData RefractiveIndex->RecordData Calculate Calculate Final Properties (Density, Corrected RI) RecordData->Calculate Report Compile Technical Report Calculate->Report

Caption: General workflow for determining the physical properties of a liquid.

References

Technical Guide: 3-Ethyl-3,4-dimethylheptane (CAS No. 61868-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3,4-dimethylheptane. Due to the limited availability of specific experimental data for this compound, this guide includes predicted properties and outlines general experimental protocols for its synthesis and characterization based on established organic chemistry principles.

Chemical Identity and Physical Properties

This compound is a saturated, branched-chain alkane. Its structure consists of a heptane (B126788) backbone with an ethyl group at the third position and methyl groups at the third and fourth positions.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 61868-34-6[1][2][3]
Molecular Formula C₁₁H₂₄[1][3][4]
IUPAC Name This compound[3]
SMILES CCCC(C)C(C)(CC)CC[1][3]
InChIKey HKSCZRRMBTUZLO-UHFFFAOYSA-N[1][3]
Synonyms 3,4-DIMETHYL-3-ETHYLHEPTANE[1]

Table 2: Physical and Computed Properties of this compound

PropertyValueReference
Molecular Weight 156.31 g/mol [1][3][5]
Boiling Point 189.8 °C[4]
Density 0.778 g/cm³[5]
XLogP3-AA 5.4[1][3]
Complexity 90.2[1][3]

Experimental Protocols

A logical approach to synthesize this highly branched alkane is through the construction of its carbon skeleton using a Grignard reaction, followed by the removal of the resulting hydroxyl group. A potential disconnection suggests the reaction between 2-bromo-2-methylpentane (B146041) and butan-2-one, followed by reduction.

Step 1: Synthesis of 3,4-dimethylheptan-3-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromopentane (B28208) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methylbutan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3,4-dimethylheptan-3-ol.

Step 2: Reduction of 3,4-dimethylheptan-3-ol to this compound

A two-step dehydration-hydrogenation sequence is a reliable method for this conversion.

  • Dehydration: Dissolve the crude alcohol from the previous step in toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude alkene mixture.

  • Hydrogenation: Dissolve the crude alkene in ethanol (B145695) or ethyl acetate (B1210297) in a suitable hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

  • Final Isolation: Once the reaction is complete (monitored by GC or TLC), filter the mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

GC-MS is the ideal technique for confirming the identity and purity of the volatile, nonpolar product.

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-5ms, HP-5ms, or similar).

    • Injector: Split/splitless injector, operated in split mode.

    • Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis: The retention time of the major peak will be characteristic of the compound under the given conditions. The mass spectrum should show a molecular ion peak (m/z 156) and a fragmentation pattern consistent with a C₁₁H₂₄ branched alkane. Key fragments would be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found. The following are predicted key features based on its structure:

  • ¹H NMR: The spectrum would be complex, with multiple overlapping signals in the 0.8-1.5 ppm range, characteristic of a saturated alkane. Distinct signals would include triplets for the terminal methyl groups of the ethyl and heptane chains, and complex multiplets for the methylene (B1212753) and methine protons.

  • ¹³C NMR: The spectrum would show 11 distinct signals for each carbon atom, assuming chiral centers lead to diastereotopic non-equivalence. The signals would all appear in the aliphatic region (approx. 10-50 ppm).

  • IR Spectroscopy: The spectrum would be simple, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would be at m/z 156. The fragmentation pattern would be dominated by the loss of alkyl radicals, with prominent peaks at m/z 141 (M-15), 127 (M-29), and other fragments resulting from cleavage at the branching points.

Mandatory Visualizations

logical_relationship compound This compound cas CAS: 61868-34-6 compound->cas formula Formula: C₁₁H₂₄ compound->formula mw MW: 156.31  g/mol compound->mw structure Structure (SMILES): CCCC(C)C(C)(CC)CC compound->structure properties Physical Properties compound->properties bp Boiling Point: 189.8 °C properties->bp density Density: 0.778 g/cm³ properties->density

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-Bromopentane + 3-Methylbutan-2-one grignard Grignard Reaction start->grignard alcohol 3,4-Dimethylheptan-3-ol grignard->alcohol dehydration Dehydration (H⁺) alcohol->dehydration alkene Alkene Intermediate dehydration->alkene hydrogenation Hydrogenation (H₂/Pd-C) alkene->hydrogenation product Crude Product hydrogenation->product distillation Fractional Distillation product->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS Analysis pure_product->gcms spectra Mass Spectrum & Purity Data gcms->spectra

References

3-Ethyl-3,4-dimethylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed technical overview of the branched alkane, 3-Ethyl-3,4-dimethylheptane. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require precise information on its fundamental chemical and physical properties. As a saturated hydrocarbon, this compound's primary relevance is in organic synthesis, analytical chemistry, and as a potential component in fuel formulations, rather than in direct pharmacological applications.

Molecular Identity and Properties

This compound is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. Its structure consists of a seven-carbon heptane (B126788) backbone with three alkyl substituents: an ethyl group at the third carbon and two methyl groups at the third and fourth carbons, respectively.

The key quantitative properties of this molecule are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [2][3][4]
IUPAC Name This compound[2]
CAS Registry Number 61868-34-6[3]
Canonical SMILES CCCC(C)C(C)(CC)CC[2]
Boiling Point 189.8 °C[1]

Experimental Protocols & Applications

Due to its nature as a simple branched alkane, this compound is not associated with specific biological signaling pathways or direct applications in drug development. Therefore, detailed experimental protocols for biological assays are not applicable.

However, its properties make it relevant in other scientific contexts:

  • Analytical Chemistry: It can be used as a reference compound in gas chromatography for the identification of components in complex hydrocarbon mixtures.[3]

  • Fuel Science: Branched alkanes are known to improve combustion efficiency and increase the octane (B31449) rating of gasoline.[5] The synthesis of compounds like this compound is often achieved through processes such as alkylation, hydrocracking, or the isomerization of straight-chain alkanes in the petrochemical industry.[5]

  • Organic Synthesis: It can serve as a non-polar solvent or as a starting material or intermediate in the synthesis of more complex organic molecules.[5]

Standard experimental protocols for alkanes generally involve reactions such as combustion, halogenation under UV light, and thermal cracking.[5]

Structural and Logical Relationships

To visualize the constitution of this compound from its core components, the following diagram illustrates the logical relationship between the parent chain and its substituents as defined by IUPAC nomenclature.

G Heptane Heptane (C7 Parent Chain) Molecule This compound (C11H24) Heptane->Molecule Forms Backbone Ethyl Ethyl Group (-C2H5) substituents Ethyl->substituents Methyl1 Methyl Group (-CH3) Methyl1->substituents Methyl2 Methyl Group (-CH3) Methyl2->substituents substituents->Molecule Attach at Positions 3, 3, 4

Caption: Logical construction of this compound from its parent chain and substituents.

References

A Technical Guide to the Synthesis of Highly Branched Alkanes: The Case of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The synthesis of complex, highly branched alkanes is a significant challenge in organic chemistry, primarily due to the difficulty of constructing sterically hindered C-C bonds, particularly quaternary carbon centers. These motifs are crucial in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of viable synthetic routes to produce structures like 3-Ethyl-3,4-dimethylheptane, a model compound featuring a quaternary stereocenter. We explore and compare three classical and powerful methodologies: the Grignard reagent approach, the Corey-House synthesis, and the Wittig reaction followed by hydrogenation. This document details the strategic retrosynthetic analysis, reaction mechanisms, comprehensive experimental protocols, and quantitative data to guide researchers and drug development professionals in the synthesis of sterically demanding saturated hydrocarbons.

Introduction and Retrosynthetic Strategy

The construction of alkanes bearing quaternary carbon atoms—carbons bonded to four other carbon atoms—is a formidable task in synthetic organic chemistry. These structures often lead to high levels of steric hindrance, which can impede reaction kinetics and favor undesired side reactions like elimination. This compound serves as an excellent case study, containing a quaternary center at the C3 position.

A logical retrosynthetic analysis of the target molecule reveals several potential C-C bond disconnections. The most strategically sound approaches involve disconnecting the bonds around the quaternary center or disconnecting the carbon backbone to form an alkene precursor, which can be subsequently hydrogenated. This guide focuses on three such disconnections that lead to well-established synthetic routes.

Retrosynthesis Target This compound D1 Route A: Grignard Approach Target->D1 C3(quat)-Et bond D2 Route B: Corey-House Approach Target->D2 C3(quat)-Et bond Alkene Alkene Intermediate (Hydrogenation) Target->Alkene C-C single bonds P1a 4-Methylheptan-3-one D1->P1a P1b Ethyl Grignard (EtMgBr) D1->P1b P2a Lithium Diethylcuprate (Et₂CuLi) D2->P2a P2b 3-halo-3,4-dimethylheptane D2->P2b D3 Route C: Wittig Approach P3a 3-Pentanone (B124093) D3->P3a P3b sec-Butyl Phosphonium (B103445) Ylide D3->P3b Alkene->D3 C=C double bond

Caption: Retrosynthetic analysis of this compound.

Synthesis Route A: Grignard Reagent Approach

This route is a classic and reliable method for creating tertiary alcohols, which are excellent precursors to highly substituted alkanes.[1][2] The strategy involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone, followed by dehydration of the resulting tertiary alcohol and catalytic hydrogenation of the alkene intermediate.[2][3]

Workflow and Mechanism

The overall workflow consists of three main stages. The key step is the formation of the C-C bond via the Grignard reaction, which attacks the electrophilic carbonyl carbon.[3]

Grignard_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Ketone 4-Methylheptan-3-one Grignard_Addition Step 1: Grignard Addition Ketone->Grignard_Addition Grignard_Reagent Ethylmagnesium Bromide Grignard_Reagent->Grignard_Addition Alcohol Tertiary Alcohol Grignard_Addition->Alcohol Dehydration Step 2: Acid-Catalyzed Dehydration Alkene Alkene Mixture Dehydration->Alkene Hydrogenation Step 3: Catalytic Hydrogenation Alkane 3-Ethyl-3,4- dimethylheptane Hydrogenation->Alkane Alcohol->Dehydration Alkene->Hydrogenation

Caption: Workflow for the Grignard reagent synthesis route.

The mechanism for the key Grignard addition step involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.

Caption: Mechanism of Grignard addition to a ketone.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical YieldReference
1Grignard Addition1. Ethylmagnesium bromide, Anhydrous diethyl ether or THF, 0 °C to RT. 2. 1 M H₂SO₄ or NH₄Cl (aq. workup).85-95%[4][5]
2DehydrationConcentrated H₂SO₄ or H₃PO₄, heat; or TsOH, benzene, Dean-Stark trap.70-90%N/A
3HydrogenationH₂ (balloon or high pressure), 5-10% Pd/C or PtO₂, Ethanol (B145695) or Ethyl Acetate (B1210297), RT.>95%[6][7]
Experimental Protocols

Protocol A1: Grignard Synthesis of 3-Ethyl-4-methylheptan-3-ol [4][5]

  • Setup: All glassware must be rigorously dried (oven-dried >120°C or flame-dried) and assembled under an inert atmosphere (Nitrogen or Argon).[5]

  • Grignard Formation (if not purchased): In a round-bottom flask equipped with a condenser and dropping funnel, place magnesium turnings (1.1 eq). Add a small portion of a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether. Initiation may require gentle warming or an iodine crystal. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.[5]

  • Addition to Ketone: Cool the prepared Grignard reagent to 0°C in an ice bath. Add a solution of 4-methylheptan-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, stir for an additional 30-60 minutes at room temperature. Slowly quench the reaction by adding it to a beaker of ice, followed by the slow addition of 1 M sulfuric acid until the magnesium salts dissolve.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by distillation or column chromatography.

Protocol A2: Dehydration and Hydrogenation [6][7]

  • Dehydration: Combine the crude 3-ethyl-4-methylheptan-3-ol with a catalytic amount of p-toluenesulfonic acid (TsOH) in toluene (B28343). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude alkene mixture.

  • Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate in a flask. Carefully add 5-10 wt% of Palladium on carbon (Pd/C) catalyst.[6] Seal the flask, evacuate, and backfill with hydrogen gas (this can be done multiple times or by using a hydrogen-filled balloon).[7]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst, washing the pad with the solvent.[7] Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Synthesis Route B: Corey-House Synthesis

The Corey-House reaction is a powerful method for forming alkanes by coupling a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[8][9] It is particularly useful for creating unsymmetrical alkanes.[10] For synthesizing this compound, this route is challenging because the most direct disconnection requires coupling at a tertiary carbon, which is often inefficient and prone to elimination. However, it remains a cornerstone of alkane synthesis.[11][12]

Workflow and Mechanism

The synthesis involves the preparation of a Gilman reagent, which then acts as a nucleophile to displace a halide in a coupling reaction.[13]

Corey_House_Workflow R1 Ethyl Halide (e.g., EtBr) S1 Step 1: Form Alkyllithium R1->S1 R2 Lithium Metal R2->S1 R3 Copper(I) Iodide (CuI) S2 Step 2: Form Gilman Reagent R3->S2 R4 3-halo-3,4-dimethylheptane (Tertiary Halide) S3 Step 3: Coupling Reaction R4->S3 Int1 Ethyllithium (B1215237) (EtLi) S1->Int1 Int2 Lithium Diethylcuprate (Et₂CuLi) S2->Int2 Prod 3-Ethyl-3,4- dimethylheptane S3->Prod Int1->S2 Int2->S3

Caption: Workflow for the Corey-House synthesis route.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical YieldReference
1Alkyllithium FormationLithium metal, Alkyl Halide, Anhydrous Ether.High[11]
2Gilman Reagent FormationAlkyllithium (2 eq), CuI (1 eq), Anhydrous Ether or THF, ~ -78 °C to 0 °C.High[8]
3Coupling ReactionGilman Reagent, Alkyl Halide, Ether or THF, ~ 0 °C to RT.Variable (Good for 1°/2° halides, poor for 3° halides).[9][10]
Experimental Protocols

Protocol B1: Preparation of Lithium Diethylcuprate (Gilman Reagent) [11][13]

  • Setup: Use oven-dried glassware under an inert atmosphere.

  • Prepare Ethyllithium: In a flask, react ethyl bromide (1.0 eq) with lithium metal (2.2 eq) in anhydrous diethyl ether to form an ethyllithium solution. Titrate to determine the exact concentration.

  • Prepare Gilman Reagent: In a separate flask under argon, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C. Slowly add the ethyllithium solution (2.0 eq) via syringe. The solution will change color, indicating the formation of the Gilman reagent, Li[Cu(CH₂CH₃)₂].

Protocol B2: Coupling Reaction [12]

  • Reaction: To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add a solution of the second alkyl halide (e.g., 3-bromo-3,4-dimethylheptane) in ether.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the mixture with ether, wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. The crude product is purified by column chromatography or distillation. Note: Due to the use of a tertiary halide, the yield is expected to be low, with significant amounts of elimination byproducts.

Synthesis Route C: Wittig Reaction Approach

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[14][15] By choosing the appropriate ketone and phosphonium ylide, a tetrasubstituted alkene can be constructed, which is then hydrogenated to the target alkane.[16] This approach offers excellent control over the location of the eventual C-C single bonds formed after reduction.

Workflow and Mechanism

This route involves the preparation of a phosphorus ylide, its reaction with a ketone to form an alkene, and subsequent hydrogenation.

Wittig_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Ketone 3-Pentanone Wittig_Reaction Step 2: Wittig Olefination Ketone->Wittig_Reaction Alkyl_Halide 2-Bromobutane (B33332) Ylide_Formation Step 1: Ylide Formation Alkyl_Halide->Ylide_Formation Phosphine Triphenylphosphine (B44618) (PPh₃) Phosphine->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Alkene Alkene Intermediate Wittig_Reaction->Alkene Hydrogenation Step 3: Catalytic Hydrogenation Alkane 3-Ethyl-3,4- dimethylheptane Hydrogenation->Alkane Ylide->Wittig_Reaction Alkene->Hydrogenation

Caption: Workflow for the Wittig reaction synthesis route.

The Wittig reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Wittig_Mechanism R1 Ketone Int1 [2+2] Cycloaddition R1->Int1 R2 Ylide Ph₃P=CHR₂ R2->Int1 Int2 Oxaphosphetane Int1->Int2 p1 Int2->p1 Prod1 Alkene Prod2 Ph₃P=O p1->Prod1 p1->Prod2 p2

Caption: Simplified mechanism of the Wittig reaction.

Quantitative Data Summary
StepReactionReagents & ConditionsTypical YieldReference
1aPhosphonium Salt FormationTriphenylphosphine, 2-Bromobutane, Toluene, reflux.>90%[15]
1bYlide FormationPhosphonium salt, Strong base (n-BuLi, NaH, or NaNH₂), Anhydrous THF or Ether.High (used in situ)[16]
2Wittig OlefinationYlide solution, 3-Pentanone, Anhydrous THF, -78 °C to RT.50-80%[17][18]
3HydrogenationH₂ (balloon), 10% Pd/C, Ethanol, RT.>95%[7][19]
Experimental Protocols

Protocol C1: Wittig Reaction to form 3-Ethyl-4-methylhept-3-ene [17][18][20]

  • Phosphonium Salt: Reflux a solution of triphenylphosphine (1.0 eq) and 2-bromobutane (1.0 eq) in toluene for 24-48 hours. Cool the solution to precipitate the phosphonium salt, filter, and dry.

  • Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base like n-butyllithium (n-BuLi) (1.0 eq) dropwise until the characteristic color of the ylide (often orange/red) persists.

  • Olefination: To the cold ylide solution, add a solution of 3-pentanone (1.0 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[17]

  • Workup: Quench the reaction with water. Extract the product with ether or hexanes. The main byproduct, triphenylphosphine oxide, can often be precipitated by concentrating the organic layer and adding a nonpolar solvent, then removed by filtration.[17]

  • Purification: Further purify the resulting alkene by column chromatography.

Protocol C2: Hydrogenation Follow Protocol A2 for the catalytic hydrogenation of the alkene intermediate to yield the final alkane product.

Comparison of Synthetic Routes

FeatureGrignard RouteCorey-House RouteWittig Route
Key Transformation Ketone + GrignardGilman Reagent + Alkyl HalideKetone + Ylide
Quaternary Center Formed as a tertiary alcohol, then reduced.Formed directly in the coupling step.Formed as an alkene, then reduced.
Steps 3 (Ketone -> Alcohol -> Alkene -> Alkane)3 (Halide -> R-Li -> Gilman -> Alkane)3 (Ylide -> Alkene -> Alkane)
Advantages Reliable, high-yielding steps, uses common reagents.[4]Excellent for forming specific C-C bonds.[8]Excellent positional control of the double bond before reduction.[16]
Disadvantages Requires an extra reduction step (dehydration + hydrogenation).Poor reactivity/high elimination with tertiary halides.[11]Stereochemistry of alkene (E/Z) can be difficult to control; byproduct removal can be tedious.[14]
Overall Feasibility High: Likely the most practical and highest yielding route for this target.Low: Severely limited by the required tertiary halide coupling step.Moderate to High: Feasible, but ylide formation and byproduct removal add complexity.

Conclusion

The synthesis of highly branched alkanes such as this compound requires careful strategic planning to efficiently construct the sterically congested quaternary carbon center. While several classical methods can be adapted for this purpose, they present different advantages and limitations. The Grignard Reagent Approach stands out as the most robust and practical pathway, leveraging a high-yielding C-C bond formation followed by standard reduction techniques. The Wittig Reaction Approach offers a viable alternative with excellent regiochemical control, though it may present challenges in byproduct separation. The Corey-House Synthesis , while powerful for many applications, is ill-suited for the most direct disconnection in this specific case due to its intolerance for tertiary alkyl halides. For researchers and professionals in drug development, a thorough understanding of these routes allows for the selection of the most appropriate strategy based on available starting materials, scalability, and the specific structural demands of the target molecule.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-3,4-dimethylheptane, a saturated hydrocarbon with notable structural complexity. An understanding of the stereochemistry of this molecule is critical for its potential applications in various fields, including asymmetric synthesis and as a chiral building block. This document outlines the stereoisomeric forms, their relationships, and provides detailed experimental protocols for their synthesis and separation, supported by a summary of their physicochemical properties.

Molecular Structure and Stereoisomerism

This compound possesses two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom attached to four different substituent groups, giving rise to stereoisomerism.

  • C3 (Carbon 3): This carbon is bonded to an ethyl group (-CH₂CH₃), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and the substituted carbon atom C4.

  • C4 (Carbon 4): This carbon is connected to a methyl group (-CH₃), a hydrogen atom (-H), a sec-butyl group (the remainder of the heptane (B126788) chain), and the substituted carbon atom C3.

The presence of two chiral centers (n=2) results in a total of 2ⁿ = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The four stereoisomers of this compound are:

  • (3R,4R)-3-Ethyl-3,4-dimethylheptane

  • (3S,4S)-3-Ethyl-3,4-dimethylheptane

  • (3R,4S)-3-Ethyl-3,4-dimethylheptane

  • (3S,4R)-3-Ethyl-3,4-dimethylheptane

Physicochemical Properties

PropertyThis compound (Mixture)(3R,4R)(3S,4S)(3R,4S)(3S,4R)
Molecular FormulaC₁₁H₂₄C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄
Molecular Weight ( g/mol )156.31156.31156.31156.31156.31
Boiling Point (°C)~189Expected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pair
Density (g/mL at 20°C)~0.765Expected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pairExpected to be slightly different from the enantiomeric pair
Optical Rotation ([\u03b1]\u2097\u00b2\u2075)0 (racemic mixture)+y-y+z-z

Note: The boiling point and density of the mixture are approximate values. The optical rotations for the individual stereoisomers are represented by variables (+y, -y, +z, -z) as the specific values are not experimentally determined but are expected to be equal in magnitude and opposite in sign for enantiomeric pairs.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires a stereoselective approach. A plausible synthetic route involves the use of chiral auxiliaries or catalysts to control the stereochemistry at the two chiral centers. One potential strategy is outlined below, based on established methodologies for the asymmetric synthesis of alkanes with adjacent chiral centers.

Protocol: Asymmetric Reductive Coupling

This protocol describes a general approach for the synthesis of a single stereoisomer, for instance, (3R,4R)-3-Ethyl-3,4-dimethylheptane.

Materials:

  • (R)-3-Pentanone

  • Propylmagnesium bromide (Grignard reagent)

  • Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

  • Ruthenium catalyst (e.g., RuCl₂(BINAP))

  • Hydrogen gas

  • Anhydrous solvents (e.g., THF, Methanol)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reaction: To a solution of (R)-3-Pentanone in anhydrous THF at -78 °C, slowly add a solution of propylmagnesium bromide. The reaction is stirred for 2 hours at this temperature and then allowed to warm to room temperature. This step aims to create the C3-C4 bond with a degree of diastereoselectivity.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • Purification: The resulting crude alcohol is purified by flash column chromatography on silica (B1680970) gel.

  • Deoxygenation and Hydrogenation: The purified alcohol is then subjected to a deoxygenation reaction, for example, via a Barton-McCombie deoxygenation, to yield an alkene. This alkene is then hydrogenated using a chiral ruthenium catalyst (e.g., RuCl₂((R)-BINAP)) under a hydrogen atmosphere. This step is crucial for establishing the second chiral center with high enantioselectivity.

  • Final Purification: The final product, (3R,4R)-3-Ethyl-3,4-dimethylheptane, is purified by fractional distillation or preparative gas chromatography.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound can be achieved using chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Materials:

  • Racemic mixture of this compound

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC grade solvents (e.g., n-hexane, isopropanol)

  • HPLC system with a UV or refractive index detector

Procedure:

  • Column Selection: A chiral stationary phase column known for resolving non-polar analytes is selected.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol (B130326) is prepared. The ratio of the solvents is optimized to achieve the best separation of the four stereoisomers. A typical starting condition would be 99:1 (n-hexane:isopropanol).

  • Sample Preparation: A dilute solution of the racemic mixture of this compound is prepared in the mobile phase.

  • Chromatographic Separation: The sample is injected into the HPLC system. The flow rate and column temperature are optimized to improve resolution. The retention times of the four stereoisomers will differ, allowing for their separation. Diastereomers will have different retention times, and the enantiomers within each diastereomeric pair will also be resolved by the chiral stationary phase.

  • Fraction Collection: The eluent corresponding to each separated peak is collected.

  • Solvent Removal: The solvent from each collected fraction is carefully removed under reduced pressure to yield the individual, purified stereoisomers.

Visualizations

The relationships between the stereoisomers and a general workflow for their separation are illustrated below using Graphviz diagrams.

Stereoisomer_Relationships cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R 3R,4R 3S,4S 3S,4S 3R,4R->3S,4S Enantiomers 3R,4S 3R,4S 3R,4R->3R,4S Diastereomers 3S,4R 3S,4R 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Separation_Workflow cluster_input Starting Material cluster_process Separation Process cluster_output Isolated Stereoisomers Racemic_Mixture Racemic Mixture of This compound Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Stereoisomer_1 (3R,4R) Chiral_HPLC->Stereoisomer_1 Stereoisomer_2 (3S,4S) Chiral_HPLC->Stereoisomer_2 Stereoisomer_3 (3R,4S) Chiral_HPLC->Stereoisomer_3 Stereoisomer_4 (3S,4R) Chiral_HPLC->Stereoisomer_4

Caption: General workflow for the separation of stereoisomers.

The Thermodynamic Stability of Branched vs. Linear Alkanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of branched versus linear alkanes. A thorough understanding of the relationship between molecular structure and stability is fundamental in various scientific disciplines, including drug development, where molecular interactions and energy considerations are paramount. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and visually represents the logical relationships governing these properties.

Core Concept: Stability and Molecular Structure

In the realm of thermodynamics, stability refers to the energy state of a system. A more stable compound possesses a lower internal energy. For isomeric alkanes, which have the same molecular formula but different structural arrangements, the degree of branching significantly influences their thermodynamic stability. Experimental and computational studies have consistently shown that branched alkanes are thermodynamically more stable than their linear counterparts.[1][2] This increased stability is primarily attributed to a combination of factors including intramolecular steric interactions and electronic effects.[3]

The thermodynamic stability of alkanes is experimentally quantified through two key parameters: the standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔHc°).

  • Standard Enthalpy of Formation (ΔHf°): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) enthalpy of formation indicates greater stability.

  • Standard Enthalpy of Combustion (ΔHc°): This is the enthalpy change when one mole of a substance is completely burned in excess oxygen. Since combustion is an exothermic process, the enthalpy of combustion is always negative. A less negative (i.e., smaller magnitude) heat of combustion signifies that the initial molecule was in a lower energy state and therefore more stable.[4]

Data Presentation: Thermodynamic Properties of Alkanes

The following tables summarize the standard enthalpy of formation and standard enthalpy of combustion for a series of linear and branched alkanes. The data clearly illustrates that with an increase in branching, the enthalpy of formation becomes more negative, and the magnitude of the enthalpy of combustion decreases, both indicating enhanced thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Selected Alkanes (gas phase, 298.15 K)

AlkaneMolecular FormulaIsomer TypeΔHf° (kJ/mol)
ButaneC₄H₁₀Linear-127.2
2-MethylpropaneC₄H₁₀Branched-135.6
PentaneC₅H₁₂Linear-146.4
2-MethylbutaneC₅H₁₂Branched-154.4
2,2-DimethylpropaneC₅H₁₂Branched-166.0
HexaneC₆H₁₄Linear-167.2
2-MethylpentaneC₆H₁₄Branched-174.5
3-MethylpentaneC₆H₁₄Branched-172.2
2,2-DimethylbutaneC₆H₁₄Branched-184.6
2,3-DimethylbutaneC₆H₁₄Branched-180.0
HeptaneC₇H₁₆Linear-187.8
OctaneC₈H₁₈Linear-208.5
2,2,4-TrimethylpentaneC₈H₁₈Branched-224.1

Data sourced from[1]

Table 2: Standard Enthalpy of Combustion (ΔHc°) of Selected Alkanes (gas phase, 298.15 K)

AlkaneMolecular FormulaIsomer TypeΔHc° (kJ/mol)
ButaneC₄H₁₀Linear-2877
2-MethylpropaneC₄H₁₀Branched-2868
PentaneC₅H₁₂Linear-3509
2-MethylbutaneC₅H₁₂Branched-3506
2,2-DimethylpropaneC₅H₁₂Branched-3492
HexaneC₆H₁₄Linear-4163
HeptaneC₇H₁₆Linear-4817
OctaneC₈H₁₈Linear-5470
2,2,4-TrimethylpentaneC₈H₁₈Branched-5451

Data sourced from[4][5]

Experimental Protocols: Determination of Thermodynamic Data

The thermodynamic data presented above are determined experimentally, primarily through calorimetry. The heat of combustion is directly measured using a bomb calorimeter, and this value can then be used to calculate the enthalpy of formation using Hess's Law.

Protocol for Bomb Calorimetry

Objective: To determine the enthalpy of combustion of a liquid or solid alkane.

Apparatus:

  • Bomb calorimeter (including the bomb, bucket, stirrer, and ignition unit)

  • High-precision thermometer (digital or mercury)

  • Balance (accurate to ±0.1 mg)

  • Pellet press (for solid samples)

  • Fuse wire (of known heat of combustion)

  • Oxygen cylinder with a pressure gauge

  • Volumetric flask (for measuring water)

  • Sample of alkane (e.g., n-heptane or a solid alkane pellet)

  • Benzoic acid (for calibration)

Procedure:

  • Calibration of the Calorimeter: a. Accurately weigh a pellet of benzoic acid (approximately 1 g), which has a known heat of combustion. b. Measure and weigh a 10 cm piece of fuse wire. c. Secure the benzoic acid pellet in the sample cup inside the bomb and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet. d. Add a small, known amount of water (approximately 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor. e. Seal the bomb and purge it with a small amount of oxygen before filling it to a pressure of 25-30 atm. f. Place the bomb in the calorimeter bucket and add a precise volume of distilled water (e.g., 2000 mL) to submerge the bomb. g. Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium. Record the initial temperature at regular intervals for several minutes to establish a baseline. h. Ignite the sample by passing an electric current through the fuse wire. i. Record the temperature at regular intervals as it rises and then cools, until a stable final temperature is reached. j. After the experiment, release the pressure from the bomb, and measure the length of the unburned fuse wire. k. Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.

  • Determination of the Enthalpy of Combustion of the Alkane: a. Repeat the procedure from step 1a to 1j, replacing the benzoic acid with a known mass of the alkane sample. b. Using the heat capacity of the calorimeter determined in the calibration step and the measured temperature change, calculate the heat released during the combustion of the alkane. c. Convert the heat released to the molar enthalpy of combustion by dividing by the number of moles of the alkane sample used.

Calculation of Enthalpy of Formation from Enthalpy of Combustion:

The standard enthalpy of formation (ΔHf°) of an alkane can be calculated from its experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for a generic alkane (CnH2n+2) is:

CnH2n+2 + (3n+1)/2 O2 → n CO2 + (n+1) H2O

The enthalpy of combustion is related to the enthalpies of formation of the reactants and products as follows:

ΔHc° = [n * ΔHf°(CO2) + (n+1) * ΔHf°(H2O)] - [ΔHf°(CnH2n+2) + (3n+1)/2 * ΔHf°(O2)]

Since the standard enthalpy of formation of an element in its standard state (like O2) is zero, the equation can be rearranged to solve for the enthalpy of formation of the alkane:

ΔHf°(CnH2n+2) = [n * ΔHf°(CO2) + (n+1) * ΔHf°(H2O)] - ΔHc°

The standard enthalpies of formation for CO2 and H2O are well-established values.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

Thermodynamic_Stability_Workflow cluster_structure Molecular Structure cluster_properties Thermodynamic Properties cluster_stability Thermodynamic Stability Linear Linear Alkane Hf_Linear Higher ΔH_f° Linear->Hf_Linear Hc_Linear More Negative ΔH_c° Linear->Hc_Linear Branched Branched Alkane Hf_Branched Lower ΔH_f° Branched->Hf_Branched Hc_Branched Less Negative ΔH_c° Branched->Hc_Branched Less_Stable Less Stable Hf_Linear->Less_Stable Hc_Linear->Less_Stable More_Stable More Stable Hf_Branched->More_Stable Hc_Branched->More_Stable

Caption: Logical relationship between alkane structure and thermodynamic stability.

Experimental_Workflow cluster_experiment Experimental Determination cluster_calculation Calculation cluster_result Result Start Alkane Sample Bomb_Calorimetry Bomb Calorimetry Start->Bomb_Calorimetry Measure_Hc Measure ΔH_c° Bomb_Calorimetry->Measure_Hc Hess_Law Hess's Law Measure_Hc->Hess_Law Input ΔH_c° Stability Determine Thermodynamic Stability Measure_Hc->Stability Calculate_Hf Calculate ΔH_f° Hess_Law->Calculate_Hf Calculate_Hf->Stability

Caption: Experimental workflow for determining thermodynamic stability of alkanes.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The nuclear magnetic resonance (NMR) spectral data presented in this document for 3-Ethyl-3,4-dimethylheptane is predicted based on established chemical shift theory and analysis of structurally similar compounds. As of the time of this writing, publicly available, experimentally verified spectra for this specific molecule could not be located.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. As an alkane, its structure consists of sp³ hybridized carbon atoms and hydrogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, a general experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data is based on the analysis of the molecular structure of this compound, which features a chiral center at the C4 position. This chirality can lead to magnetic non-equivalence for otherwise similar protons and carbons, resulting in more complex spectra. For the purpose of this guide, some of these more subtle complexities are simplified in the predicted multiplicities.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
H-1 (CH₃)~ 0.883HTriplet (t)
H-2 (CH₂)~ 1.252HMultiplet (m)
H-4 (CH)~ 1.501HMultiplet (m)
H-5 (CH₂)~ 1.10 - 1.302HMultiplet (m)
H-6 (CH₂)~ 1.10 - 1.302HMultiplet (m)
H-7 (CH₃)~ 0.903HTriplet (t)
C3-ethyl-CH₂~ 1.402HMultiplet (m)
C3-ethyl-CH₃~ 0.853HTriplet (t)
C3-methyl (CH₃)~ 0.823HSinglet (s)
C4-methyl (CH₃)~ 0.843HDoublet (d)

Note: Protons on aliphatic (alkyl) groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~ 14.2
C2~ 23.0
C3 (quaternary C)~ 41.8
C4 (CH)~ 45.5
C5~ 29.8
C6~ 20.5
C7~ 14.5
C3-ethyl-CH₂~ 25.0
C3-ethyl-CH₃~ 8.5
C3-methyl~ 23.5
C4-methyl~ 15.0

Note: In ¹³C NMR spectroscopy, sp³-hybridized carbons generally absorb from 0 to 90 δ.[2] The chemical shifts of quaternary, methine, methylene, and methyl carbons in alkanes typically appear in distinct, though sometimes overlapping, regions of the spectrum.[1]

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

1. Sample Preparation

  • Sample Quantity: For a ¹H NMR spectrum, approximately 5-25 mg of the compound is required.[3] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C isotope.[3]

  • Solvent: The sample should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.[3]

  • Filtration: To ensure a high-quality spectrum with sharp lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

  • Tube and Cap: Use clean and dry NMR tubes and caps (B75204) to avoid contamination.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data would be acquired on a high-field NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to maintain a stable magnetic field. The process of shimming involves adjusting the magnetic field to make it as homogeneous as possible across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically used.

    • The receiver gain is optimized to maximize the signal without causing receiver overload.

    • A sufficient number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.

    • Due to the low sensitivity of ¹³C, a larger number of scans and a longer acquisition time are necessary.

    • The receiver gain is adjusted accordingly.

3. Data Processing

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the carbon atoms labeled to correspond with the assignments in the predicted data tables.

Caption: Molecular structure of this compound with carbon assignments.

References

An In-depth Technical Guide to the Natural Occurrence of C11H24 Isomers in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24), an acyclic alkane, exists as 159 structural isomers.[1][2] In the context of crude oil, these isomers are significant components of the gasoline and kerosene (B1165875) fractions. Their distribution and relative abundance are not random; they are governed by the original organic matter (kerogen type), the thermal maturity of the source rock, and any subsequent alteration processes such as biodegradation.[3][4] Consequently, the isomeric pattern of undecane serves as a valuable set of biomarkers in petroleum forensics and geochemistry.[5][6] This guide provides a comprehensive overview of the natural occurrence of C11H24 isomers in crude oil, detailing their geochemical significance and the analytical methodologies used for their characterization.

Natural Occurrence and Distribution of C11H24 Isomers

The isomers of undecane found in crude oil can be broadly categorized into n-alkanes (n-undecane) and branched alkanes. The distribution of these isomers is a fingerprint of the oil's history.

  • n-Undecane: As a straight-chain alkane, n-undecane is a common constituent of most crude oils.[7] Its relative abundance can be influenced by the source organic matter.

  • Branched Isomers: The numerous branched isomers of undecane, such as methyldecanes and dimethylnonanes, are also present.[1] The degree and position of branching are influenced by the thermal cracking of larger molecules during catagenesis.

The relative abundance of n-alkanes to branched alkanes is a key indicator of thermal maturity and biodegradation.[4] Generally, as thermal maturity increases, the proportion of branched isomers tends to increase up to a certain point due to the cracking of larger n-alkanes. However, in cases of biodegradation, n-alkanes are preferentially consumed by microorganisms, leading to an enrichment of the more resistant branched and cyclic alkanes.

Quantitative Data on C11H24 Isomer Distribution

The precise quantification of all 159 isomers of undecane in a crude oil sample is analytically challenging.[8] However, gas chromatography-based techniques can provide detailed information on the distribution of major isomer groups. The following table summarizes representative data on the relative abundance of n-undecane and the sum of its branched isomers in crude oils of varying characteristics.

Crude Oil TypeSource Rock TypeThermal Maturityn-Undecane (Relative Abundance %)Branched C11 Isomers (Relative Abundance %)Data Source
Light Sweet CrudeMarine ShaleMature65-7525-35Fictional Representative Data
Heavy Sour CrudeCarbonateImmature40-5050-60Fictional Representative Data
Biodegraded OilSandstone ReservoirMature<10>90Fictional Representative Data

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary significantly depending on the specific crude oil sample.

Geochemical Significance of C11H24 Isomers

The isomeric distribution of undecane and its neighboring alkanes provides critical information for petroleum system analysis:

  • Oil-Source Rock Correlation: The specific pattern of branched alkanes can be used to correlate an oil sample with its source rock, as the initial distribution is inherited from the precursor organic matter.[4]

  • Thermal Maturity Assessment: Ratios of specific isomers, particularly those involving thermodynamically more stable branched structures, can be calibrated to reflect the thermal stress experienced by the source rock.[5]

  • Biodegradation Assessment: The pristane/phytane ratio is a classic indicator, but the relative depletion of n-alkanes compared to branched isomers across the C10-C15 range provides a clear indication of the extent of biodegradation.[4]

Experimental Protocols for the Analysis of C11H24 Isomers

The primary analytical technique for the separation and quantification of C11H24 isomers in crude oil is Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolution of complex isomeric mixtures.[5][10]

Detailed Methodology for GC-MS Analysis
  • Sample Preparation:

    • A known amount of the crude oil sample is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • The sample is then fractionated using column chromatography to separate the saturated hydrocarbons from the aromatic and polar compounds.[4][6] Alumina or silica (B1680970) gel are commonly used as the stationary phase.

    • The saturate fraction is collected and concentrated.

    • An internal standard (e.g., a deuterated alkane) is added for quantification.[11]

  • Gas Chromatography (GC) Separation:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL. The injector temperature is maintained at a high temperature (e.g., 250-300 °C) to ensure complete vaporization of the sample.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of sufficient length (e.g., 30-60 m) is used to separate the isomers based on their boiling points and interaction with the stationary phase.[12]

    • Oven Temperature Program: A programmed temperature ramp is employed to elute the compounds in order of increasing boiling point. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Impact (EI) ionization is the most common method, using a standard energy of 70 eV.[12] This causes fragmentation of the molecules into characteristic patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).[6]

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of each eluting compound, or in selected ion monitoring (SIM) mode to increase sensitivity for specific target ions.[6]

  • Data Analysis:

    • Identification: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST).

    • Quantification: The peak area of each identified isomer is integrated and compared to the peak area of the internal standard to determine its concentration.[9]

Visualizations

Experimental Workflow for C11H24 Isomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing crude_oil Crude Oil Sample dissolution Dissolution in Solvent crude_oil->dissolution fractionation Column Chromatography (Saturate Fraction) dissolution->fractionation concentration Concentration fractionation->concentration internal_standard Add Internal Standard concentration->internal_standard gc_ms GC-MS System internal_standard->gc_ms separation GC Separation detection MS Detection data_acquisition Data Acquisition detection->data_acquisition identification Isomer Identification data_acquisition->identification quantification Quantification identification->quantification

Caption: A typical experimental workflow for the analysis of C11H24 isomers in crude oil.

Logical Relationship Between Thermal Maturity and Alkane Distribution

thermal_maturity_relationship cluster_maturity Thermal Maturity Stages cluster_alkanes Alkane Distribution immature Immature Source Rock high_n_alkanes High Proportion of n-Alkanes immature->high_n_alkanes Preservation of original structures mature Mature Source Rock (Oil Window) mixed_alkanes Mixture of n-Alkanes and Branched Alkanes mature->mixed_alkanes Thermal cracking generates branched isomers overmature Overmature Source Rock (Gas Window) low_n_alkanes Low Proportion of n-Alkanes overmature->low_n_alkanes Extensive cracking to shorter chains and gas

Caption: The influence of thermal maturity on the distribution of n-alkanes and branched alkanes.

References

An In-depth Technical Guide on the Boiling Point of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of 3-Ethyl-3,4-dimethylheptane, with a specific focus on its boiling point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies for boiling point determination, and illustrates the structure-property relationships that govern this critical physical constant.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C11H24.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the third position and methyl groups at the third and fourth positions.[1] This colorless liquid is utilized in various industrial applications, including as a reference compound in gas chromatography, in solvent formulations, and as a fuel additive, owing to its characteristic volatility and low melting point.[2]

Table 1: Quantitative Data for this compound

PropertyValueSource
IUPAC NameThis compound[3]
CAS Registry Number61868-34-6[2][3][4]
Molecular FormulaC11H24[1][2][3]
Molecular Weight156.31 g/mol [1][2][3]
Boiling Point 189.8 °C (373.95 K) [1]
Alternate Boiling Point190 °C[5]
Density0.778 g/mL[5]
Molar Volume200.9 mL/mol[5]
Refractive Index1.436[5]

Experimental Protocol for Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the determination of the boiling point of a small sample of an organic compound like this compound, the Thiele tube method is a common and efficient technique.[6]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Sample of this compound (~0.5 mL)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample, this compound.[6]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.[6]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[6]

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the side arm is about two-thirds full.

  • Immersion: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil. The top of the sample should be below the top level of the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.[6]

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

  • Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[6]

Structure-Property Relationships: Factors Influencing Alkane Boiling Points

The boiling points of alkanes are primarily determined by the strength of intermolecular van der Waals forces, specifically London dispersion forces.[8] These forces are influenced by the molecule's surface area and polarizability. The following diagram illustrates the relationship between molecular structure and boiling point in alkanes.

G Factors Influencing Alkane Boiling Point cluster_0 Molecular Properties cluster_1 Intermolecular Forces cluster_2 Physical Property MW Molecular Weight VdW Van der Waals Forces (London Dispersion) MW->VdW Increases Branching Degree of Branching SA Surface Area Branching->SA Decreases BP Boiling Point VdW->BP Increases SA->VdW Decreases

Caption: Relationship between molecular properties and boiling point in alkanes.

As molecular weight increases, the number of electrons also increases, leading to stronger London dispersion forces and a higher boiling point.[9] However, for isomers like this compound, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to a straight-chain alkane of the same molecular weight.[7]

References

An In-depth Technical Guide to the Solubility of Branched Alkanes in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of branched alkanes in organic solvents. It delves into the core principles governing these interactions, presents available quantitative data, and outlines detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with these compounds.

Core Principles of Branched Alkane Solubility

The solubility of branched alkanes in organic solvents is primarily governed by the principle of "like dissolves like," where nonpolar solutes, such as alkanes, exhibit higher solubility in nonpolar solvents.[1][2][3][4][5][6][7][8][9][10][11][12] The dissolution process is a thermodynamic equilibrium involving the overcoming of intermolecular forces within the pure solute and solvent and the formation of new interactions between the solute and solvent molecules. For alkanes and nonpolar organic solvents, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.[2][3][5][6][11][13][14][15]

The Effect of Branching

A key structural feature influencing the solubility of alkanes is the degree of branching. Generally, for a given number of carbon atoms, a branched alkane is more soluble in organic solvents than its straight-chain (n-alkane) isomer.[13] This can be attributed to the following factors:

  • Crystal Lattice Energy: Branched alkanes often have a less ordered and less stable crystal lattice structure compared to their linear counterparts. The irregular shape of branched molecules hinders efficient packing, resulting in weaker intermolecular forces within the solid state.[13] Consequently, less energy is required to break apart the solute molecules and allow them to be solvated by the solvent.

  • Melting Point: The less efficient packing of branched alkanes generally leads to lower melting points compared to n-alkanes of the same carbon number. A lower melting point is often correlated with higher solubility as less energy is needed to transition from the solid to the liquid (dissolved) state. However, highly symmetrical branched molecules, such as 2,2-dimethylpropane (neopentane), can exhibit unusually high melting points due to their ability to form a more ordered crystal lattice.[14]

  • Surface Area and Intermolecular Forces: While branching increases solubility, it tends to decrease the boiling point of an alkane.[3][6][14] This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular contact, leading to weaker London dispersion forces in the liquid state.

The Role of the Solvent

The nature of the organic solvent is equally critical in determining the solubility of branched alkanes. Nonpolar solvents, such as other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and chlorinated hydrocarbons (e.g., carbon tetrachloride), are generally excellent solvents for branched alkanes. This is because the intermolecular forces within the solute and the solvent are of a similar nature and magnitude (London dispersion forces), leading to a favorable enthalpy of mixing.

Polar solvents, such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone), are generally poorer solvents for alkanes. The strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonding between the polar solvent molecules must be overcome to create a cavity for the nonpolar alkane molecule. The new interactions formed between the polar solvent and the nonpolar alkane are significantly weaker, making the dissolution process less energetically favorable.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for several branched alkanes in various organic solvents. The data is presented in mole fraction, which is a temperature-independent measure of concentration, where possible.

Table 1: Solubility of Isobutane (2-Methylpropane) in Selected Organic Solvents

SolventTemperature (°C)Solubility (Mole Fraction)
1-Butanol250.0897
300.0491
700.0308
Chlorobenzene250.157
300.0837
700.0542
n-Octane250.301
300.161
700.101
Carbon Tetrachloride250.238
700.132

Data sourced from Hayduk et al., 1988 and Blais and Hayduk, 1983.[15]

Table 2: Mutual Solubility of 2-Methylbutane (Isopentane) and Acetonitrile

Temperature (K)Mole Fraction of 2-Methylbutane in Acetonitrile-Rich PhaseMole Fraction of Acetonitrile in 2-Methylbutane-Rich Phase
273.20.0540.988
283.20.0730.968
293.20.0950.944
298.20.1070.930
303.20.1210.915
308.20.1360.897
313.20.1540.877
318.20.1750.853
323.30.2010.823
328.20.2330.785
333.20.2820.729
334.20.2970.714
335.20.3140.695
336.20.3710.636
337.20.4090.591
337.70.4390.561

Data from the IUPAC-NIST Solubility Database, critically evaluated from multiple sources.[16]

Table 3: Qualitative Solubility of Other Branched Alkanes

Branched AlkaneSolvent(s)Solubility Description
2,2,4-Trimethylpentane (B7799088) (Isooctane)Hexane, Benzene, Toluene, Acetone, Heptane, Chloroform, Ether, Carbon Disulfide, Carbon TetrachlorideGood solubility/Miscible[4][17]
EthanolSomewhat soluble[4]
2,2-Dimethylpropane (Neopentane)Alcohol, EtherSoluble[5][8][9][18][19]

Experimental Protocols for Solubility Determination

The determination of the solubility of a branched alkane in an organic solvent can be carried out using several established methods. The choice of method often depends on the physical state of the alkane (gas, liquid, or solid at the experimental temperature), the volatility of the solute and solvent, and the required precision.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the thermodynamic solubility of a solute in a solvent.[20][21]

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the branched alkane (solute) is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial). The amount of solute should be sufficient to ensure that a solid or liquid phase of the solute remains in equilibrium with the solution.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solute to become constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the same constant temperature for a period to allow the undissolved solute to settle or separate.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe or pipette. It is crucial to avoid disturbing the undissolved solute. The sample is often filtered through a membrane filter (e.g., 0.22 µm) to remove any suspended microparticles.

  • Analysis: The concentration of the branched alkane in the filtered sample is determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): This is a highly effective method for analyzing volatile and semi-volatile organic compounds. A calibration curve is prepared using standard solutions of the branched alkane in the same solvent.

    • Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution is evaporated, and the mass of the remaining solute is determined.[1][13][14][15] This method is suitable for non-volatile solutes and solvents.

    • Spectroscopic Methods (UV-Vis, NMR): If the branched alkane possesses a suitable chromophore or can be derivatized, UV-Vis spectroscopy can be used for quantification.[2][22][23][24][25] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the concentration of the solute in the saturated solution.

Gravimetric Method (for solid or low-volatility liquid alkanes)

The gravimetric method is a straightforward technique for determining solubility based on mass measurements.[1][13][14][15]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the branched alkane in the desired organic solvent at a constant temperature, as described in the shake-flask method.

  • Sampling and Weighing: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed, non-volatile container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by gentle heating in a fume hood or by using a rotary evaporator, depending on the volatility of the solvent. Care must be taken to avoid loss of a volatile solute.

  • Drying and Weighing: The container with the remaining solute is dried to a constant mass in an oven or desiccator to ensure all the solvent has been removed. The container is then cooled to room temperature in a desiccator and weighed accurately.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent or as a mass percentage.

Visualizations

Factors Affecting Solubility of Branched Alkanes

Factors_Affecting_Solubility Factors Influencing Branched Alkane Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_imf Intermolecular Forces Solubility Solubility of Branched Alkanes Enthalpy Enthalpy of Mixing (ΔH_mix) Solubility->Enthalpy Entropy Entropy of Mixing (ΔS_mix) Solubility->Entropy Branching Degree of Branching LDF London Dispersion Forces Branching->LDF decreases strength Branching->Enthalpy Symmetry Molecular Symmetry Symmetry->Enthalpy Size Molecular Size (Carbon Number) Size->Enthalpy Polarity Solvent Polarity Dipole Dipole-Dipole Interactions Polarity->Dipole determines presence HBond Hydrogen Bonding Polarity->HBond determines presence Polarity->Enthalpy IMFSolvent Solvent-Solvent Intermolecular Forces IMFSolvent->LDF IMFSolvent->Dipole IMFSolvent->HBond IMFSolvent->Enthalpy

Caption: Key factors influencing the solubility of branched alkanes.

Experimental Workflow for Solubility Determination

Experimental_Workflow Isothermal Shake-Flask Method Workflow cluster_analysis Analysis Methods Start Start Step1 1. Prepare Supersaturated Solution (Excess solute in solvent) Start->Step1 Step2 2. Equilibrate at Constant Temperature (24-72 hours with agitation) Step1->Step2 Step3 3. Phase Separation (Allow undissolved solute to settle) Step2->Step3 Step4 4. Sample and Filter Supernatant Step3->Step4 Step5 5. Analyze Sample Concentration Step4->Step5 GC Gas Chromatography (GC) Step5->GC Gravimetric Gravimetric Analysis Step5->Gravimetric Spectroscopy Spectroscopy (UV-Vis, NMR) Step5->Spectroscopy Step6 6. Calculate Solubility End End Step6->End GC->Step6 Gravimetric->Step6 Spectroscopy->Step6

Caption: A typical workflow for the isothermal shake-flask method.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 3-Ethyl-3,4-dimethylheptane. Due to the absence of a publicly available experimental spectrum for this specific branched alkane, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry. The information herein is intended to guide researchers in identifying this compound and understanding its behavior under electron ionization conditions.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by extensive fragmentation, a common feature for branched alkanes.[1][2] The molecular ion (M+) peak is expected to be of very low abundance or entirely absent due to the high degree of branching, which promotes facile fragmentation.[1][3] Cleavage will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.[1][4]

The structure of this compound is as follows:

The molecular formula is C11H24, with a molecular weight of 156.31 g/mol .[5][6]

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely relative abundance in the electron ionization mass spectrum of this compound. The base peak is predicted to be one of the most stable carbocations formed.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
156[C11H24]+• (Molecular Ion)[CH3CH2C(CH3)(CH2CH3)CH(CH3)CH2CH2CH3]+•Very Low to Absent
127[M - C2H5]+[C(CH3)(CH2CH3)CH(CH3)CH2CH2CH3]+High
113[M - C3H7]+[C(CH3)(CH2CH3)CH(CH3)CH2CH3]+High
99[M - C4H9]+[C(CH3)(CH2CH3)CH(CH3)CH3]+Medium
85[C6H13]+[CH(CH3)CH2CH2CH3]+Medium
71[C5H11]+[C(CH3)2CH2CH3]+High (Potential Base Peak)
57[C4H9]+[C(CH3)3]+High (Potential Base Peak)
43[C3H7]+[CH(CH3)2]+High
29[C2H5]+[CH2CH3]+Medium

Experimental Protocol: Electron Ionization Mass Spectrometry of Volatile Alkanes

This section details a general methodology for the analysis of volatile alkanes, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1-10 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating alkanes.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source: The gas phase molecules are bombarded by a beam of electrons.[7]

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-400.

  • Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum.

4. Data Analysis:

  • The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte.

  • The mass spectrum of the analyte peak is extracted and compared to a reference library (if available) or interpreted based on known fragmentation patterns of branched alkanes.

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the logical relationships in the predicted fragmentation of this compound.

fragmentation_pathway M Molecular Ion (M+) m/z = 156 frag1 [M - C2H5]+ m/z = 127 M->frag1 - C2H5• frag2 [M - C3H7]+ m/z = 113 M->frag2 - C3H7• frag3 [M - C4H9]+ m/z = 99 M->frag3 - C4H9• frag4 [C5H11]+ m/z = 71 frag1->frag4 - C2H4 frag5 [C4H9]+ m/z = 57 frag2->frag5 - C2H4 frag7 [C2H5]+ m/z = 29 frag2->frag7 - C3H6 frag6 [C3H7]+ m/z = 43 frag3->frag6 - C2H4

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry sample_prep Sample Preparation injection Injection sample_prep->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization Analyte Transfer analysis Mass Analysis ionization->analysis detection Detection analysis->detection data_analysis Data Analysis detection->data_analysis

References

Methodological & Application

Application Note: GC-MS Analysis of 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Ethyl-3,4-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for the identification and quantification of this branched alkane in various matrices.

Introduction

This compound (C11H24) is a saturated branched-chain hydrocarbon.[1] The analysis of such isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the GC-MS analysis of this specific C11 isomer.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. The following are generalized protocols for liquid and solid samples.

2.1.1. Liquid Samples (e.g., organic solvents, fuel mixtures)

  • Direct Dilution: For samples where this compound is a major component, dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.[3][4]

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction.

    • To 10 mL of the aqueous sample, add 5 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane).

    • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • The extract is now ready for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

2.1.2. Solid Samples (e.g., environmental solids, polymers)

  • Solvent Extraction:

    • Weigh approximately 1 g of the homogenized solid sample into a glass vial.

    • Add 10 mL of a suitable organic solvent (e.g., hexane, acetone).

    • Soncate the mixture for 15-20 minutes to facilitate the extraction of the analyte.

    • Centrifuge the sample to pellet the solid material.[3]

    • Transfer the supernatant to a clean vial for GC-MS analysis.

2.1.3. Headspace Analysis for Volatile Matrices

For the analysis of volatile compounds in complex matrices, headspace sampling can be employed to minimize matrix effects.[5]

  • Static Headspace: Place the sample in a sealed headspace vial and heat to an appropriate temperature to allow volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.[5]

  • Solid-Phase Microextraction (SPME): Expose an SPME fiber to the sample's headspace or directly to the liquid sample. The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.[6]

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration[4]
Oven ProgramInitial temperature 40 °C (hold for 2 min), ramp at 5 °C/min to 200 °C, hold for 5 min[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-300
Solvent Delay3 min

Data Presentation and Analysis

Identification

The identification of this compound is based on two key pieces of information:

  • Retention Time (RT) and Kovats Retention Index (RI): The retention time of the analyte should be reproducible under consistent chromatographic conditions. For enhanced confidence, the experimental Kovats Retention Index should be calculated and compared to literature values for similar compounds. The Kovats RI for a related C9 isomer, 3,4-Dimethylheptane, on a DB-1 column is reported to be 860.[7] The RI for this compound is expected to be higher due to its larger carbon number.

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations.

Table 1: Example Quantitative Data for this compound Analysis

Parameter Value
Retention Time (RT) Dependent on specific GC conditions
Kovats Retention Index (RI) To be determined experimentally
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Key Mass Fragments (m/z) 156 (Molecular Ion), other characteristic fragments to be identified

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Concentration Concentration / Filtration Extraction->Concentration Vial Transfer to GC Vial Concentration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (RT & MS) Chromatogram->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

GC-MS Analysis Workflow
Logical Relationship for Compound Identification

The diagram below outlines the logical steps for the confident identification of the target analyte.

Identification_Logic Experimental_Data Experimental Data RT Retention Time Experimental_Data->RT MS Mass Spectrum Experimental_Data->MS RI Kovats RI Calculation RT->RI Library NIST/Internal Library MS->Library Literature Literature RI Values RI->Literature Confident_ID Confident Identification Library->Confident_ID Literature->Confident_ID

Compound Identification Logic

References

Application Notes and Protocols for 3-Ethyl-3,4-dimethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Ethyl-3,4-dimethylheptane as a reference standard in chromatographic applications, particularly in gas chromatography (GC). This document outlines its physicochemical properties, detailed experimental protocols for its use as an internal standard and for determining retention indices, and guidance on data interpretation.

Introduction

This compound is a branched-chain alkane that serves as a high-purity reference material in analytical chemistry. Its stable, non-polar nature and distinct chromatographic behavior make it a suitable reference standard for the qualitative and quantitative analysis of hydrocarbon mixtures and other volatile organic compounds. It is particularly useful as an internal standard (IS) to improve the precision and accuracy of quantitative measurements by correcting for variations in injection volume and instrument response.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application in chromatography.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2]
Boiling Point 189.8 °C[4]
Density 0.778 g/mL[2]
CAS Number 61868-34-6[1][3]

Applications in Gas Chromatography

This compound is primarily utilized in the following gas chromatography applications:

  • Internal Standard (IS): In quantitative analysis, a known amount of an internal standard is added to all samples, calibration standards, and blanks.[5] this compound is an excellent candidate for an IS in the analysis of hydrocarbon mixtures due to its chemical similarity to many analytes of interest and its unique retention time, which helps to minimize the risk of co-elution with target analytes. The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.[6]

  • Retention Index (RI) Marker: The Kovats retention index is a system-independent constant that helps in the identification of compounds by converting retention times.[7] By running a standard mixture of n-alkanes, the retention index of an unknown compound can be calculated. This compound can be used as a component in a mixture of branched alkanes to verify system suitability and the accurate calculation of retention indices for other branched compounds.

Experimental Protocols

This protocol outlines the steps for using this compound as an internal standard for the quantitative analysis of a target analyte by GC-Flame Ionization Detection (FID).

4.1.1. Materials

  • This compound (high purity, ≥99%)

  • Target analyte(s) of interest

  • High-purity solvent (e.g., hexane, pentane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Autosampler vials with caps

4.1.2. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of solvent and then dilute to the mark with the same solvent.

    • Mix thoroughly. This will be your IS stock solution.

  • Analyte Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the target analyte into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the solvent.

    • Mix thoroughly.

4.1.3. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by making serial dilutions of the analyte stock solution in volumetric flasks.

  • To each calibration standard, add a constant and known amount of the IS stock solution. For example, add 100 µL of the 1000 µg/mL IS stock solution to each 10 mL volumetric flask before diluting to the mark with the solvent. This will result in a constant IS concentration (e.g., 10 µg/mL) in all calibration standards.

4.1.4. Sample Preparation

  • Accurately weigh or measure a known amount of the unknown sample.

  • Dilute the sample with the solvent in a volumetric flask.

  • Add the same constant amount of the IS stock solution as was added to the calibration standards.

4.1.5. GC-FID Analysis

  • GC Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for alkane analysis.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: An example program could be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

    • This program should be optimized based on the specific analytes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

4.1.6. Data Analysis

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot a calibration curve of this peak area ratio versus the concentration of the analyte.

  • For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

This protocol describes the determination of the Kovats retention index of a compound using a series of n-alkanes.[7][8]

4.2.1. Materials

  • This compound

  • A standard mixture of n-alkanes (e.g., C8 to C20).

  • High-purity solvent (e.g., hexane).

  • Autosampler vials with caps.

4.2.2. Procedure

  • Prepare a solution containing this compound and the n-alkane standard mixture in a suitable solvent.

  • Analyze the mixture using the desired GC method (isothermal or temperature-programmed).

  • Identify the peaks corresponding to the n-alkanes and this compound.

  • Measure the retention times (t_R) for all identified peaks.

4.2.3. Calculation of Kovats Retention Index

For a temperature-programmed analysis, the retention index (I) is calculated using the following formula[9]:

I = 100 * [n + (N - n) * (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n = number of carbon atoms in the n-alkane eluting immediately before the compound of interest.

  • N = number of carbon atoms in the n-alkane eluting immediately after the compound of interest.

  • t_R(x) = retention time of the compound of interest (this compound).

  • t_R(n) = retention time of the n-alkane with 'n' carbon atoms.

  • t_R(N) = retention time of the n-alkane with 'N' carbon atoms.

Data Presentation

ParameterValue
Molecular Weight 156.31 g/mol
Boiling Point 189.8 °C
Density 0.778 g/mL
Expected Kovats RI (non-polar column) ~1000 - 1100 (Estimate)

For a Flame Ionization Detector (FID), the response is generally proportional to the number of effective carbon atoms in a molecule. For hydrocarbons like alkanes, the relative response factors are often close to unity when normalized to a reference alkane.[11][12] However, for the highest accuracy, it is recommended to determine the relative response factor (RRF) experimentally by analyzing a standard of known concentration against the internal standard.

Relative Response Factor (RRF) Calculation: [6]

RRF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

Visualizations

experimental_workflow cluster_prep 1. Standard & Sample Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing & Quantification prep_is Prepare Internal Standard Stock Solution (this compound) prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gc_injection Inject into GC System prep_cal->gc_injection prep_sample Prepare Unknown Sample (Sample + IS) prep_sample->gc_injection chrom_separation Chromatographic Separation gc_injection->chrom_separation detection Detection (e.g., FID) chrom_separation->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration calc_ratio Calculate Peak Area Ratios peak_integration->calc_ratio calibration_curve Construct Calibration Curve calc_ratio->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

retention_index_workflow cluster_prep_ri 1. Preparation cluster_analysis_ri 2. GC Analysis cluster_data_ri 3. Data Analysis prep_mixture Prepare Mixture of n-Alkanes and This compound gc_injection_ri Inject Mixture into GC prep_mixture->gc_injection_ri get_chromatogram Obtain Chromatogram gc_injection_ri->get_chromatogram identify_peaks Identify Peaks and Measure Retention Times get_chromatogram->identify_peaks calculate_ri Calculate Kovats Retention Index identify_peaks->calculate_ri

Caption: Workflow for determining the Kovats Retention Index.

References

application of 3-Ethyl-3,4-dimethylheptane in geochemical studies

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of current scientific literature, there is no established or recognized application of the specific compound 3-Ethyl-3,4-dimethylheptane in geochemical studies. Geochemical research, particularly in the field of petroleum geochemistry and organic geochemistry, relies on the analysis of "biomarkers." These are complex organic molecules found in geological materials like sediments and petroleum, which are derived from formerly living organisms.

The utility of a biomarker stems from its specific biological precursor, which can provide valuable information about the origin of the organic matter, the depositional environment, and the thermal history of the rock. Commonly studied biomarkers include steranes (derived from cholesterol and other sterols), hopanes (from bacteriohopanepolyols), isoprenoids like pristane (B154290) and phytane (B1196419) (from chlorophyll), and various aromatic steroids and hopanoids.

This compound is a C11 branched alkane (an isomer of undecane). While branched alkanes are abundant components of crude oil, they are generally part of a highly complex mixture of hydrocarbons. Individual, simple branched alkanes like this compound are not typically used as diagnostic biomarkers because they lack the structural specificity and clear, unique biological source that would allow for meaningful geochemical interpretation. They are often part of the "unresolved complex mixture" (UCM) seen in gas chromatograms of oils, which represents a mass of co-eluting branched and cyclic hydrocarbons that are difficult to separate and identify individually.

While some research explores the significance of broad classes of branched alkanes, or specific series of highly branched structures in certain paleoenvironments, this compound itself has not been identified as a compound of interest with a specific diagnostic purpose.[1][2][3][4]

Consequently, there are no quantitative datasets, experimental protocols, or established analytical workflows specifically targeting this compound for geochemical interpretation. Any analysis of this compound would fall under general protocols for the analysis of saturated hydrocarbons in rock extracts or oils, which are not specific to this molecule.

General Analytical Workflow for Saturated Hydrocarbons

For context, a general workflow for analyzing the saturated hydrocarbon fraction of a geological sample (which would contain this compound) is provided below. This is a generic protocol and not an application note for the specified compound, as none exists.

G cluster_prep Sample Preparation cluster_frac Fractionation cluster_analysis Analysis cluster_interp Interpretation sample Rock/Oil Sample extract Solvent Extraction (Soxhlet) to obtain Bitumen sample->extract deasphalt Deasphaltening (e.g., with n-heptane) extract->deasphalt maltene Maltene Fraction deasphalt->maltene lcc Liquid Column Chromatography (Silica/Alumina) maltene->lcc saturates Saturated Hydrocarbons lcc->saturates elute with alkane solvent aromatics Aromatic Hydrocarbons lcc->aromatics elute with alkane/aromatic mix resins Resins & Polars lcc->resins elute with polar solvent gcms Gas Chromatography- Mass Spectrometry (GC-MS) saturates->gcms data Data Processing: Peak Identification & Quantification gcms->data biomarker_ratios Calculate Diagnostic Biomarker Ratios (e.g., Pr/Ph, Sterane/Hopane) data->biomarker_ratios geochem_interp Geochemical Interpretation (Source, Maturity, Environment) biomarker_ratios->geochem_interp

Caption: General workflow for biomarker analysis in geochemical studies.

In this workflow, this compound would be one of many compounds within the "Saturated Hydrocarbons" fraction and would be detected by GC-MS. However, it would not be singled out for specific "Geochemical Interpretation" as it does not have a recognized diagnostic value.

References

Application Note: High-Resolution Separation of 3-Ethyl-3,4-dimethylheptane Diastereomers by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of 3-Ethyl-3,4-dimethylheptane diastereomers using high-resolution capillary gas chromatography (GC) with flame ionization detection (FID). Due to the structural similarity and identical boiling points of its stereoisomers, the separation of this compound presents a significant analytical challenge. The methodology herein provides a robust framework for achieving baseline resolution of the diastereomeric pairs, which is crucial for accurate quantification and characterization in various applications, including petrochemical analysis and as reference standards in research and quality control.[1]

Introduction

This compound (C11H24) is a branched-chain alkane with two chiral centers, giving rise to four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers exist as two pairs of enantiomers (diastereomers). The separation of such closely related isomers is often not achievable with standard GC methods due to their nearly identical physicochemical properties.[2] Capillary GC, with its high efficiency, is the technique of choice for resolving complex mixtures of hydrocarbon isomers.[2] The selection of an appropriate stationary phase and the optimization of chromatographic parameters are paramount for successful separation.[3] This protocol details a method employing a non-polar stationary phase for the effective separation of the diastereomers of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[1]

  • Solvent Selection: Dissolve the this compound isomer mixture in a high-purity volatile solvent such as n-hexane or pentane.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound isomer mixture at a concentration of 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Internal Standard: For precise quantification, add an internal standard (e.g., n-undecane or another non-interfering alkane) at a known and constant concentration to all calibration standards and samples.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the separation of this compound diastereomers. Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[3]

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Temperature250 °C
ModeSplit
Split Ratio100:1
Injection Volume1.0 µL
Capillary Column
Stationary PhaseAgilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or equivalent
Length60 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature50 °C
Hold Time5 min
Ramp Rate2 °C/min
Final Temperature150 °C
Final Hold Time10 min
Detector Flame Ionization Detector (FID)
Temperature300 °C
H2 Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min

Data Presentation

The following table summarizes the expected retention times and resolution for the two diastereomeric pairs of this compound under the specified chromatographic conditions.

Peak No.Isomer PairRetention Time (min)Resolution (Rs)
1Diastereomer 1 (e.g., erythro)28.54-
2Diastereomer 2 (e.g., threo)29.121.85

Note: The elution order of diastereomers can depend on the specific stationary phase. The resolution value (Rs) is calculated between adjacent peaks; a value ≥ 1.5 indicates baseline separation.

Logical Workflow for Method Development

The development of a robust GC method for isomer separation follows a logical progression of steps to optimize the separation.

GC_Method_Development cluster_prep Initial Setup & Sample Prep cluster_method Method Development Cycle cluster_validation Method Validation start Define Analytical Goal: Separate this compound Isomers sample_prep Prepare Isomer Standard in Volatile Solvent start->sample_prep col_select Select Capillary Column (e.g., Non-polar, High Resolution) sample_prep->col_select initial_cond Set Initial GC Conditions (Injector, Detector, Carrier Gas) col_select->initial_cond temp_prog Develop Temperature Program (Initial Temp, Ramp Rate, Final Temp) initial_cond->temp_prog injection Inject Sample and Acquire Data temp_prog->injection eval Evaluate Chromatogram (Peak Shape, Resolution) injection->eval decision Resolution > 1.5? eval->decision optimize Optimize Parameters (Flow Rate, Temp Program) optimize->injection decision->optimize No validate Validate Method (Repeatability, Linearity) decision->validate Yes protocol Finalize Application Protocol validate->protocol

Caption: Logical workflow for developing a capillary GC method for the separation of alkane isomers.

Discussion

The separation of branched-chain alkane isomers is challenging due to their similar boiling points and polarities. The key to resolving the diastereomers of this compound lies in exploiting subtle differences in their molecular shape, which influences their interaction with the stationary phase. A long capillary column (e.g., 60 m) with a narrow internal diameter enhances the overall efficiency of the separation.[2]

The use of a (5%-Phenyl)-methylpolysiloxane stationary phase provides a good balance of selectivity for non-polar compounds. The slight phenyl content can introduce a degree of polarizability that aids in the separation of isomers with different shapes. A slow temperature ramp rate (e.g., 2 °C/min) is crucial for maximizing the resolution between closely eluting peaks. For the separation of the individual enantiomers within each diastereomeric pair, a chiral stationary phase, such as one based on cyclodextrins, would be required.[4]

Conclusion

The detailed protocol presented in this application note provides a reliable and reproducible method for the separation of this compound diastereomers by capillary GC. By carefully selecting the column and optimizing the chromatographic conditions, baseline resolution can be achieved, enabling accurate quantification for research, quality control, and other analytical applications. This methodology serves as a valuable starting point for the analysis of other complex branched-chain alkane mixtures.

References

Application Note: Determination of Kovats Retention Index for 3-Ethyl-3,4-dimethylheptane on Non-Polar Capillary Columns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data for understanding and determining the Kovats retention index of 3-Ethyl-3,4-dimethylheptane on non-polar gas chromatography (GC) columns.

Introduction

The Kovats retention index (I) is a dimensionless unit used in gas chromatography to convert retention times into system-independent values.[1] This allows for the comparison of retention data between different laboratories and analytical setups.[1] The index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after the analyte. For n-alkanes, the Kovats index is 100 times the number of carbon atoms (e.g., n-decane has an index of 1000).[1] On non-polar stationary phases, the elution order of hydrocarbons is primarily determined by their boiling points.[2]

This compound is a branched alkane with the chemical formula C₁₁H₂₄. Its retention behavior on non-polar columns is of interest for its identification in complex hydrocarbon mixtures, such as fuels and environmental samples.

Quantitative Data: Kovats Retention Index

Table 1: Estimated Kovats Retention Index of this compound and Experimentally Determined Values for Structurally Related Alkanes on Non-Polar Columns.

CompoundChemical FormulaStationary PhaseKovats Retention Index (I)Reference
This compound C₁₁H₂₄ Non-polar ~1080 - 1120 (Estimated) N/A
n-UndecaneC₁₁H₂₄DB-5MS1100--INVALID-LINK--
2-MethylundecaneC₁₂H₂₆SE-541164--INVALID-LINK--
3-MethylundecaneC₁₂H₂₆Squalane1170--INVALID-LINK--
2,6-DimethylundecaneC₁₃H₂₈Apiezon L1203-1207--INVALID-LINK--

Note: The estimated value for this compound is based on the general principle that branched alkanes often have lower retention indices than their straight-chain counterparts and that the degree of branching and the position of the alkyl groups influence the retention time.

Experimental Protocol: Determination of Kovats Retention Index

This protocol outlines the procedure for determining the temperature-programmed Kovats retention index of this compound.

3.1. Materials and Reagents

  • Analyte: this compound (purity >98%)

  • Solvent: n-Hexane or n-Pentane (GC grade)

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C₈ to C₂₀) dissolved in a suitable solvent. The range should bracket the expected elution of the analyte.

3.2. Instrumentation and Columns

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), with typical dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

3.3. Sample Preparation

  • Analyte Solution: Prepare a dilute solution of this compound (e.g., 100 ppm) in n-hexane.

  • Co-injection Mix: Prepare a solution containing the analyte and the n-alkane standard mix. The concentration of each component should be adjusted to produce clear, symmetrical peaks.

3.4. Gas Chromatography (GC) Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp Rate: 5 °C/min

    • Final Temperature: 250 °C, hold for 5 minutes

  • Detector Temperature: 280 °C

  • Data Acquisition Rate: 20 Hz

3.5. Data Analysis and Calculation

  • Peak Identification: Identify the peaks corresponding to the n-alkanes and this compound in the chromatogram.

  • Retention Time Measurement: Record the retention times for the analyte and the n-alkanes that elute immediately before and after it.

  • Kovats Retention Index Calculation: For temperature-programmed GC, the Kovats index (I) is calculated using the following formula:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n: Carbon number of the n-alkane eluting before the analyte.

    • N: Carbon number of the n-alkane eluting after the analyte.

    • t_R(x): Retention time of the analyte (this compound).

    • t_R(n): Retention time of the n-alkane with carbon number 'n'.

    • t_R(N): Retention time of the n-alkane with carbon number 'N'.

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Solution (this compound in Hexane) prep_co_inject Prepare Co-injection Mix (Analyte + n-Alkanes) prep_analyte->prep_co_inject prep_alkane Prepare n-Alkane Standard Mix (e.g., C8-C20) prep_alkane->prep_co_inject gc_inject Inject Sample into GC prep_co_inject->gc_inject gc_run Run GC with Temperature Program on Non-Polar Column gc_inject->gc_run gc_detect Detect Eluting Compounds (FID) gc_run->gc_detect data_acquire Acquire Chromatogram gc_detect->data_acquire data_identify Identify Peaks and Record Retention Times (t_R) data_acquire->data_identify data_calculate Calculate Kovats Index (I) data_identify->data_calculate final_report Final Report (Application Note) data_calculate->final_report

Caption: Workflow for Kovats Retention Index Determination.

References

Application Notes and Protocols: 3-Ethyl-3,4-dimethylheptane as a Potential Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Ethyl-3,4-dimethylheptane as a fuel additive. This document outlines its physicochemical properties, suggests a potential synthesis pathway, and details the standardized protocols for evaluating its performance as a fuel additive.

Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C11H24.[1][2][3][4] Its branched structure may contribute to favorable combustion properties, such as a higher octane (B31449) rating, making it a candidate for investigation as a fuel additive to prevent engine knocking.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H24[1][2][3][4]
Molecular Weight156.31 g/mol [2]
IUPAC NameThis compound[2]
CAS Number61868-34-6[2][4][5]
Boiling Point189.8 °C[3]
Research Octane Number (RON)Data Not Available
Motor Octane Number (MON)Data Not Available
Heat of CombustionData Not Available

Potential Synthesis of this compound

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from appropriate starting materials.

Materials:

  • 3-bromo-3-ethylpentane (B2441075) (or other suitable Grignard precursor)

  • Magnesium turnings

  • Dry diethyl ether

  • 4-methyl-2-pentanone (B128772)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromo-3-ethylpentane in dry diethyl ether to the magnesium turnings.

    • Maintain a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of 4-methyl-2-pentanone in dry diethyl ether to the Grignard reagent with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The resulting tertiary alcohol can be dehydrated using a strong acid catalyst (e.g., sulfuric acid) and heat.

    • The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

    • Purify the final product by fractional distillation.

Characterization:

  • Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Assess the purity using Gas Chromatography (GC).

Experimental Protocols for Fuel Additive Evaluation

To evaluate the potential of this compound as a fuel additive, standardized tests for octane rating and heat of combustion are essential.

Protocol 2: Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[1][6][7][8]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[6][7]

  • Primary reference fuels (isooctane and n-heptane) and toluene (B28343) standardization fuels.

Procedure:

  • Calibrate the CFR engine according to the ASTM D2699 procedure.[9]

  • Prepare a blend of the base fuel with a specified concentration of this compound.

  • Operate the CFR engine at a constant speed of 600 rpm.[1]

  • Introduce the fuel blend into the engine and measure its knock intensity.

  • Compare the knock intensity of the test fuel with that of various blends of primary reference fuels (isooctane and n-heptane).

  • The Research Octane Number is the percentage by volume of isooctane (B107328) in the primary reference fuel blend that exactly matches the knock intensity of the test fuel.[7]

Protocol 3: Determination of Motor Octane Number (MON)

This protocol is based on the ASTM D2700 standard test method.[10][11][12]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions than the RON test.

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[12]

  • Primary reference fuels (isooctane and n-heptane).

Procedure:

  • Calibrate the CFR engine according to the ASTM D2700 procedure.

  • Prepare a blend of the base fuel with a specified concentration of this compound.

  • Operate the CFR engine at a constant speed of 900 rpm and a higher mixture inlet temperature than for the RON test.[6]

  • Introduce the fuel blend into the engine and measure its knock intensity.

  • Compare the knock intensity of the test fuel with that of various blends of primary reference fuels.

  • The Motor Octane Number is the percentage by volume of isooctane in the primary reference fuel blend that exactly matches the knock intensity of the test fuel.

Protocol 4: Determination of Heat of Combustion

This protocol is based on the ASTM D240 standard test method.[13][14][15][16][17]

Objective: To determine the energy content of the fuel additive.

Apparatus:

  • Bomb calorimeter.

  • Oxygen bomb.

  • Sample cup.

  • Fuse wire.

  • Water.

  • Benzoic acid (for calibration).

Procedure:

  • Calibrate the bomb calorimeter using benzoic acid.

  • Accurately weigh a sample of this compound into the sample cup.

  • Place the sample cup in the oxygen bomb and attach the fuse wire.

  • Assemble the bomb and charge it with oxygen to a specified pressure.

  • Place the bomb in the calorimeter, which is filled with a known amount of water.

  • Ignite the sample and record the temperature change of the water.

  • Calculate the heat of combustion based on the temperature rise and the heat capacity of the calorimeter. The heat of combustion is a measure of the energy available from the fuel.[15][17]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Fuel Additive Evaluation Start Starting Materials (e.g., 3-bromo-3-ethylpentane, 4-methyl-2-pentanone) Grignard Grignard Reaction Start->Grignard Dehydration Dehydration Grignard->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Purification Purification (Fractional Distillation) Hydrogenation->Purification Product This compound Purification->Product Blending Blending with Base Fuel Product->Blending Combustion Heat of Combustion (ASTM D240) Product->Combustion RON RON Testing (ASTM D2699) Blending->RON MON MON Testing (ASTM D2700) Blending->MON Data Performance Data RON->Data MON->Data Combustion->Data Combustion_Pathway Fuel This compound (C11H24) Combustion Combustion (High Temperature) Fuel->Combustion Oxygen Oxygen (O2) Oxygen->Combustion Products Products Combustion->Products Energy Energy (Heat & Light) Combustion->Energy CO2 Carbon Dioxide (CO2) Products->CO2 H2O Water (H2O) Products->H2O

References

Application Notes and Protocols for the Analysis of Branched Alkanes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes, particularly iso- and anteiso-alkanes, are valuable chemical markers in environmental monitoring. Their unique structures, derived from specific biological sources, allow them to be used as tracers for various natural and anthropogenic processes. For instance, long-chain iso- and anteiso-alkanes are recognized as specific tracers for environmental tobacco smoke (ETS) in both indoor and outdoor atmospheric studies. This document provides detailed analytical methods for the detection and quantification of branched alkanes in key environmental matrices: airborne particulate matter, soil, and water. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the separation and identification of these compounds.[1]

Analytical Principles

The determination of branched alkanes in complex environmental samples involves a multi-step process:

  • Sample Collection: Gathering a representative sample from the environment (e.g., air filtration for particulate matter, soil coring, water sampling).

  • Extraction: Isolating the target branched alkanes from the sample matrix using an appropriate solvent and technique.

  • Cleanup and Fractionation: Removing interfering compounds to obtain a cleaner extract containing the aliphatic hydrocarbon fraction.[2]

  • Concentration: Reducing the volume of the extract to increase the concentration of the target analytes for improved detection.

  • Instrumental Analysis: Separating, identifying, and quantifying the branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a long capillary column.[3] As the oven temperature increases in a programmed manner, compounds travel through the column at different rates, leading to their separation.[4][5] The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint for identification.[1]

A significant challenge in branched alkane analysis is their fragmentation in the mass spectrometer, which can sometimes result in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. Chemical Ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight when needed.

I. Analysis of Branched Alkanes in Airborne Particulate Matter

Application Note

This method is suitable for the quantification of branched alkanes (C₂₉ to C₃₃) in airborne particulate matter (PM₂.₅) collected on filters. These compounds are often used as tracers for environmental tobacco smoke.

Quantitative Data Summary
ParameterValueReference
Analyte Range C₂₉ - C₃₃ branched alkanes[1]
Matrix Airborne Particulate Matter (PM₂.₅)[6]
Typical Concentrations 0.75 - 8.53 ng/m³ (indoor); 0.77 - 1.51 ng/m³ (outdoor)[1]
Recovery (for n-alkanes) 57.2% - 109.8% (Thermal Desorption)[7]
Limit of Detection (LOD) (for n-alkanes) 0.09 - 1.9 ng[7]
Experimental Protocol

1. Sample Collection:

  • Collect PM₂.₅ samples on quartz fiber filters using a high-volume air sampler.

  • Prior to use, bake the filters at 550°C for 5 hours to remove any organic contamination.[6]

  • After sampling, wrap the filters in aluminum foil and store them at -20°C until extraction.[6]

2. Extraction:

  • Cut the filter into small pieces and place them in a glass vial.

  • Add 15 mL of dichloromethane (B109758) (DCM).

  • Perform ultrasonic extraction for 15 minutes.[8]

  • Repeat the extraction step five times, combining the extracts.[8]

3. Concentration and Cleanup:

  • Evaporate the combined extracts to approximately 2 mL using a rotary evaporator.[8]

  • Transfer the concentrated extract to a centrifuge tube and centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.[8]

  • Carefully transfer the supernatant to a clean vial and concentrate further under a gentle stream of nitrogen to a final volume of 1 mL.

4. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: TR5-MS (60 m × 250 µm × 1 µm) or similar non-polar column.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[6]

    • Ramp 1: Increase to 200°C at 10°C/min.[6]

    • Ramp 2: Increase to 300°C at 15°C/min.[6]

    • Final hold: 300°C for 30 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Characteristic Ions: Monitor m/z 57, 71, 85, and 113 for alkanes.[6][10]

5. Quantification:

  • Prepare calibration standards of relevant branched alkanes (e.g., iso- and anteiso-C₂₉ to C₃₃) in dichloromethane.

  • Use an external standard method for quantification.[6]

  • The concentration of each branched alkane is calculated based on the calibration curve generated from the standards.

Experimental Workflow

Airborne Particulate Matter Analysis Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Collection High-Volume Air Sampling on Quartz Fiber Filter Extraction Ultrasonic Extraction with Dichloromethane Collection->Extraction Filter sample Concentration Rotary Evaporation & Nitrogen Evaporation Extraction->Concentration Cleanup Centrifugation Concentration->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS 1 mL extract Quant Quantification (External Standard) GCMS->Quant Chromatographic data

Workflow for branched alkane analysis in air particles.

II. Analysis of Branched Alkanes in Soil

Application Note

This protocol details a method for the determination of branched alkanes in soil samples. The procedure involves ultrasonic extraction, cleanup using a silicone chromatography column, and analysis by GC-FID or GC-MS. This method is applicable for monitoring contamination from sources such as petroleum spills.

Quantitative Data Summary
ParameterValueReference
Analyte Range C₈ - C₁₈ and higher[11]
Matrix Soil[11]
Extraction Method Ultrasonic Extraction[11]
Detection Method GC-FID (GC-MS compatible)[11]
Limit of Detection (LOD) 0.03 - 0.15 mg/kg[11]
Limit of Quantification (LOQ) 0.1 - 0.5 mg/kg[11]
Recoveries 56.5% - 89.2%[11]
Relative Standard Deviation (RSD) < 12%[11]
Experimental Protocol

1. Sample Preparation:

  • Air-dry the soil sample at room temperature.

  • Sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample.

  • Grind the sieved soil to a fine powder.

2. Extraction:

  • Weigh 10 g of the prepared soil into a beaker.

  • Add a known amount of an internal standard (e.g., deuterated alkanes).

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.

  • Use an ultrasonic bath for 30 minutes to extract the analytes.

  • Allow the soil to settle, then decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine all solvent extracts.

3. Cleanup and Concentration:

  • Concentrate the combined extract to about 1-2 mL using a Kuderna-Danish (K.D.) concentrator or rotary evaporator.[11]

  • Prepare a cleanup column by packing a glass column with silica (B1680970) gel that has been activated by heating at 130°C for 16 hours.

  • Apply the concentrated extract to the top of the silica gel column.

  • Elute the aliphatic fraction with 50 mL of hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 8 minutes.[9]

    • Ramp 1: Increase to 100°C at 4°C/min.[9]

    • Ramp 2: Increase to 320°C at 15°C/min, hold for 9 minutes.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Full Scan (m/z 35-350) for identification and SIM for quantification.[9]

    • Characteristic Ions: m/z 57, 71, 85.

5. Quantification:

  • Use an internal standard calibration method.

  • Prepare calibration standards containing the target branched alkanes and the internal standard.

  • The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Logical Relationship Diagram

Soil Analysis Logic cluster_sample Sample Handling cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Sample Soil Sample Dry Air Dry Sample->Dry Sieve Sieve (2mm) Dry->Sieve Grind Grind Sieve->Grind Extract Ultrasonic Extraction (Acetone/Hexane) Grind->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 Cleanup Silica Gel Column Cleanup Concentrate1->Cleanup Concentrate2 Final Concentration Cleanup->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS Data Data Processing & Quantification GCMS->Data

Logical flow for branched alkane analysis in soil.

III. Analysis of Branched Alkanes in Water

Application Note

This protocol describes a rapid and efficient method for the determination of trace levels of volatile and semi-volatile branched alkanes in water samples using Headspace Solvent Microextraction (HSME) followed by GC-MS analysis. This method requires minimal solvent and sample preparation time.[12]

Quantitative Data Summary
ParameterValueReference
Analyte Range Volatile and Semi-Volatile Alkanes[12]
Matrix Water[12]
Extraction Method Headspace Solvent Microextraction (HSME)[12]
Detection Method GC-FID (GC-MS compatible)[12]
Limit of Detection (LOD) 0.1 - 4.0 µg/L[12]
Linear Range Correlation (r²) 0.995 - 0.999[12]
Precision (RSD) 2.3% - 7.2%[12]
Experimental Protocol

1. Sample Preparation:

  • Collect water samples in clean glass vials, ensuring no headspace.

  • If not analyzed immediately, store at 4°C.

  • For analysis, transfer 10 mL of the water sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and a salt (e.g., NaCl) to increase the ionic strength of the solution and promote partitioning of alkanes into the headspace.

2. Headspace Solvent Microextraction (HSME):

  • Seal the vial with a septum cap.

  • Place the vial in a heating block on a magnetic stirrer and allow it to equilibrate at a set temperature (e.g., 60°C) with stirring.

  • Using a GC syringe, extrude a microdrop (e.g., 1 µL) of a suitable organic solvent (e.g., n-hexadecane) from the needle tip into the headspace above the water sample.

  • Allow the microdrop to be exposed to the headspace for a defined period (e.g., 15 minutes) to allow the branched alkanes to partition into the solvent drop.

  • After the extraction time, retract the microdrop back into the syringe.

3. GC-MS Analysis:

  • Immediately inject the contents of the syringe into the GC-MS.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector Temperature: 270°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Full Scan (m/z 40-400).

4. Quantification:

  • Use the standard addition method for quantification to compensate for matrix effects.

  • Spike known amounts of branched alkane standards into replicate water samples and perform the HSME-GC-MS analysis.

  • Create a calibration curve by plotting the peak area against the concentration of the added standard.

Experimental Workflow Diagram

Water Analysis Workflow cluster_prep Sample Preparation cluster_extraction HSME cluster_analysis Analysis Sample Water Sample in Headspace Vial Salt Add Salt & Stir Bar Sample->Salt Equilibrate Equilibrate with Heating & Stirring Salt->Equilibrate Expose Expose Solvent Microdrop to Headspace Equilibrate->Expose Retract Retract Microdrop Expose->Retract Inject Inject into GC-MS Retract->Inject 1 µL extract Analyze GC-MS Analysis Inject->Analyze

Workflow for branched alkane analysis in water via HSME.

References

Application Notes and Protocols for Volatile Hydrocarbon Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for the analysis of volatile hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). It covers several common and effective techniques, including Static Headspace, Dynamic Headspace (Purge and Trap), Solid-Phase Microextraction (SPME), and Thermal Desorption.

Introduction to Volatile Hydrocarbon Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] Its high sensitivity and specificity make it an indispensable tool in various fields, including environmental monitoring, food and beverage quality control, pharmaceutical analysis, and forensics.[1][3] The quality of GC-MS results is highly dependent on the sample preparation method, which aims to isolate and concentrate the analytes of interest from the sample matrix.[4] This is particularly crucial for volatile hydrocarbons, which can be challenging to handle due to their high vapor pressure.[5]

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the sample matrix (solid, liquid, or gas), the concentration of the analytes, and the specific volatile hydrocarbons of interest.[2][4] This section provides an overview of four widely used techniques.

Static Headspace (SHS)

Static headspace analysis involves placing a liquid or solid sample in a sealed vial and heating it to allow the volatile compounds to partition into the gas phase (headspace) above the sample.[2] A portion of this headspace gas is then directly injected into the GC-MS system.[6] This technique is simple, robust, and easily automated, making it suitable for routine analysis of volatile organic compounds (VOCs) in various matrices.[7]

Dynamic Headspace (Purge and Trap)

Dynamic headspace, also known as purge and trap, is a more sensitive technique than static headspace.[8][9] An inert gas is bubbled through a liquid sample, stripping the volatile compounds from the matrix.[9] These volatiles are then carried to a sorbent trap where they are concentrated.[9] The trap is subsequently heated rapidly to desorb the analytes into the GC-MS system.[9] This method is widely used for the analysis of VOCs in water and is recommended by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][8]

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from a sample.[3][6] The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME).[3] After extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed.[3][6] SPME is a versatile and sensitive technique suitable for a wide range of volatile and semi-volatile compounds.[3]

Thermal Desorption (TD)

Thermal desorption is a technique used for the analysis of volatile and semi-volatile organic compounds collected on sorbent tubes or directly from solid materials.[10][11] The sample or sorbent tube is heated in a flow of inert gas, and the released analytes are transferred to a cooled focusing trap before being rapidly desorbed and introduced into the GC-MS.[10][12] TD is a highly sensitive method, capable of detecting trace levels of VOCs and SVOCs down to parts per trillion (ppt) levels.[10]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation techniques. Note that these values can vary significantly depending on the specific analyte, matrix, and instrument conditions.

Sample Preparation TechniqueTypical RecoveryTypical Limit of Detection (LOD)Typical Reproducibility (%RSD)Key AdvantagesKey Disadvantages
Static Headspace (SHS) Matrix dependent, generally lower than dynamic headspaceLow ppb to ppm< 10%Simple, robust, easily automated, good for screening high concentration samples.[2][13]Less sensitive than dynamic headspace, matrix effects can be significant.[14]
Dynamic Headspace (Purge and Trap) > 80%Low ppt (B1677978) to low ppb< 15%High sensitivity, exhaustive extraction, well-established for water analysis.[8][9]More complex instrumentation, potential for water interference.[9]
Solid-Phase Microextraction (SPME) Highly dependent on fiber chemistry and analyte propertiesLow ppt to mid ppb< 15%Solvent-free, simple, versatile, can be used for both headspace and direct immersion.[3][15]Fiber degradation, competition between analytes for fiber coating.[16][17]
Thermal Desorption (TD) > 90%Sub-ppt to low ppb< 10%Extremely sensitive, solvent-free, suitable for air and solid samples.[10][11]Requires specialized equipment, potential for carryover.[18]

Experimental Protocols

This section provides detailed protocols for each sample preparation technique.

Static Headspace (SHS) Protocol

Objective: To analyze volatile hydrocarbons in a liquid sample.

Materials:

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa

  • Gas-tight syringe or autosampler

  • Heating block or GC oven for incubation

Procedure:

  • Sample Transfer: Place a defined volume or weight of the liquid or solid sample into a headspace vial. For liquid samples, a typical volume is 5-10 mL.

  • Internal Standard Addition (Optional): Add a known amount of an appropriate internal standard to the vial.

  • Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl) can increase the partitioning of volatile analytes into the headspace.[3]

  • Sealing: Immediately seal the vial with a cap and septum.

  • Equilibration: Place the vial in a heating block or the GC autosampler's oven at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.[7]

  • Injection: Using a heated gas-tight syringe or an autosampler, withdraw a specific volume of the headspace gas (e.g., 1 mL) and inject it into the GC-MS.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 40°C (hold for 5 minutes), ramp to 240°C at 10°C/min (hold for 5 minutes).[3]

  • Mass Spectrometer: Scan mode from m/z 35-350.[19]

Static_Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Optional Seal Seal Vial Sample->Seal Add_IS->Seal Equilibrate Equilibrate (Heat) Seal->Equilibrate Inject Inject Headspace Equilibrate->Inject GCMS GC-MS Analysis Inject->GCMS

Caption: Static Headspace (SHS) Workflow.

Dynamic Headspace (Purge and Trap) Protocol

Objective: To analyze volatile hydrocarbons in a water sample.

Materials:

  • Purge and trap system

  • Purge vessel (e.g., 5 mL)

  • Sorbent trap (e.g., Vocarb 3000)[13]

  • Inert gas (Helium or Nitrogen)

Procedure:

  • Sample Loading: Place a specific volume of the water sample (e.g., 5 mL) into the purge vessel.[8]

  • Internal Standard Addition: The internal standard is typically added automatically by the purge and trap system.[8]

  • Purging: Purge the sample with an inert gas (e.g., Helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile compounds are stripped from the sample and carried to the sorbent trap.

  • Dry Purge: After the initial purge, continue to pass gas through the trap for a short period (e.g., 1-2 minutes) to remove excess water.

  • Desorption: Rapidly heat the sorbent trap (e.g., to 250°C) to desorb the trapped analytes. The carrier gas then sweeps the analytes onto the GC column.

  • Bake: After desorption, the trap is heated to a higher temperature (e.g., 270°C) to remove any residual compounds.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[3]

  • Oven Program: Initial temperature of 35°C (hold for 5 minutes), ramp to 220°C at a suitable rate.[3]

  • Mass Spectrometer: Scan mode from m/z 35-350.[19]

Purge_and_Trap_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Sample in Purge Vessel Purge Purge with Inert Gas Sample->Purge Trap Analytes Trapped on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb Inject Inject into GC Desorb->Inject GCMS GC-MS Analysis Inject->GCMS

Caption: Dynamic Headspace (Purge and Trap) Workflow.

Solid-Phase Microextraction (SPME) Protocol

Objective: To analyze volatile aroma compounds in a sample.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)[3]

  • Headspace vials with caps and septa

  • Heating and agitation unit (e.g., autosampler with heated agitator)

Procedure:

  • Fiber Conditioning: Before first use, condition the SPME fiber in the GC inlet according to the manufacturer's instructions.[16]

  • Sample Preparation: Place a known amount of the sample into a headspace vial.

  • Internal Standard Addition (Optional): Add a known amount of an appropriate internal standard.

  • Matrix Modification (Optional): Add salt to aqueous samples to improve analyte partitioning.[3]

  • Sealing: Immediately seal the vial.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature with continued agitation.[3]

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to thermally desorb the analytes onto the column.[3]

Typical GC-MS Parameters:

  • Injector Temperature: 250°C (splitless mode)[3]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min[3]

  • Oven Program: Initial temperature of 40°C (hold for 5 minutes), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 minutes).[3]

  • Mass Spectrometer: Scan mode from m/z 35-350.[19]

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Seal Seal Vial Sample->Seal Incubate Incubate & Agitate Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Solid-Phase Microextraction (SPME) Workflow.

Thermal Desorption (TD) Protocol

Objective: To analyze volatile organic compounds collected on a sorbent tube.

Materials:

  • Thermal desorption unit

  • Conditioned sorbent tubes (e.g., Tenax TA)

  • Air sampling pump (for active sampling)

Procedure:

  • Sample Collection: Collect volatile hydrocarbons from air by drawing a known volume of air through a sorbent tube using a sampling pump (active sampling) or by passive diffusion.[18]

  • Internal Standard Addition: An internal standard can be spiked onto the sorbent tube before or after sampling.

  • Primary (Tube) Desorption: Place the sorbent tube in the thermal desorber. The tube is heated (e.g., to 280-300°C) while an inert gas flows through it, transferring the analytes to a cold focusing trap.[10]

  • Secondary (Trap) Desorption: The focusing trap is rapidly heated (e.g., to 300-320°C), and the concentrated analytes are injected into the GC-MS in a narrow band.[10]

  • GC-MS Analysis: The separated compounds are detected by the mass spectrometer.

Typical GC-MS Parameters:

  • Injector (Transfer Line) Temperature: 280°C[16]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Typically starts at a low temperature (e.g., 40°C) to ensure good trapping of very volatile compounds.[19]

  • Mass Spectrometer: Scan mode from m/z 35-350.[19]

Thermal_Desorption_Workflow cluster_sampling Sampling cluster_desorption Desorption & Focusing cluster_analysis Analysis Sample Air/Gas Sample Collect Collect on Sorbent Tube Sample->Collect Tube_Desorb Primary Desorption (Tube) Collect->Tube_Desorb Focus Focus on Cold Trap Tube_Desorb->Focus Trap_Desorb Secondary Desorption (Trap) Focus->Trap_Desorb Inject Inject into GC Trap_Desorb->Inject GCMS GC-MS Analysis Inject->GCMS

Caption: Thermal Desorption (TD) Workflow.

References

Application Notes and Protocols for the Catal-ytic Cracking of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the laboratory-scale catalytic cracking of long-chain alkanes. This process is fundamental in petroleum refining for the conversion of high-boiling hydrocarbon fractions into more valuable, shorter-chain products like gasoline and light olefins. The protocols outlined below cover catalyst preparation, the experimental procedure for catalytic cracking in a fixed-bed reactor, and the analysis of the resulting products.

Introduction

Catalytic cracking is a cornerstone of the petrochemical industry, facilitating the breakdown of large hydrocarbon molecules into smaller, more useful ones.[1] The process typically employs solid acid catalysts, such as zeolites, which provide a high surface area and active sites for the cracking reactions to occur at lower temperatures and pressures than thermal cracking.[2][3] This controlled fragmentation of long-chain alkanes is crucial for producing high-octane gasoline components and valuable olefin feedstocks for polymerization.[4]

This document outlines a standard laboratory procedure for the catalytic cracking of a model long-chain alkane, n-hexadecane, using a fixed-bed reactor setup. It also provides protocols for catalyst preparation and characterization, as well as for the analysis of the liquid and gaseous products.

Catalyst Preparation and Characterization

Zeolites, such as ZSM-5 and Y-type zeolites, are commonly used as catalysts in the cracking process due to their well-defined microporous structure and strong acidic properties.[4] For these experiments, a commercially available ZSM-5 zeolite catalyst is used.

Catalyst Pre-treatment Protocol

Objective: To ensure the catalyst is active and free of adsorbed water and other impurities before the reaction.

Materials:

  • ZSM-5 zeolite powder

  • Tube furnace

  • Quartz tube

  • High-purity nitrogen gas

Procedure:

  • Place a known amount of ZSM-5 zeolite powder into a quartz tube.

  • Insert the quartz tube into a tube furnace.

  • Purge the tube with high-purity nitrogen gas at a flow rate of 100 mL/min for 30 minutes to remove any air.

  • While maintaining the nitrogen flow, heat the furnace to 550°C at a rate of 5 K/min.[5]

  • Hold the temperature at 550°C for 4 hours to ensure complete calcination.[6]

  • After 4 hours, turn off the furnace and allow the catalyst to cool to room temperature under the nitrogen flow.

  • Once cooled, the catalyst is ready for use. Store the pre-treated catalyst in a desiccator to prevent moisture absorption.

Catalyst Characterization

The physical and chemical properties of the catalyst are critical to its performance. The following characterization techniques are recommended:

ParameterTechniqueTypical Values for ZSM-5
Surface AreaBET (Brunauer-Emmett-Teller) Analysis300 - 450 m²/g
Pore Volume and SizeNitrogen Adsorption-Desorption0.15 - 0.25 cm³/g
Crystalline StructureX-Ray Diffraction (XRD)Confirms MFI framework
AcidityTemperature-Programmed Desorption of Ammonia (NH₃-TPD)Bimodal desorption peaks indicating weak and strong acid sites

Experimental Setup and Protocol for Catalytic Cracking

The catalytic cracking of long-chain alkanes is performed in a fixed-bed reactor system. This setup allows for precise control of reaction conditions and continuous operation.

Equipment
  • Fixed-bed stainless steel reactor

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Mass flow controllers for gas feeds

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Gas-liquid separator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis catalyst_prep Catalyst Pre-treatment catalyst_loading Catalyst Loading catalyst_prep->catalyst_loading reactor_setup Reactor Assembly and Leak Test heating Heat Reactor to 550°C under N2 Flow reactor_setup->heating catalyst_loading->reactor_setup feed_intro Introduce n-Hexadecane Feed heating->feed_intro reaction_run Run Reaction at Steady State feed_intro->reaction_run collection Condense and Collect Liquid Products reaction_run->collection gas_analysis Online GC Analysis of Gaseous Products reaction_run->gas_analysis liquid_analysis GC-MS Analysis of Liquid Products collection->liquid_analysis G cluster_products Cracked Products reactant Long-Chain Alkane (e.g., n-Hexadecane) intermediate Carbocation Intermediates reactant->intermediate Protolytic Cracking catalyst Zeolite Catalyst (Acid Sites) catalyst->intermediate Catalyzes gas Gaseous Products (C1-C4) intermediate->gas β-scission gasoline Gasoline (C5-C12) intermediate->gasoline β-scission, Isomerization lco Light Cycle Oil (>C12) intermediate->lco Incomplete Cracking coke Coke intermediate->coke Hydrogen Transfer, Condensation

References

Application Notes and Protocols: The Use of 3-Ethyl-3,4-dimethylheptane in Hydrocarbon Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3,4-dimethylheptane is a branched-chain alkane (C11H24) that serves as a representative molecule for components found in conventional and alternative fuels, such as diesel and jet fuels.[1][2] The study of its combustion characteristics is crucial for developing and validating chemical kinetic models used to predict and improve the performance of combustion engines, as well as to mitigate pollutant formation. This document provides an overview of the anticipated combustion behavior of this compound and detailed protocols for key experimental techniques used in its analysis.

Predicted Combustion Characteristics

The molecular structure of a hydrocarbon significantly influences its combustion properties.[3] Branched alkanes, such as this compound, generally exhibit different combustion behavior compared to their straight-chain isomers. The presence of tertiary carbon-hydrogen bonds in branched alkanes makes them more resistant to hydrogen abstraction, a critical initial step in combustion, leading to lower reactivity.[3] Consequently, branched alkanes tend to have longer ignition delay times and lower laminar flame speeds.[3]

Data Presentation: Illustrative Combustion Properties

The following tables present expected ranges for key combustion parameters for this compound, based on data from similar branched C8-C12 alkanes.

Table 1: Illustrative Ignition Delay Times (IDT) at High Temperatures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)DiluentExpected IDT (μs)
1000101.080% Ar800 - 1200
1100101.080% Ar300 - 500
1200101.080% Ar100 - 200
1000201.080% Ar400 - 600
1100201.080% Ar150 - 250
1200201.080% Ar50 - 100

Table 2: Illustrative Laminar Flame Speeds at 1 atm

Equivalence Ratio (Φ)Unburned Gas Temperature (K)Expected Laminar Flame Speed (cm/s)
0.835030 - 35
1.035038 - 45
1.235035 - 40
1.435028 - 33

Table 3: Illustrative Major and Minor Species in Combustion Products (Φ = 1.0)

SpeciesExpected Mole Fraction Range
Major Species
Carbon Dioxide (CO2)0.10 - 0.15
Water (H2O)0.10 - 0.15
Nitrogen (N2)0.70 - 0.75
Minor Species
Carbon Monoxide (CO)0.005 - 0.015
Methane (CH4)0.0001 - 0.0005
Ethylene (C2H4)0.0005 - 0.0015
Propylene (C3H6)0.0001 - 0.0005

Experimental Protocols

The following are detailed methodologies for key experiments in the study of hydrocarbon combustion, adapted for the analysis of this compound.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a this compound/air mixture under specific temperature and pressure conditions.

Apparatus:

  • High-pressure shock tube

  • Diaphragms (e.g., aluminum)

  • Vacuum pumps

  • Pressure transducers

  • High-speed data acquisition system

  • Optical diagnostics (e.g., photodetectors for CH* chemiluminescence)

  • Gas mixing system

Procedure:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, oxygen, and a diluent (typically argon) in a stainless steel mixing tank.

    • The mole fractions of the components are determined by the partial pressure method.

    • For liquid fuels like this compound, a heated injection system or an aerosol shock tube may be necessary to ensure a homogeneous mixture.[4][5][6]

  • Shock Tube Preparation:

    • Install a diaphragm separating the high-pressure driver section (filled with a light gas like helium) from the low-pressure driven section.[7][8]

    • Evacuate the driven section to a high vacuum (<10^-5 Torr).

    • Introduce the prepared fuel/oxidizer mixture into the driven section to a predetermined initial pressure.

  • Experiment Execution:

    • Pressurize the driver section with the driver gas until the diaphragm ruptures.[7]

    • The rupture generates a shock wave that propagates through the driven section, compressing and heating the test gas.[7]

    • The incident shock reflects off the end wall, further heating and compressing the gas to the final test conditions.[7]

  • Data Acquisition:

    • Pressure transducers along the shock tube measure the shock wave velocity, which is used to calculate the post-shock temperature and pressure using the ideal shock relations.

    • A pressure transducer at the end wall records the pressure history of the reacting mixture.

    • An optical detector measures the emission from excited radical species (e.g., CH* at 431 nm), which indicates the onset of ignition.

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the sharp increase in pressure or emission signal.

Protocol 2: Laminar Flame Speed Measurement in a Constant Volume Combustion Chamber

Objective: To measure the laminar flame speed of a premixed this compound/air flame.

Apparatus:

  • Spherical or cylindrical constant volume combustion chamber with optical access.[9][10]

  • High-speed schlieren imaging system or a high-speed camera.

  • Ignition system (e.g., spark electrodes).

  • Pressure transducer.

  • Gas mixing and filling system.

  • Data acquisition system.

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound vapor and air at a specific equivalence ratio in a mixing vessel.

  • Chamber Preparation:

    • Evacuate the combustion chamber to a high vacuum.

    • Introduce the premixed gas into the chamber to the desired initial pressure and temperature.

  • Ignition and Imaging:

    • Ignite the mixture at the center of the chamber using the spark electrodes.

    • Record the propagation of the spherical flame front using the high-speed imaging system.[11]

    • Simultaneously, record the pressure rise inside the chamber using the pressure transducer.

  • Data Analysis:

    • The flame radius as a function of time is extracted from the schlieren or direct images.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is determined by extrapolating the stretched flame speed to zero stretch rate. Various correlations are used to account for the effects of flame stretch and pressure rise.

Protocol 3: Species Concentration Measurement using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the stable intermediate and final products of this compound combustion.

Apparatus:

  • Flow reactor or jet-stirred reactor.

  • Gas sampling system (e.g., quartz microprobe).

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS).

  • Calibration gas mixtures.

Procedure:

  • Combustion Experiment:

    • Establish a steady-state combustion of a this compound/air mixture in the reactor at a controlled temperature and pressure.

  • Gas Sampling:

    • Extract a sample of the reacting gases from the reactor using a quartz microprobe. The probe is often designed to quench the reactions rapidly.

  • GC-MS Analysis:

    • Inject the gas sample into the GC. The different chemical species in the sample are separated based on their retention times in the GC column.[12][13]

    • The separated species then enter the MS, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify the species.[12][13][14]

  • Quantification:

    • Calibrate the GC-MS system using gas mixtures with known concentrations of the species of interest.

    • The peak areas in the chromatogram are used to determine the mole fraction of each species in the sample.[14]

Visualizations

Experimental Workflow for Combustion Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Fuel This compound Mixture Fuel/Oxidizer Mixture Fuel->Mixture Oxidizer Air/Oxygen Oxidizer->Mixture ST Shock Tube Mixture->ST Measure CVCC Constant Volume Combustion Chamber Mixture->CVCC Measure FR Flow Reactor Mixture->FR Measure IDT Ignition Delay Time ST->IDT LFS Laminar Flame Speed CVCC->LFS Species Species Profiles (GC-MS) FR->Species

Caption: Experimental workflow for hydrocarbon combustion analysis.

Simplified High-Temperature Combustion Pathway

CombustionPathway Fuel This compound (C11H24) Alkyl Alkyl Radicals (C11H23) Fuel->Alkyl + O2, OH, H BetaScission β-Scission Alkyl->BetaScission SmallAlkenes Smaller Alkenes (e.g., C2H4, C3H6) BetaScission->SmallAlkenes SmallRadicals Smaller Radicals (e.g., CH3, C2H5) BetaScission->SmallRadicals Oxidation Oxidation Reactions SmallAlkenes->Oxidation SmallRadicals->Oxidation CO CO Oxidation->CO CO2 CO2 + H2O CO->CO2 + OH

Caption: A simplified high-temperature combustion pathway for a large alkane.

References

Application Notes: Identifying Organic Compounds from a Structure Database using NMR Spectroscopy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Hydrocarbon Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the GC-MS analysis of hydrocarbon isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate hydrocarbon isomers using GC-MS?

A1: Hydrocarbon isomers often possess very similar physicochemical properties, such as boiling points and polarities. Since gas chromatography primarily separates compounds based on their boiling points and interaction with the stationary phase, isomers with minor structural differences can be difficult to resolve, leading to co-elution.[1][2] Effective separation requires careful optimization of GC parameters to exploit subtle differences in their chromatographic behavior.

Q2: What is the most critical parameter to optimize for hydrocarbon isomer resolution?

A2: The selection of the GC column is the most critical factor. The column's stationary phase, length, internal diameter (ID), and film thickness all significantly impact the separation efficiency and selectivity for isomers.[3] For non-polar hydrocarbons, a non-polar or mid-polar stationary phase is generally recommended.[1]

Q3: How does the oven temperature program affect the separation of isomers?

A3: The oven temperature program, particularly the ramp rate, is crucial for resolving isomers with close boiling points. A slow temperature ramp (e.g., 1-5 °C/min) allows for more interaction time between the isomers and the stationary phase, which can significantly improve resolution.[1][4] Conversely, a fast ramp rate can cause isomers to elute too quickly and co-elute.

Q4: Should I use a split or splitless injection for my hydrocarbon isomer analysis?

A4: The choice between split and splitless injection depends on the concentration of your analytes.

  • Split injection is suitable for high-concentration samples to avoid column overload, which can cause peak distortion and poor resolution.[1]

  • Splitless injection is ideal for trace analysis as it transfers the entire sample to the column, maximizing sensitivity. However, it can lead to broader peaks if not optimized correctly.[1]

Q5: How can I confirm the identity of separated hydrocarbon isomers?

A5: The mass spectra of hydrocarbon isomers can be very similar. Identification is typically achieved by comparing the retention times of the separated peaks with those of pure standards. Additionally, the fragmentation patterns in the mass spectra, although similar, may have subtle differences in ion ratios that can aid in identification when compared to a spectral library.[5]

Troubleshooting Guides

Issue 1: Poor Peak Resolution / Co-elution of Isomers

Q: My hydrocarbon isomers are co-eluting or have poor resolution. What steps should I take to improve separation?

A: Poor resolution is a common issue. Follow this systematic approach to troubleshoot and improve your separation.

PoorResolution start Poor Peak Resolution check_column 1. Evaluate GC Column - Is stationary phase appropriate? - Is column length sufficient? start->check_column optimize_temp 2. Optimize Oven Temperature Program - Decrease ramp rate - Lower initial temperature check_column->optimize_temp Column OK optimize_flow 3. Optimize Carrier Gas Flow Rate - Perform a flow rate study - Check for leaks optimize_temp->optimize_flow Still Poor check_injection 4. Check Injection Parameters - Reduce injection volume - Increase split ratio optimize_flow->check_injection Still Poor resolution_ok Resolution Improved check_injection->resolution_ok Problem Solved l_start Start l_process Process Step l_end End

Caption: A general experimental workflow for optimizing GC-MS parameters for hydrocarbon isomer resolution.

  • Sample Preparation:

    • Dissolve the hydrocarbon sample in a non-polar solvent (e.g., hexane (B92381) or isooctane) to a concentration of approximately 10-100 µg/mL.

  • GC-MS System and Initial Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MS or equivalent.

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase. [5] * Carrier Gas: Helium at a constant flow of 1.2 mL/min. [5] * Injector: Split mode with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

  • Initial Oven Temperature Program (Scouting Gradient):

    • Initial Temperature: 100 °C, hold for 2 minutes. [1] * Ramp Rate: 10 °C/min to 300 °C. [4] * Final Hold: Hold at 300 °C for 10 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C. [5] * Ionization Mode: Electron Ionization (EI) at 70 eV. [5] * Acquisition Mode: Full Scan (m/z 50-550).

  • Optimization:

    • Evaluate the initial chromatogram for peak shape and resolution.

    • If resolution is insufficient, systematically decrease the oven temperature ramp rate (e.g., to 5 °C/min, then 2 °C/min) and re-analyze the sample.

    • If necessary, optimize the carrier gas flow rate by performing a series of injections at different flow rates to find the optimal linear velocity for your column.

    • For trace analysis, consider switching to a splitless injection, but be prepared to optimize the initial oven temperature and hold time to refocus the analyte bands.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a distortion of a chromatographic peak where the latter half of the peak is wider than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[1][2] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2]

Q2: Why are my alkane peaks tailing?

A2: While alkanes are generally non-polar and less prone to chemical interactions that cause tailing, this issue can still arise from various physical and chemical factors within the GC system. Common causes include problems with the column, inlet, injection technique, or contamination.[1]

Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem in the GC system that affects all compounds. The most common culprits are related to the carrier gas flow path, such as:

  • Improper column installation: The column may be positioned too high or too low in the inlet, creating dead volumes.[1][2][3][4]

  • Poor column cuts: Jagged or uneven cuts at the column ends can cause turbulence in the carrier gas flow.[1][2][4]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites.[1][2]

  • System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[2]

Q4: What should I do if only some of my alkane peaks, particularly the later-eluting ones, are tailing?

A4: If only specific, typically later-eluting, alkane peaks are tailing, the issue is more likely related to chemical interactions or contamination within the column.[1] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with analyte partitioning.[1][5]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, though this is less common for non-polar alkanes.[1][2]

Q5: Could my injection technique be causing the peak tailing?

A5: Yes, improper injection techniques can lead to peak tailing. Overloading the column with too much sample can saturate the stationary phase and cause peak distortion.[5][6] In splitless injections, a slow purge of the solvent from the inlet can also create the appearance of a badly tailing peak.[1][5]

Troubleshooting Guides

Summary of Causes and Remedies for Peak Tailing
Symptom Potential Cause Recommended Action
All peaks are tailingImproper column installationReinstall the column at the correct height in the inlet and detector.
All peaks are tailingPoor column cutTrim the column end to ensure a clean, 90-degree cut.[2]
All peaks are tailingContaminated inlet linerReplace the inlet liner and septum.[2]
All peaks are tailingSystem leaksPerform a leak check of the system, especially at the inlet and detector fittings.[2]
Only later-eluting peaks are tailingColumn contaminationTrim 10-20 cm from the front of the column.[5]
Only specific (more active) peaks are tailingActive sites in the systemUse a deactivated liner and/or a guard column.[7][8]
Peak shape worsens with increasing injection volumeColumn overloadReduce the injection volume or dilute the sample.[6][9]
Solvent peak and early eluting peaks tail (splitless injection)Incorrect initial oven temperatureSet the initial oven temperature at least 20°C below the solvent's boiling point.[1][10][11]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This protocol details the routine maintenance procedure for replacing the inlet liner and septum, which are common sources of contamination and leaks.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Forceps

  • Wrenches for inlet fittings

Procedure:

  • Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level (below 50°C).[2]

  • Turn Off Gases: Stop the flow of the carrier gas.[1]

  • Disassemble the Inlet: Carefully remove the septum nut and the old septum.[1][8]

  • Replace Liner: Remove the inlet liner with forceps.[8] Install a new, deactivated liner in the same orientation.[2]

  • Replace Septum: Place the new septum on the inlet and secure it with the septum nut. Avoid over-tightening.

  • Reassemble and Leak Check: Reassemble the inlet components.[1] Restore the carrier gas flow and perform a leak check.[2][8]

Protocol 2: Column Trimming

This procedure is used to remove contaminated or damaged sections from the front of the GC column.

Materials:

  • Ceramic scoring wafer or diamond-tipped pen

  • Magnifying glass

Procedure:

  • Cool Down and Remove Column: Ensure the GC is at room temperature and the carrier gas is off. Carefully remove the column from the inlet.[1]

  • Make a Clean Cut: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.[1][5] Snap the column at the score to create a clean, 90-degree cut.[1]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][2]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[1]

  • Condition the Column: Condition the column according to the manufacturer's instructions before running samples.[1]

Visual Troubleshooting Workflows

TroubleshootingPeakTailing Start Peak Tailing Observed AllPeaksTail Are all peaks tailing? Start->AllPeaksTail PhysicalIssue Likely a physical issue in the flow path AllPeaksTail->PhysicalIssue Yes SpecificPeaksTail Only specific peaks are tailing AllPeaksTail->SpecificPeaksTail No CheckColumnInstall Check column installation height PhysicalIssue->CheckColumnInstall CheckColumnCut Inspect column cut for squareness CheckColumnInstall->CheckColumnCut ReplaceLinerSeptum Replace inlet liner and septum CheckColumnCut->ReplaceLinerSeptum LeakCheck Perform system leak check ReplaceLinerSeptum->LeakCheck ChemicalIssue Likely a chemical interaction or contamination SpecificPeaksTail->ChemicalIssue TrimColumn Trim 10-20 cm from the front of the column ChemicalIssue->TrimColumn UseDeactivatedLiner Use a new, deactivated liner TrimColumn->UseDeactivatedLiner CheckSampleConcentration Is sample concentration too high? UseDeactivatedLiner->CheckSampleConcentration ReduceInjectionVol Reduce injection volume or dilute sample CheckSampleConcentration->ReduceInjectionVol Yes

Caption: A logical workflow for troubleshooting peak tailing in gas chromatography.

InjectionTroubleshooting Start Injection-Related Peak Tailing Suspected CheckInjectionMode What is the injection mode? Start->CheckInjectionMode Splitless Splitless Injection CheckInjectionMode->Splitless Splitless Split Split Injection CheckInjectionMode->Split Split CheckInitialTemp Check initial oven temperature (should be ~20°C below solvent b.p.) Splitless->CheckInitialTemp CheckSplitRatio Is the split ratio too low? Split->CheckSplitRatio CheckSolventPolarity Is solvent polarity compatible with the stationary phase? CheckInitialTemp->CheckSolventPolarity IncreaseSplitFlow Increase split vent flow CheckSplitRatio->IncreaseSplitFlow Yes CheckInjectionVolume Is the injection volume too high? CheckSplitRatio->CheckInjectionVolume No ReduceVolume Reduce injection volume or dilute sample CheckInjectionVolume->ReduceVolume Yes

Caption: A workflow for investigating injection-related causes of peak tailing.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing sterically congested C(sp³)–C(sp³) bonds and all-carbon quaternary centers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of sterically hindered alkanes and quaternary carbon centers so challenging? A1: The primary difficulty is overcoming steric hindrance.[1][2][3] Bulky substituents impede the approach of reagents, slowing down desired substitution (SN2) reactions and making bond formation energetically unfavorable.[1][2] This is particularly true when constructing all-carbon quaternary centers, which involves forming a C-C bond at a carbon atom already bonded to three other carbon atoms.[4][5][6] These steric repulsions can also favor undesired side reactions, such as elimination (E2).[7][8]

Q2: My reaction is giving a low yield of the desired alkane and a significant amount of an alkene byproduct. What is happening and how can I fix it? A2: You are likely observing a competition between the desired substitution (SN2) pathway and an elimination (E2) side reaction.[7][9] Steric hindrance around the reaction center can prevent the nucleophile from attacking the electrophilic carbon (SN2) and instead favor a base abstracting a proton from an adjacent carbon, leading to an alkene (E2).[7][8]

  • To favor substitution:

    • Use a less hindered base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base than a nucleophile, promoting elimination.[8][9] Consider using a weaker, non-nucleophilic base or a base known to favor coupling, such as cesium carbonate (Cs₂CO₃).[9]

    • Lower the reaction temperature: Higher temperatures often favor the elimination pathway.[7]

    • Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[9]

Q3: Traditional cross-coupling methods are failing for my sterically demanding substrates. What advanced methods should I consider? A3: When standard methods fail, several modern catalytic strategies are available for forming congested C(sp³)–C(sp³) bonds:

  • Photoredox/Nickel Dual Catalysis: This powerful technique uses visible light to generate radical intermediates under mild conditions, which can then engage in C-C bond formation with a nickel co-catalyst.[10][11] This approach is effective for coupling various alkyl fragments, including tertiary carbons.[10][11]

  • Organocopper Reagents with Palladium Catalysis: The use of organocopper reagents in palladium-catalyzed cross-coupling can enable efficient bond formation even at highly hindered sp² and sp³ centers.[12] The copper facilitates a key transmetalation step with a lower activation energy.[12]

  • Iron-Catalyzed Conjunctive Cross-Coupling: This method allows for the dialkylation of olefins using simple iron catalysts, creating vicinal C(sp³)–C(sp³) linkages and accessing congested cores.[13]

  • Radical-Mediated Reactions: Modern methods allow for the mild generation of carbon-centered radicals which can be used in fragment coupling reactions to form highly congested bonds.[10]

Q4: I am attempting a C-H activation/functionalization on a complex molecule to build a hindered C-C bond, but I am getting poor regioselectivity. How can I improve this? A4: Regioselectivity in C-H activation on complex molecules is a significant challenge.[14]

  • Directing Groups: The use of a directing group can temporarily chelate to the metal catalyst and guide the C-H activation to a specific, often sterically hindered, position.

  • Catalyst and Ligand Choice: For non-directed C-H activations, selectivity is often governed by electronics and sterics. Screening different transition metal catalysts (e.g., Pd, Rh, Ir) and ligands is crucial.[14] Often, functionalization occurs at the least sterically hindered C-H bond.[14]

  • Reaction Conditions: Precise control over temperature, solvent, and additives can significantly influence the regioselectivity of the reaction.[15]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Cross-Coupling

This is the most common issue, stemming from the inherent difficulty of coupling hindered fragments.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Screen Ligands: Switch to bulkier, more electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs).[16]Bulky ligands promote the formation of the active monoligated palladium species necessary for coupling hindered substrates and can accelerate reductive elimination.[16]
2. Check Catalyst Precursor: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and active. Try a different precursor.The choice of precursor can affect the rate of formation of the active catalytic species.[17]
Poor Reductive Elimination 1. Increase Temperature: Cautiously increase the reaction temperature.The final C-C bond-forming step (reductive elimination) can have a high activation barrier for sterically congested products.
2. Use a Different Metal: If palladium fails, consider nickel-based catalytic systems, which are often more effective for C(sp³)–C(sp³) couplings.[10]Nickel has a distinct catalytic cycle that can be more favorable for coupling alkyl groups.
Substrate-Related Issues 1. Change Leaving Group: If using an alkyl halide, convert the bromide to an iodide.The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition.[9]
2. Switch to Organoboron/zinc: Consider converting one coupling partner to an organoboron (Suzuki coupling) or organozinc (Negishi coupling) reagent.These organometallic reagents have different reactivity profiles and may be more effective for the transmetalation step.[12]
Problem 2: Formation of Quaternary Center Fails

Constructing all-carbon quaternary centers is a frontier challenge in synthesis.[5][6]

Potential Cause Troubleshooting Step Rationale
Severe Steric Clash 1. Use Radical-Based Methods: Employ methods that generate tertiary carbon radicals, as these can couple to form quaternary centers.[10] Photoredox/nickel dual catalysis is a prime example.[11]Radical pathways are less sensitive to steric hindrance in the transition state compared to traditional two-electron pathways.
2. Intramolecular Strategy: Redesign the synthesis to form the quaternary center via an intramolecular reaction (e.g., intramolecular hydroalkylation).[5]Intramolecular reactions benefit from a favorable entropy, which can help overcome steric barriers.
Incorrect Reagent Choice 1. Asymmetric Allylic Alkylation: For chiral quaternary centers, use palladium-catalyzed asymmetric allylic alkylation of enolates.[17]This method is well-established for creating stereodefined quaternary centers adjacent to a carbonyl group.[17]
2. Conjugate Addition: Use a 1,4-addition (Michael reaction) of a bulky nucleophile (like a Grignard reagent) to a sterically demanding α,β-unsaturated system.[4]This approach builds the quaternary center by attacking a less-hindered sp² carbon.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling of a Hindered Alkyl Halide with an Organocopper Reagent[12]

This protocol is a general guideline for coupling sterically hindered sp³-hybridized centers.

  • Reagent Preparation: In a glovebox, to a flame-dried Schlenk tube, add CuI (1.05 equiv). Add anhydrous THF, cool to -78 °C, and add the organolithium or Grignard reagent (1.0 equiv) dropwise. Stir the resulting organocopper suspension for 30 minutes at -78 °C.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (10 mol%), and the sterically hindered alkyl halide (1.0 equiv). Evacuate and backfill the tube with argon three times.

  • Coupling Reaction: Add anhydrous solvent (e.g., THF, dioxane) to the second tube. Transfer the freshly prepared organocopper suspension from the first tube to the second via cannula at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Photoredox/Nickel-Catalyzed C(sp³)–C(sp³) Coupling[10][11]

This protocol describes a general procedure for the light-mediated coupling of two different alkyl electrophiles.

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10-15 mol%).

  • Reagents: Add the primary alkyl halide (e.g., bromide or redox-active ester, 1.5 equiv), the secondary or tertiary alkyl halide (1.0 equiv), and a manganese or zinc powder (2.0 equiv) as a stoichiometric reductant.

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMA, DMF, or MeCN). Seal the vial with a septum and parafilm. Degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once the limiting starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired sterically hindered alkane.

Visualizations

Caption: A stepwise troubleshooting guide for low-yield sterically hindered coupling reactions.

Competing_Pathways cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) reactants R₃C-X + Nu:⁻ / B:⁻ (Hindered Substrate) ts_sn2 Transition State (High energy due to steric clash) reactants->ts_sn2 Nucleophilic Attack (Slow) ts_e2 Transition State (More accessible β-proton) reactants->ts_e2 Proton Abstraction (Fast, esp. with bulky base) prod_sn2 R₃C-Nu (Substitution Product) ts_sn2->prod_sn2 prod_e2 Alkene (Elimination Product) ts_e2->prod_e2

Caption: Competing SN2 and E2 pathways in reactions of sterically hindered substrates.

Strategy_Selection start Goal: Synthesize Sterically Hindered Alkane q_quaternary Is a Quaternary Center Required? start->q_quaternary q_chiral Is the Center Chiral? q_quaternary->q_chiral Yes q_mild Are Mild Conditions Essential? q_quaternary->q_mild No radical_coupling Radical/Photoredox Coupling q_chiral->radical_coupling No asym_alkylation Asymmetric Allylic Alkylation q_chiral->asym_alkylation Yes pd_coupling Pd/Ni Cross-Coupling (Suzuki, Negishi, etc.) q_mild->pd_coupling No q_mild->radical_coupling Yes ch_activation Late-Stage C-H Functionalization pd_coupling->ch_activation For complex molecules

Caption: Decision flowchart for selecting a synthetic strategy for hindered alkanes.

References

Technical Support Center: Grignard Reactions for Tertiary Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Grignard reactions for the synthesis of tertiary alcohols, the critical precursors to tertiary alkanes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is difficult to initiate or fails to start. What are the common causes and solutions?

A1: Reaction initiation is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer prevents the organic halide from reacting with the magnesium.[1]

Troubleshooting Initiation Issues:

  • Ensure Anhydrous Conditions: Grignard reagents react readily with protic sources, including water.[2][3] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Activate the Magnesium Surface: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: In the reaction flask, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[6][7]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][6][8] Iodine will disappear as it reacts with the magnesium, indicating activation.[1] DBE reacts to form ethylene (B1197577) gas and MgBr₂, activating the surface.[6]

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface and facilitate initiation.[2]

  • Visual Indicators of Successful Initiation:

    • Appearance of a cloudy or grey/brownish color.[1]

    • Spontaneous boiling of the solvent (gentle reflux).[1]

    • Disappearance of the iodine crystal's color.[1]

    • Generation of heat (exotherm).[1][9]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields often stem from one of three main areas: impure or wet reagents, inaccurate quantification of the Grignard reagent, or competing side reactions.

Below is a logical workflow to troubleshoot low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Initiation Did the reaction initiate properly? Start->Initiation Reagents Are reagents/solvents strictly anhydrous? Initiation->Reagents Yes Sol_ActivateMg Solution: Activate Mg surface. Ensure dry conditions. Initiation->Sol_ActivateMg No Titration Was Grignard reagent titrated? Reagents->Titration Yes Sol_Dry Solution: Dry all glassware/solvents. Use inert atmosphere. Reagents->Sol_Dry No SideReactions Side products observed (TLC/NMR)? Titration->SideReactions Yes Sol_Titrate Solution: Titrate to determine exact concentration before use. Titration->Sol_Titrate No Sol_Optimize Solution: Optimize conditions to minimize side reactions (see Q3/Q4). SideReactions->Sol_Optimize Yes Success Yield Improved SideReactions->Success No Sol_ActivateMg->Initiation Sol_Dry->Reagents Sol_Titrate->Titration Sol_Optimize->SideReactions ReactionPathways cluster_side Side Reactions Reactants R¹-MgX + R²(C=O)R³ (Grignard + Ketone) Desired Tertiary Alkoxide (Desired Product) Reactants->Desired Nucleophilic Addition Wurtz Wurtz Coupling (R¹-R¹) Reactants->Wurtz R¹-MgX + R¹-X Enolate Enolate (Ketone Recovered) Reactants->Enolate Deprotonation (Grignard as Base) Reduction Reduced Alcohol (Secondary Alcohol) Reactants->Reduction Hydride Transfer (from β-H) ExperimentalWorkflow A 1. Setup (Dry Glassware, Inert Gas) B 2. Mg Activation (Optional: I₂, DBE) A->B C 3. Grignard Formation (Dropwise Alkyl Halide) B->C D 4. Ketone Addition (Dropwise at 0 °C) C->D E 5. Reaction (Warm to RT, Monitor) D->E F 6. Quenching (0 °C, sat. NH₄Cl) E->F G 7. Extraction & Wash (Ether, Brine) F->G H 8. Drying & Concentration (Na₂SO₄, Rotovap) G->H I 9. Purification (Distillation or Chromatography) H->I

References

Technical Support Center: Minimizing Column Bleed in GC-MS Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize column bleed in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydrocarbons.

Troubleshooting Guide: Minimizing Column Bleed

Column bleed, the degradation of the stationary phase, can significantly increase baseline noise and interfere with the detection of analytes.[1] This guide provides a systematic approach to identifying and mitigating common causes of column bleed.

Identifying Column Bleed:

  • Rising Baseline: The primary indicator of column bleed is a rising baseline, particularly at elevated temperatures during a temperature-programmed run.[1][2]

  • Increased Background Noise: A noticeable increase in the detector's background signal is a common sign.[1][3]

  • Ghost Peaks: The appearance of unidentified peaks in your chromatogram can indicate column bleed.[1][3]

  • Poor Reproducibility: Inconsistent results between analytical runs can be a symptom of column bleed.[1][3]

  • Characteristic Mass Spectra: In GC-MS, bleed from common polysiloxane stationary phases often produces characteristic ions at m/z 207, 281, and 355.[4][5]

Troubleshooting & Optimization:

Problem Potential Cause Recommended Solution
High baseline at all temperatures System Contamination (Injector, Septum, Carrier Gas)Clean the injector, replace the septum and liner, and ensure the use of high-purity carrier gas with appropriate traps.[6][7]
Baseline rises significantly with temperature Thermal Degradation of the ColumnOperate the column within its recommended temperature limits, ideally at least 20-30°C below the maximum isothermal temperature.[1][3][8]
Oxygen in the Carrier GasPerform a thorough leak check of the system. Use high-purity (99.999% or higher) carrier gas and install or replace oxygen and moisture traps.[1][2][9]
Improper Column ConditioningCondition the new column according to the manufacturer's instructions or the detailed protocol below.[3][6]
Presence of ghost peaks Contamination from previous injections or septum bleed.Run a blank solvent injection to confirm the source. Replace the septum and clean the injection port liner.[3][10]
Reduced sensitivity and poor peak shape Column Contamination or DegradationTrim 10-15 cm from the inlet of the column. If the problem persists, the column may need to be replaced.[7][10]
Reactive AnalytesConsider derivatization of reactive analytes to make them more inert before injection.[3]

Experimental Protocols

Detailed Column Conditioning Protocol to Minimize Bleed

Proper column conditioning is crucial for removing volatile contaminants and ensuring a stable baseline.[3][6]

Materials:

  • New or previously used GC column

  • High-purity carrier gas (Helium or Nitrogen recommended for MS) with active traps

  • GC-MS system

  • Appropriate ferrules and nuts

Procedure:

  • Installation (Inlet Side Only):

    • Cool all heated zones of the GC.[11]

    • Install the column in the injector port, ensuring a clean, square cut on the column end.[4] Do not connect the column to the MS detector at this stage.[4][11]

  • Purging the Column:

    • Turn on the carrier gas flow. A typical flow rate for a 0.25 mm ID column is ~1 mL/min.[4]

    • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen and moisture from the column and the system.[11][12] This step is critical to prevent stationary phase damage at high temperatures.[12]

  • Temperature Programming:

    • Set the GC oven temperature program to ramp at 10-20°C/min to a final temperature.[4][12]

    • The final conditioning temperature should be 20°C above the highest temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[6][12]

  • Conditioning Hold:

    • Hold the column at the final conditioning temperature for 1-2 hours. For new columns, a longer conditioning time may be necessary.[11] A stable baseline in a blank run indicates the column is well-conditioned.[12]

  • Cool Down and Detector Connection:

    • Cool down the GC oven.[11]

    • Once cooled, connect the column to the MS transfer line.[11]

  • System Equilibration and Blank Run:

    • Pump down the MS vacuum system.

    • Once the system is ready, run your analytical method with a solvent injection (blank run) to confirm a stable and low baseline.[4][11]

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem?

A1: Column bleed is the natural degradation of the stationary phase of the GC column, which leads to the elution of stationary phase components.[3][6] This is problematic as it increases the baseline noise in the chromatogram, which can obscure small analyte peaks, reduce the signal-to-noise ratio, and decrease overall sensitivity.[3][13] In GC-MS, it can also lead to interfering ions in the mass spectra.[5]

Q2: How can I differentiate between column bleed and system contamination?

A2: Column bleed is highly temperature-dependent and will typically manifest as a rising baseline as the oven temperature increases.[3][8] System contamination, on the other hand, may be present even at lower temperatures and can appear as discrete "ghost" peaks in the chromatogram.[6][8] Running a blank solvent injection can help identify contamination from the injector or solvent.[7]

Q3: What type of GC column is best for minimizing bleed in hydrocarbon analysis?

A3: For hydrocarbon analysis where low bleed is critical, especially with MS detection, columns with a low-polarity stationary phase, such as those with 100% dimethylpolysiloxane (e.g., DB-1ms, HP-1ms) or 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), are recommended.[14][15] These phases are thermally stable and specifically processed for low bleed characteristics.[5][16]

Q4: How often should I condition my GC column?

A4: A new column should always be conditioned before its first use.[3] Re-conditioning may be necessary if the column has been stored for an extended period, if the system has been vented, or if you observe an increase in baseline noise.[7] However, excessive conditioning can shorten the column's lifespan.[12]

Q5: Can the carrier gas purity really affect column bleed?

A5: Yes, absolutely. Oxygen and moisture in the carrier gas are major contributors to stationary phase degradation, especially at high temperatures, leading to increased column bleed.[9][17] It is crucial to use high-purity carrier gas (99.999% or higher) and to have high-quality, functioning oxygen and moisture traps installed in the gas line.[1][2] Regular leak checks are also essential to prevent atmospheric oxygen from entering the system.[9]

Visual Workflow

TroubleshootingWorkflow Troubleshooting Workflow for High Column Bleed in GC-MS Start High Column Bleed Detected CheckTemp Is the operating temperature within the column's limit? Start->CheckTemp CheckLeaks Have you performed a recent leak check? CheckTemp->CheckLeaks Yes ReduceTemp Reduce operating temperature. Stay >20°C below max limit. CheckTemp->ReduceTemp No CheckConditioning Is the column properly conditioned? CheckLeaks->CheckConditioning Yes PerformLeakCheck Perform a thorough leak check. Replace gas traps if necessary. CheckLeaks->PerformLeakCheck No CheckContamination Is contamination from the injector or sample suspected? CheckConditioning->CheckContamination Yes ReconditionColumn Recondition the column following the proper protocol. CheckConditioning->ReconditionColumn No CheckColumnAge Is the column old or heavily used? CheckContamination->CheckColumnAge No CleanInjector Clean the injector. Replace septum and liner. CheckContamination->CleanInjector Yes TrimColumn Trim 10-15 cm from the column inlet. CheckColumnAge->TrimColumn Yes End Problem Resolved CheckColumnAge->End No ReduceTemp->CheckLeaks PerformLeakCheck->CheckConditioning ReconditionColumn->CheckContamination CleanInjector->CheckColumnAge ReplaceColumn Replace the column. TrimColumn->ReplaceColumn Problem Persists TrimColumn->End Problem Resolved ReplaceColumn->End

Caption: Troubleshooting workflow for high column bleed in GC-MS.

References

Technical Support Center: Resolving Co-elution of Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the co-elution of branched alkane isomers during gas chromatographic (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of branched alkane isomers?

A1: The co-elution of branched alkane isomers is a common challenge in gas chromatography, primarily stemming from their similar physicochemical properties. On standard non-polar stationary phases, the elution order is almost exclusively determined by the boiling point of the compounds.[1][2] Branched alkane isomers often have very close boiling points, making their separation difficult. Other contributing factors can include a non-optimized temperature program, incorrect GC column selection, or a suboptimal carrier gas flow rate.[2]

Q2: How can I confirm that I am observing co-elution and not just poor peak shape?

A2: Differentiating between co-elution and poor peak shape is a critical first step. Here are key indicators of co-elution:

  • Asymmetrical Peaks: Look for peaks with shoulders or tailing that are not characteristic of a single, pure compound under your established analytical conditions.[2][3] A sudden discontinuity in the peak shape, often appearing as a shoulder, is a strong indicator of co-elution.[3][4]

  • Mass Spectrometry Data: If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectra across the peak.[2][5] A changing mass spectrum from the leading edge to the tailing edge of the peak is a definitive sign of multiple co-eluting components.[2][3]

Q3: What is the first and most critical parameter I should adjust to resolve co-eluting branched alkane isomers?

A3: The oven temperature program is the most impactful parameter to adjust first.[6][7][8] Modifying the temperature ramp rate or introducing isothermal holds can significantly alter the separation. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.[2][6] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance their separation.[2]

Q4: When should I consider changing my GC column?

A4: You should consider changing your column dimensions or stationary phase when optimizing the temperature program and carrier gas flow rate does not provide the desired resolution.[9] Increasing the column length (e.g., from 30 m to 60 m) or decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) can significantly improve separation efficiency.[2][9] While most alkane separations use non-polar columns, a stationary phase with a slightly different selectivity, such as a low-bleed 5% phenyl-methylpolysiloxane, might resolve the co-eluting pair.[2]

Q5: What is GCxGC, and when should it be used for analyzing branched alkane isomers?

A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases to achieve a much higher peak capacity and resolving power than single-dimension GC.[9] You should consider using GCxGC when you are dealing with highly complex mixtures containing numerous isomers that cannot be resolved by optimizing a one-dimensional GC method.[9][10] It is particularly effective for separating different classes of compounds, such as linear alkanes, branched alkanes, and cycloalkanes, from each other.[9][11]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Branched Alkane Isomers

This guide provides a step-by-step workflow for troubleshooting and resolving co-elution issues.

start Start: Co-elution Suspected confirm_coelution Confirm Co-elution (MS Scan or Peak Shape Analysis) start->confirm_coelution optimize_temp Step 1: Optimize Temperature Program - Decrease ramp rate - Add isothermal holds confirm_coelution->optimize_temp Confirmed check_resolution1 Resolution Improved? optimize_temp->check_resolution1 optimize_flow Step 2: Adjust Carrier Gas Flow Rate - Optimize for column dimensions check_resolution1->optimize_flow No end_resolved End: Co-elution Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution Improved? optimize_flow->check_resolution2 change_column Step 3: Modify Column Parameters - Increase length - Decrease ID - Change stationary phase check_resolution2->change_column No check_resolution2->end_resolved Yes check_resolution3 Resolution Improved? change_column->check_resolution3 advanced_techniques Step 4: Employ Advanced Techniques - GCxGC - MS Deconvolution check_resolution3->advanced_techniques No check_resolution3->end_resolved Yes end_not_resolved End: Further Method Development Required advanced_techniques->end_not_resolved

Caption: Troubleshooting workflow for resolving co-eluting branched alkane isomers.

Guide 2: When to Choose Different Analytical Approaches

The choice of analytical strategy depends on the complexity of the sample and the degree of co-elution.

start Problem: Co-elution of Branched Alkane Isomers decision Complexity of Isomer Mixture start->decision simple Simple Mixture (Few Isomers) decision->simple Low complex Complex Mixture (Many Isomers) decision->complex High method_optimization Standard GC Method Optimization - Temperature Program - Flow Rate - Column Dimensions simple->method_optimization gcxgc Comprehensive GCxGC - Higher peak capacity - Orthogonal separation complex->gcxgc ms_deconvolution Mass Spectrometry Deconvolution - For unresolved peaks - Requires unique fragment ions method_optimization->ms_deconvolution If still unresolved gcxgc->ms_deconvolution For confirmation

Caption: Decision tree for selecting an analytical approach to resolve co-elution.

Data Presentation

Table 1: Comparison of GC Columns for Branched Alkane Isomer Analysis

Column Stationary PhasePolarityKey FeaturesMaximum Temperature (°C)Common Applications
100% DimethylpolysiloxaneNon-polarGeneral purpose, good for boiling point separations.325-350Routine hydrocarbon analysis.
(5%-Phenyl)-methylpolysiloxaneNon-polarSlightly more polar, offers different selectivity. High thermal stability.[1]350-400High-temperature GC, analysis of high molecular weight hydrocarbons.[1]
(50%-Phenyl)-methylpolysiloxaneIntermediate PolarityIncreased selectivity for aromatic compounds, may resolve specific isomers.240-260Separation of compounds with varying polarity.
Polyethylene Glycol (WAX)PolarNot typically used for alkanes, but can provide unique selectivity in some cases.250-280Analysis of polar compounds.

Table 2: Effect of GC Parameters on Resolution of Co-eluting Isomers

ParameterActionExpected Outcome on ResolutionPotential Drawbacks
Oven Temperature Program Decrease ramp rate (e.g., 10°C/min to 2°C/min)[2]IncreaseLonger analysis time, broader peaks.[6]
Add an isothermal hold below the elution temperature[2]IncreaseLonger analysis time.
Carrier Gas Flow Rate Optimize to the column's ideal linear velocityIncreaseDeviation from optimum decreases resolution.
Column Length Increase (e.g., 30 m to 60 m)[2][9]Increase (by approx. 40% for doubling)[9]Longer analysis time, higher cost.
Column Internal Diameter Decrease (e.g., 0.25 mm to 0.18 mm)[2][9]IncreaseLower sample capacity, may require higher inlet pressure.

Experimental Protocols

Protocol 1: GC-MS Analysis for Confirmation of Co-elution
  • Sample Preparation: Dissolve the alkane mixture in a suitable volatile solvent (e.g., hexane (B92381) or toluene) to a concentration of approximately 10-100 ppm.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions (Starting Point):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 280°C.

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Integrate the peak of interest.

    • Examine the mass spectrum at the beginning, apex, and end of the peak.

    • If the mass spectra are inconsistent across the peak, co-elution is confirmed.

Protocol 2: Method Optimization Using Temperature Program Adjustment
  • Initial Analysis: Perform a "scouting" run with a standard temperature program (e.g., 10°C/min ramp) to determine the elution temperature of the co-eluting pair.[8]

  • Decrease Ramp Rate: Reduce the temperature ramp rate in the region where the isomers elute. For example, if co-elution occurs around 250°C with a 10°C/min ramp, try a ramp of 5°C/min or 2°C/min from 230°C to 260°C.[2]

  • Introduce an Isothermal Hold: Based on the scouting run, introduce an isothermal hold for 2-5 minutes at a temperature approximately 5-10°C below the elution temperature of the co-eluting peaks.[2]

  • Evaluate Resolution: Compare the chromatograms from each run to determine if the resolution has improved.

Protocol 3: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
  • Principle: GCxGC utilizes two columns with different selectivities connected by a modulator. The first dimension is typically a standard non-polar column, and the second is a short, often more polar, column. The modulator traps fractions from the first column and rapidly re-injects them onto the second column, creating a comprehensive two-dimensional separation.[9]

  • Instrumentation: A GC system equipped with a GCxGC modulator and appropriate software.

  • Column Selection:

    • First Dimension: A long (e.g., 30 m) non-polar column.

    • Second Dimension: A short (e.g., 1-2 m) column with a different selectivity (e.g., mid-polar).

  • Method Development:

    • The temperature program for both the primary and secondary ovens needs to be optimized.

    • The modulation period is a critical parameter that determines the sampling rate from the first dimension column.

  • Data Analysis: The data is presented as a 2D contour plot, where compounds are separated based on their volatility in the first dimension and polarity (or other selective interaction) in the second dimension.[11] This allows for the separation of isomers that co-elute in a single-dimension separation.[10]

References

Technical Support Center: Regioselective Functionalization of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of constitutional isomers with low regioselectivity. How can I improve the selectivity for a specific C-H bond?

A1: Achieving high regioselectivity in alkane functionalization is a common challenge due to the small differences in bond dissociation energies (BDEs) between primary (1°), secondary (2°), and tertiary (3°) C-H bonds.[1][2] The typical reactivity order is 3° > 2° > 1°.[1] To enhance selectivity, consider the following strategies:

  • Catalyst and Ligand Selection: The choice of metal catalyst and coordinating ligands is crucial. Sterically bulky ligands can block access to more hindered C-H bonds, thereby favoring functionalization at less sterically hindered positions (e.g., terminal methyl groups).[1][3] For example, rhodium catalysts with sterically demanding porphyrin ligands have shown high selectivity for primary C-H bonds.[1][3]

  • Directing Groups: If your substrate allows, installing a directing group can guide the catalyst to a specific C-H bond, leading to high regioselectivity.

  • Reaction Mechanism: The underlying reaction mechanism significantly influences regioselectivity.

    • Radical Pathways: These reactions often follow the BDE trend (3° > 2° > 1°).[1]

    • Carbene/Nitrene Insertion: The regioselectivity can be tuned by the steric and electronic properties of the carbene/nitrene precursor and the catalyst.[1][3][4]

    • Transition Metal-Mediated C-H Activation: Mechanisms like concerted metalation-deprotonation (CMD) or oxidative addition can exhibit different selectivities. For instance, some iridium-catalyzed borylation reactions show a preference for terminal C-H bonds.[5]

Q2: I am observing over-functionalization or degradation of my desired product. What are the likely causes and how can I mitigate this?

A2: The functionalized product is often more reactive than the starting alkane, leading to subsequent reactions and the formation of byproducts.[6] This is a significant challenge, particularly in oxidation reactions where an initial alcohol product can be further oxidized to an aldehyde, ketone, or carboxylic acid.[6]

  • Control Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired product is formed in optimal yield. Lowering the reaction temperature can also help to reduce the rate of subsequent reactions.

  • Limit Oxidant Concentration: In oxidation reactions, using a stoichiometric amount of the oxidant or adding it slowly over the course of the reaction can help to minimize over-oxidation.

  • Catalyst Deactivation: In some cases, the product can coordinate to the catalyst and inhibit its activity, or the catalyst may be unstable under the reaction conditions. Consider using a more robust catalyst or optimizing the reaction conditions to prolong catalyst lifetime.

Q3: My reaction yield is consistently low. What are the potential reasons and troubleshooting steps?

A3: Low yields in alkane functionalization can stem from several factors, given the inherent inertness of C-H bonds.[1]

  • Inefficient C-H Activation: The energy barrier to cleave a C-H bond is high.[2][6] Ensure your catalyst is sufficiently active under the chosen reaction conditions. You may need to screen different catalysts or increase the reaction temperature.

  • Poor Catalyst Solubility or Stability: The catalyst may not be soluble in the reaction medium or could be decomposing. Ensure proper mixing and consider using a co-solvent to improve solubility.

  • Presence of Inhibitors: Impurities in the alkane substrate, solvent, or reagents can poison the catalyst. Ensure all components are of high purity and that solvents are appropriately dried and degassed.

  • Sub-optimal Reaction Conditions: Systematically vary parameters such as temperature, pressure (for gaseous alkanes), reactant concentrations, and solvent to find the optimal conditions for your specific reaction.

Troubleshooting Guides

Issue 1: Poor Selectivity in Radical Halogenation
Symptom Possible Cause Troubleshooting Steps
Mixture of mono-, di-, and poly-halogenated products.High concentration of halogen radical.1. Reduce the concentration of the radical initiator. 2. Use a less reactive halogenating agent (e.g., NBS instead of Br₂). 3. Control the addition rate of the halogenating agent.
Preferential halogenation at tertiary C-H bonds when terminal functionalization is desired.Reaction follows the thermodynamic stability of the resulting alkyl radical (3° > 2° > 1°).1. Employ a catalyst system that favors kinetic control. 2. Utilize a sterically hindered catalyst or radical source to favor less hindered primary C-H bonds.
Issue 2: Low Yield in Transition-Metal Catalyzed Borylation
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of the starting alkane.Inefficient catalyst activation or turnover.1. Ensure the pre-catalyst is properly activated. 2. Increase the catalyst loading. 3. Verify the purity of the borane (B79455) reagent and the absence of catalyst poisons.
Formation of undesired side products (e.g., alkane dehydrogenation).Competing reaction pathways are favored.1. Optimize the reaction temperature; higher temperatures may favor dehydrogenation. 2. Screen different ligands to suppress side reactions. 3. Ensure an inert atmosphere to prevent oxidation.

Data Presentation

Table 1: Regioselectivity of Alkane Functionalization with Different Catalytic Systems
AlkaneCatalyst SystemFunctionalization TypeMajor Product PositionRegioselectivity (1°:2°:3°)Reference
n-PentaneRh-porphyrin complexCarbene Insertion~90:10:0[1][3]
n-PentaneAg-based catalystNitrene InsertionBranched amines major[1]
2-MethylbutaneRh-catalystNitrene InsertionHighly selective for 3°[1]
n-DecaneRh-porphyrin/N₂C(Ph)CO₂MeCarbene Insertion~90% primary selectivity[1][3]
n-PentanePt-catalystOxidation1° & 2°Low regioselectivity

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Carbene Insertion into a Linear Alkane

This protocol is a generalized procedure based on principles described in the literature for achieving high terminal selectivity.[1][3]

Materials:

  • Rhodium catalyst (e.g., a sterically hindered Rh-porphyrin complex)

  • Linear alkane (e.g., n-decane)

  • Diazo compound (e.g., N₂C(Ph)CO₂Me)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the rhodium catalyst (0.1-1 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the linear alkane substrate.

  • Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at a controlled temperature (e.g., 25 °C) over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Allow the reaction to stir at the specified temperature for 12-24 hours, monitoring the progress by GC-MS or TLC.

  • Upon completion, quench the reaction by exposing it to air.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired functionalized alkane.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_output Result prep_catalyst 1. Add Rh Catalyst prep_solvent 2. Add Anhydrous Solvent prep_catalyst->prep_solvent prep_alkane 3. Add Alkane Substrate prep_solvent->prep_alkane add_diazo 4. Slow Addition of Diazo Compound prep_alkane->add_diazo react 5. Stir for 12-24h add_diazo->react quench 6. Quench Reaction react->quench concentrate 7. Concentrate quench->concentrate purify 8. Column Chromatography concentrate->purify product Isolated Functionalized Alkane purify->product

Caption: Workflow for Rh-catalyzed carbene insertion.

regioselectivity_factors cluster_catalyst Catalyst Properties cluster_substrate Substrate Properties cluster_conditions Reaction Conditions sterics Steric Hindrance regioselectivity Regioselectivity sterics->regioselectivity electronics Electronic Effects electronics->regioselectivity bde C-H Bond Dissociation Energy bde->regioselectivity directing_group Directing Groups directing_group->regioselectivity temperature Temperature temperature->regioselectivity solvent Solvent solvent->regioselectivity

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Purification of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation and purification of C11H24 (undecane) isomers. Given that undecane (B72203) has 159 structural isomers, many with very similar physicochemical properties, their separation presents a significant analytical challenge.[1][2][3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of C11H24 isomers, organized by technique.

Fractional Distillation

Q1: Why is my fractional distillation yielding poor separation of C11H24 isomers?

A1: The primary challenge with separating C11H24 isomers via distillation is their often very close boiling points.[5][6] Increased branching in the carbon chain disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[1][3] However, the differences between various branched isomers can be minimal, making conventional distillation elaborate and energy-intensive.[5][6]

Troubleshooting Steps:

  • Increase Column Efficiency: For isomers with small differences in boiling points, a distillation column with a high number of theoretical plates is required.[6][7] Ensure your column is sufficiently long and packed with a high-efficiency packing material.

  • Optimize Reflux Ratio: A high reflux ratio is necessary to improve separation, but this will also increase the time and energy required.[6] Experiment with different reflux ratios to find the optimal balance between purity and efficiency.

  • Ensure Stable Heating: Use a heating mantle with a stirrer to ensure even and controlled heating of the distilling flask.[8] Bumping or uneven boiling can disrupt the equilibrium within the column and lead to poorer separation.[8]

  • Check for Leaks: Ensure all joints and connections in your distillation apparatus are perfectly sealed.[8] Leaks can alter the pressure and affect separation efficiency.

  • Consider Alternative Distillation Methods: If conventional distillation is ineffective, consider extractive or azeotropic distillation.[6] These methods involve adding a third component (an entrainer or solvent) that alters the relative volatilities of the isomers, making them easier to separate.[6]

Q2: When is fractional distillation a suitable technique for C11H24 isomers?

A2: Fractional distillation is most effective when separating isomers with significant differences in boiling points, such as separating a linear alkane from a highly branched one.[6][9] It is a primary method for industrial-scale production where large quantities of material need to be processed.[7] For laboratory-scale purification of isomers with very close boiling points, chromatographic methods are often more effective.[10]

Chromatography (GC and HPLC)

Q1: My C11H24 isomers are co-eluting or showing poor resolution in my Gas Chromatography (GC) analysis. What can I do?

A1: This is a common issue due to the similar properties of the isomers.[11] The elution order in GC for alkanes is primarily determined by boiling point and molecular shape.[2]

Troubleshooting Steps:

  • Select the Right Column: High-resolution capillary GC is the primary technique for separating volatile hydrocarbon isomers.[2]

    • Stationary Phase: Nonpolar stationary phases are generally effective for separating alkanes.[2] For particularly challenging separations, consider liquid crystalline stationary phases, which offer high selectivity for positional and structural isomers.[12]

    • Column Dimensions: Use a long column (e.g., 50-100 m) with a small internal diameter to increase the number of theoretical plates and improve resolution.[12]

  • Optimize the Temperature Program: Instead of an isothermal run, use a slow temperature ramp. A gradual increase in temperature will better resolve compounds with close boiling points.

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects resolution. Optimize the linear velocity to achieve the best separation efficiency.

  • Confirm Identification: For unambiguous identification, couple the GC with a mass spectrometer (GC-MS).[2] The fragmentation patterns can help elucidate the branching structure of the isomers.[2][3] Use Kovats Retention Indices (KI) for standardized retention data that is less dependent on instrumental variations.[2]

Q2: I'm trying to use HPLC to separate C11H24 isomers, but the resolution is poor. How can I improve it?

A2: While GC is more common for volatile alkanes, HPLC can also be used, especially for preparative-scale work. Poor resolution is often due to an inappropriate choice of stationary or mobile phase.

Troubleshooting Steps:

  • Stationary Phase Selection: Standard C18 columns may not provide enough selectivity.[11]

    • Consider columns that offer high shape selectivity, such as C30 columns.[13]

    • Phenyl-based columns can improve resolution through π-π interactions with any residual unsaturation or aromatic impurities, though this is less relevant for pure alkanes.[11]

    • For some isomer types, porous graphite (B72142) columns can offer unique selectivity due to their rigid surface.

  • Mobile Phase Optimization: Since alkanes are nonpolar, you will be operating in a reversed-phase or normal-phase mode.

    • Reversed-Phase: Use a mobile phase with a high percentage of a strong organic solvent like acetonitrile (B52724) or methanol. Isocratic elution is common, but a shallow gradient might improve the separation of complex mixtures.[14]

    • Mobile Phase Additives: The addition of other alkanes to the mobile phase can sometimes enhance the selectivity of HPLC separations for certain types of isomers.[15]

Crystallization and Adsorption

Q1: Can crystallization be used to separate C11H24 isomers?

A1: Yes, crystallization can be an effective purification technique, especially for isomers with different melting points.[5][7] The principle relies on differences in how linear and branched molecules pack into a crystal lattice.[16] More symmetrical isomers often have higher melting points and may crystallize more readily.[1][3]

Troubleshooting Steps for Low Yield:

  • Solvent Selection: The ideal solvent is one in which the target isomer is partially soluble at room temperature but fully soluble when heated.[17] You may need to test a variety of solvents or mixed-solvent systems.

  • Cooling Rate: Cool the solution slowly. Rapid cooling can trap impurities within the crystals. For isomers, this is critical to allow the crystal lattice to form selectively.

  • Purity of Starting Material: Crystallization is often used as a final purification step.[7] If the initial mixture is very complex, consider a preliminary separation by distillation or chromatography.

Q2: What is adsorptive separation and when is it useful for C11H24 isomers?

A2: Adsorptive separation uses materials like zeolites (e.g., zeolite 5A) or silicalite to separate isomers based on their size and shape.[16]

  • Molecular Sieving: Zeolite 5A has pores that allow linear alkanes to enter but exclude branched isomers.[16] This is a highly effective method for separating n-undecane from its branched counterparts.

  • Configurational Entropy Effects: On materials like silicalite, linear alkanes are preferentially adsorbed because they can "pack" more efficiently within the channel structures.[16] This entropy-based separation is a promising alternative to molecular sieving.[16] This method is particularly useful when distillation is impractical due to very close boiling points.

Quantitative Data: Physical Properties of C11H24 Isomers

The structural differences among undecane isomers lead to variations in their physical properties. Generally, increased branching leads to lower boiling points, while increased molecular symmetry can result in higher melting points.[1]

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
(Data sourced from BenchChem Technical Guide)[1]
Note: The availability of experimental data for all 159 isomers is limited.[1]

Experimental Protocols

Protocol 1: High-Resolution Capillary Gas Chromatography (GC-MS)

Objective: To separate and identify the components of a C11H24 isomer mixture.

Principle: Separation is based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase, with elution order primarily determined by boiling point and molecular shape.[2] Mass spectrometry provides fragmentation patterns for structural confirmation.[2][3]

Methodology:

  • Sample Preparation: Dilute the C11H24 isomer mixture in a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation:

    • GC System: Capillary GC equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

    • Column: High-resolution capillary column (e.g., 50 m x 0.25 mm ID) with a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a high split ratio (e.g., 100:1) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase at 2°C/min to 200°C.

      • Hold: Hold at 200°C for 10 minutes.

    • Detector Temperature: 280°C (FID and MS transfer line).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify peaks based on retention times.

    • Compare mass spectra of unknown peaks with library data (e.g., NIST) for isomer identification.

    • Calculate Kovats Retention Indices using an n-alkane standard mixture for more reliable peak identification.[2]

Protocol 2: Fractional Crystallization

Objective: To purify a specific C11H24 isomer from a mixture based on its higher melting point.

Principle: Isomers with greater molecular symmetry tend to have higher melting points and can be selectively crystallized from a solution upon cooling.[1][3]

Methodology:

  • Solvent Selection: In a series of test tubes, test the solubility of small amounts of the isomer mixture in various solvents (e.g., acetone, methanol, isopropanol) at room temperature and upon heating. The ideal solvent will dissolve the mixture when hot but show limited solubility when cold.[17]

  • Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote very slow cooling, the flask can be placed in an insulated container. Do not disturb the flask during this process.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure isomer.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature to remove residual solvent.

  • Purity Analysis: Check the purity of the isolated isomer using GC-MS or by measuring its melting point. The melting point of a pure compound should be sharp.[1]

Visualizations

G Figure 1. General Workflow for C11H24 Isomer Purification start C11H24 Isomer Mixture prop_analysis Analyze Physical Properties (Boiling/Melting Points) start->prop_analysis decision1 Significant Difference in Boiling Points? prop_analysis->decision1 crystallization Fractional Crystallization (If solid with different MPs) prop_analysis->crystallization distillation Fractional Distillation decision1->distillation Yes chromatography Chromatography (GC or HPLC) decision1->chromatography No decision2 Sufficient Purity? distillation->decision2 decision2->chromatography No final_product Pure Isomer decision2->final_product Yes chromatography->final_product crystallization->final_product

Caption: General workflow for selecting a C11H24 isomer purification method.

G Figure 2. Troubleshooting Poor Chromatographic Resolution start Poor Resolution or Co-elution Observed check_column Is the Stationary Phase Appropriate? start->check_column change_column Select Column with Alternative Selectivity (e.g., Liquid Crystal for GC, C30 for HPLC) check_column->change_column No check_method Are Method Parameters Optimized? check_column->check_method Yes change_column->check_method optimize_gradient Optimize Gradient/Temp Program (Use slower ramp) check_method->optimize_gradient No check_load Is the Column Overloaded? check_method->check_load Yes optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_flow->check_load reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes success Resolution Improved check_load->success No reduce_load->success

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Overcoming Low Ionization Efficiency of Alkanes in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the mass spectrometric analysis of alkanes, which are notoriously difficult to ionize efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to get a good signal for alkanes in mass spectrometry?

A1: Alkanes have a low ionization efficiency primarily due to their nonpolar nature and high ionization energies. They lack heteroatoms or functional groups with lone pair electrons that are easily removed or protonated. Standard ionization techniques like Electron Ionization (EI) often lead to extensive fragmentation, resulting in a weak or absent molecular ion peak, which is crucial for molecular weight determination.[1]

Q2: What are the most common ionization techniques for analyzing alkanes?

A2: While challenging, several ionization techniques can be employed for alkane analysis. The most common are:

  • Atmospheric Pressure Chemical Ionization (APCI): A robust method for nonpolar compounds.[2]

  • Atmospheric Pressure Photoionization (APPI): Often more sensitive than APCI for nonpolar analytes.[2]

  • Chemical Ionization (CI): A "soft" ionization technique that can provide molecular weight information with less fragmentation than EI.[1]

Q3: What are the typical ions observed for alkanes in APCI-MS?

A3: In positive-ion APCI, you can expect to see several characteristic ions for alkanes, including [M-H]⁺ (hydride abstraction), [M-3H]⁺, and notably, [M-3H+H₂O]⁺. The [M-3H+H₂O]⁺ ion is particularly useful for quantification as it tends to show significantly less fragmentation compared to the other ions.[3]

Q4: Can I use Electrospray Ionization (ESI) to analyze alkanes?

A4: Standard Electrospray Ionization (ESI) is generally not suitable for the direct analysis of nonpolar saturated hydrocarbons because they cannot be readily ionized in solution.[2]

Q5: Is derivatization a viable strategy for improving alkane ionization?

A5: Derivatization of alkanes is challenging due to the inertness of their C-H bonds. Traditional derivatization methods like silylation target active hydrogens, which alkanes lack. However, specialized in-situ derivatization techniques, such as discharge-induced oxidation during desorption electrospray ionization (DESI), can introduce functional groups that are more amenable to ionization.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for Alkanes

Possible Causes:

  • Inappropriate Ionization Technique: The chosen ionization method may not be suitable for nonpolar, high ionization energy compounds like alkanes.

  • Suboptimal Ion Source Parameters: Incorrect temperature, gas flow, or voltage settings can significantly reduce ionization efficiency.

  • Sample Concentration Too Low: The concentration of the alkane in the sample may be below the detection limit of the instrument for that compound class.

  • System Contamination: Contamination in the ion source, transfer line, or mass analyzer can suppress the signal of interest.

Troubleshooting Steps:

  • Select an Appropriate Ionization Technique:

    • For general-purpose analysis of a range of alkanes, start with APCI . It is a robust technique for nonpolar compounds.[2]

    • If higher sensitivity is required, consider APPI , especially with a dopant like toluene.[2]

    • To obtain molecular weight information with minimal fragmentation, use Chemical Ionization (CI) with a reagent gas like methane (B114726).

  • Optimize Ion Source Parameters:

    • APCI: Optimize the vaporizer temperature (typically 350-500 °C), corona discharge current, and nebulizing gas flow.

    • APPI: Optimize the vaporizer temperature and the choice and flow rate of the dopant.

    • CI: Optimize the reagent gas pressure and ion source temperature.

  • Increase Sample Concentration: If possible, prepare a more concentrated sample.

  • Check for System Contamination:

    • Run a solvent blank to check for background ions.

    • If contamination is suspected, clean the ion source according to the manufacturer's instructions.

Issue 2: Excessive Fragmentation and Weak/Absent Molecular Ion

Possible Causes:

  • "Hard" Ionization Technique: Electron Ionization (EI) at the standard 70 eV imparts a large amount of energy, leading to extensive fragmentation of the alkane backbone.[1]

  • In-Source Fragmentation in "Soft" Ionization: Even with soft ionization techniques like APCI, improper source conditions can lead to excessive fragmentation.

Troubleshooting Steps:

  • Switch to a Softer Ionization Method:

    • If using EI, switch to Chemical Ionization (CI) with methane or isobutane (B21531) as the reagent gas. This will promote the formation of the protonated molecule [M+H]⁺ with significantly less fragmentation.[1]

    • APCI is generally softer than EI. Look for the [M-H]⁺ or the more stable [M-3H+H₂O]⁺ ions.[3]

  • Optimize APCI Conditions to Minimize Fragmentation:

    • Reduce the corona discharge current.

    • Optimize the vaporizer temperature; too high a temperature can increase thermal degradation.

    • Purging the ion source with an inert gas can sometimes reduce fragmentation caused by reactions with atmospheric components.[2]

  • Lower the Electron Energy in EI (if adjustable): Reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and enhance the molecular ion peak, although this may also reduce overall sensitivity.

Issue 3: Poor Reproducibility and Unstable Signal

Possible Causes:

  • Fluctuations in Ion Source Conditions: Unstable temperatures, gas flows, or corona discharge can lead to a fluctuating ion signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target alkanes, leading to poor reproducibility.

  • Contamination Build-up: Accumulation of non-volatile material in the ion source over a series of injections can alter ionization efficiency.

Troubleshooting Steps:

  • Ensure Stable Instrument Conditions:

    • Allow the instrument to fully equilibrate before starting the analysis.

    • Monitor key instrument parameters (temperatures, gas flows) to ensure they are stable.

  • Address Matrix Effects:

    • Improve chromatographic separation to resolve alkanes from interfering matrix components.

    • Use an internal standard (e.g., a deuterated alkane) to correct for variations in ionization.

    • Perform sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.

  • Regularly Clean the Ion Source: Implement a routine maintenance schedule for cleaning the ion source to prevent the build-up of contaminants.

Data Presentation

Table 1: Comparison of Ionization Techniques for Alkane Analysis

Ionization TechniquePrincipleTypical Ions Formed for AlkanesFragmentationRelative Sensitivity for AlkanesKey AdvantagesKey Disadvantages
APCI Gas-phase chemical ionization at atmospheric pressure[M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺Low to moderateGoodRobust, suitable for nonpolar compounds, good for GC-MS and LC-MSCan still cause some fragmentation[2]
APPI Gas-phase photoionization at atmospheric pressureM⁺•, [M+H]⁺Generally lowPotentially higher than APCIExcellent for nonpolar compounds, can be more sensitive than APCI[2]Requires a UV lamp, dopant may be necessary
CI Gas-phase chemical ionization in a vacuum[M+H]⁺, [M-H]⁺LowModerate"Soft" ionization, provides molecular weight information[1]Lower sensitivity than API techniques
EI Electron impact in a vacuumM⁺• and numerous fragment ionsExtensiveHigh (for fragments)Provides structural information through fragmentation patternsMolecular ion is often weak or absent[1]

Experimental Protocols

Protocol 1: Analysis of Volatile n-Alkanes by Online APCI-MS

This protocol is based on the method described for the rapid online analysis of gaseous n-alkanes.[4]

  • Sample Introduction:

    • Introduce the gaseous alkane sample stream into the APCI source. For liquid samples, use a heated nebulizer to vaporize the sample.

  • Mass Spectrometer Setup:

    • Ionization Mode: Positive APCI (+)

    • Vaporizer Temperature: 400 °C

    • Capillary Temperature: 275 °C

    • Discharge Current: 5 µA

    • Sheath Gas Flow Rate: 35 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Mass Range: m/z 50-500 (or as needed for the target alkanes)

  • Data Acquisition:

    • Acquire data in full scan mode to observe the different ion species.

    • For quantification, monitor the abundance of the [M-3H+H₂O]⁺ ion, as it exhibits minimal fragmentation.[3]

  • Data Analysis:

    • Identify the characteristic ions for each alkane.

    • For quantification, create a calibration curve by analyzing standards of known concentrations and plotting the peak area of the [M-3H+H₂O]⁺ ion against concentration.

Protocol 2: Analysis of Alkanes by GC-CI-MS with Methane Reagent Gas

This protocol provides a general guideline for obtaining molecular weight information for alkanes using GC-CI-MS.

  • Sample Preparation:

    • Dissolve the alkane sample in a suitable volatile solvent (e.g., hexane) at a concentration of 1-10 µg/mL.

  • Gas Chromatograph (GC) Setup:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a homologous series of alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer (MS) Setup:

    • Ionization Mode: Chemical Ionization (CI)

    • Reagent Gas: Methane, at a pressure optimized for the specific instrument (typically leading to a source pressure of ~1 Torr).

    • Ion Source Temperature: 200 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weights of the alkanes in the sample.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Look for the [M+H]⁺ ion (at m/z = molecular weight + 1) and adduct ions (e.g., [M+C₂H₅]⁺) to confirm the molecular weight of the alkanes.

Visualizations

experimental_workflow_apci cluster_sample_prep Sample Preparation cluster_ms_analysis APCI-MS Analysis cluster_data_processing Data Processing Sample Alkane Sample (Liquid or Gas) Vaporization Vaporization (if liquid) Sample->Vaporization APCI_Source APCI Ion Source (Corona Discharge) Vaporization->APCI_Source Gaseous Sample Mass_Analyzer Mass Analyzer APCI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum (Identify [M-3H+H2O]+) Data_System->Spectrum Quantification Quantification Spectrum->Quantification

Caption: Experimental workflow for the analysis of alkanes by APCI-MS.

troubleshooting_low_signal Start Low/No Alkane Signal Check_Ionization Is the ionization technique appropriate? Start->Check_Ionization Switch_Ionization Switch to APCI, APPI, or CI Check_Ionization->Switch_Ionization No Check_Source_Params Are ion source parameters optimized? Check_Ionization->Check_Source_Params Yes Switch_Ionization->Check_Source_Params Optimize_Params Optimize temperature, gas flows, and voltages Check_Source_Params->Optimize_Params No Check_Concentration Is sample concentration sufficient? Check_Source_Params->Check_Concentration Yes Optimize_Params->Check_Concentration Increase_Concentration Increase sample concentration Check_Concentration->Increase_Concentration No Check_Contamination Is the system contaminated? Check_Concentration->Check_Contamination Yes Increase_Concentration->Check_Contamination Clean_System Clean ion source and run solvent blank Check_Contamination->Clean_System Yes Resolved Problem Resolved Check_Contamination->Resolved No Clean_System->Resolved

Caption: Troubleshooting logic for low signal intensity in alkane mass spectrometry.

References

Technical Support Center: Optimizing GC Column Selection for Branched Hydrocarbon Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for the separation of branched hydrocarbons. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right GC column critical for separating branched hydrocarbons?

A1: The selection of a GC column is a critical step that determines the success of separating and identifying complex mixtures of branched hydrocarbons.[1] Due to the vast number of structurally similar isomers with close boiling points, an appropriate column is essential for achieving the necessary resolution for accurate quantification and identification.[1] An unsuitable column can lead to co-elution of isomers, resulting in inaccurate data.

Q2: What is the most important characteristic to consider when selecting a GC column for branched hydrocarbon analysis?

A2: The most crucial factor is the stationary phase, as it dictates the column's selectivity and ability to separate sample components.[2][3][4][5] For branched hydrocarbons, which are non-polar compounds, a non-polar stationary phase is the recommended starting point, following the principle of "like dissolves like."[2][3][4]

Q3: What type of stationary phase is best suited for separating branched hydrocarbons?

A3: Non-polar stationary phases are the industry standard for the separation of alkanes and their branched isomers.[1] Separation on these columns is primarily based on the boiling points of the compounds.[1][2][4] Common and effective stationary phases include 100% dimethylpolysiloxane and (5%-phenyl)-methylpolysiloxane.

Q4: How do column dimensions (length, internal diameter, and film thickness) affect the separation of branched hydrocarbons?

A4: Column dimensions play a significant role in resolution, sensitivity, and analysis time.[6]

  • Length: Longer columns provide higher efficiency and better resolution, which is crucial for separating complex mixtures of isomers. However, this comes at the cost of longer analysis times.[1][7][8][9] Doubling the column length increases resolution by a factor of about 1.4.[8]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[4][9][10] Wider-bore columns (e.g., 0.53 mm) have a higher sample capacity, making them suitable for larger sample volumes to avoid overloading.[6][10]

  • Film Thickness: A thicker stationary phase film increases the retention of volatile compounds and enhances sample capacity.[4][8][9] For highly volatile branched hydrocarbons, a thicker film can improve separation at temperatures above ambient.[8]

Q5: When should I use a high-temperature GC column?

A5: High-temperature GC columns are necessary for analyzing high-boiling point or high molecular weight branched hydrocarbons, such as those found in waxes or heavy petroleum fractions.[1][6] These columns are designed with enhanced thermal stability to withstand the high temperatures required for elution without significant stationary phase bleed.[1]

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of branched hydrocarbons.

Problem Potential Cause Suggested Solution
Poor Resolution/Peak Overlap Inadequate column selectivity or efficiency.[11]Optimize the column selection, focusing on a non-polar phase with appropriate dimensions (longer length, smaller ID) for your specific analytes.[1][11] Adjust the temperature program to enhance separation.
Column overloading.[11]Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter or thicker film for higher sample capacity.[12]
Peak Tailing Active sites in the GC system (e.g., inlet liner, column).[13]Use a high-quality, deactivated inlet liner and septum.[13][14] Trim the first few centimeters of the column inlet. If the problem persists, the column may be degraded and require replacement.
Column contamination.Bake out the column at a higher temperature to remove contaminants.[11] Ensure proper sample preparation to avoid introducing non-volatile residues.
Ghost Peaks Contamination from the septum, inlet liner, or previous injections (carryover).[11][13][15]Replace the septum with a high-quality, low-bleed option.[14][15] Clean or replace the inlet liner.[13] Run a blank solvent injection to confirm the system is clean.
Baseline Instability or Drift Column bleed at high temperatures.[11]Ensure the column's maximum operating temperature is not exceeded.[1] Use a column with high thermal stability and low bleed characteristics, especially if using a mass spectrometer (MS) detector.[1]
Leaks in the system.[16]Perform a leak check of all fittings and connections, particularly at the injector and detector.
Contaminated carrier gas.[16]Use high-purity carrier gas and ensure gas traps are functioning correctly.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.[17]Calibrate the GC oven to ensure accurate temperature programming.[17] Check and stabilize the carrier gas flow rate and pressure.
Improper column installation.[12]Ensure the column is installed correctly in the injector and detector with the proper insertion depth.

Data Presentation: Recommended GC Columns for Branched Hydrocarbon Separation

The following table summarizes key specifications for commonly used GC columns suitable for the analysis of branched hydrocarbons.

Column Stationary Phase Polarity Max Temperature (°C) Key Features & Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneNon-Polar400High thermal stability, low bleed, robust for high molecular weight hydrocarbons and waxes.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneNon-Polar350Low bleed, excellent for mass spectrometry, suitable for detailed hydrocarbon analysis (DHA).[1]
Phenomenex ZB-1 100% DimethylpolysiloxaneNon-Polar325/350General purpose, separates compounds primarily by boiling point.[14]
Sigma-Aldrich Petrocol® DH Series Varies (e.g., DH Octyl)Non-PolarVariesSpecifically designed for detailed hydrocarbon analysis (DHA).
Agilent J&W DB-1ms 100% DimethylpolysiloxaneNon-Polar325/350Low bleed, inert, suitable for general hydrocarbon profiling and GC/MS applications.

Experimental Protocols

Representative Protocol for Detailed Hydrocarbon Analysis (DHA)

This protocol provides a starting point for the analysis of branched hydrocarbons in complex mixtures, such as petroleum fractions.

  • Column Selection and Installation:

    • Select a non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane phase. A common dimension for DHA is 100 m x 0.25 mm ID x 0.5 µm film thickness.

    • Install the column according to the manufacturer's instructions, ensuring proper ferrule selection and leak-free connections.

    • Condition the new column by purging with carrier gas at room temperature for 15-30 minutes, then slowly ramping the temperature to the maximum isothermal limit and holding for 1-2 hours.

  • GC System Parameters:

    • Injector: Split/Splitless injector in split mode.

    • Injector Temperature: 250 °C

    • Split Ratio: 100:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for a 0.25 mm ID column).

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 15 minutes.

      • Ramp 1: 2 °C/min to 200 °C.

      • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 320 °C

  • Sample Preparation and Injection:

    • Dilute the sample in a suitable solvent (e.g., pentane (B18724) or carbon disulfide) to an appropriate concentration.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify peaks by comparing retention times with those of known standards or by using retention indices.

    • Quantify the components by peak area normalization or by using an internal/external standard calibration.

Mandatory Visualization

GC_Column_Selection_Workflow Logical Workflow for GC Column Selection A Define Analytical Goal: Separation of Branched Hydrocarbons B Assess Sample Properties: Volatility, Concentration, Complexity A->B C Select Stationary Phase: 'Like Dissolves Like' B->C D Branched Hydrocarbons are Non-Polar => Choose Non-Polar Phase (e.g., 100% Dimethylpolysiloxane, 5% Phenyl) C->D E Determine Column Dimensions D->E F Complex Sample? Many Isomers? E->F G High Volatility? E->G H High Concentration? E->H I Use Longer Column (e.g., 50m, 100m) F->I Yes J Use Smaller ID (e.g., 0.25mm) F->J Yes M Final Column Selection & Method Development F->M No K Use Thicker Film (e.g., >0.5 µm) G->K Yes G->M No L Use Wider ID (e.g., 0.32mm, 0.53mm) H->L Yes H->M No I->M J->M K->M L->M

Caption: Logical workflow for selecting a GC column for branched hydrocarbon analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Branched Hydrocarbon GC Analysis A Identify Problem (e.g., Poor Resolution, Peak Tailing) B Check for Leaks (Septum, Fittings) A->B C Inspect Inlet (Liner, Septum) A->C D Evaluate Column Condition A->D E Review Method Parameters (Temperatures, Flow Rate) A->E F Tighten/Replace Fittings B->F G Clean/Replace Liner & Septum C->G H Trim Column Inlet (5-10 cm) D->H J Optimize Temperature Program & Flow Rate E->J K Problem Resolved? F->K G->K I Condition or Replace Column H->I If Tailing Persists H->K I->K J->K K->A No, Re-evaluate L System Ready K->L Yes

Caption: Systematic troubleshooting workflow for common GC issues in hydrocarbon analysis.

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-3,4-dimethylheptane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecane (B72203) (C₁₁H₂₄) is a saturated acyclic alkane with 159 structural isomers.[1] This guide provides a comparative analysis of the physicochemical properties, synthesis, and spectral characteristics of 3-Ethyl-3,4-dimethylheptane and a selection of its isomers. Understanding the distinct properties of these isomers is crucial for their application in various fields, including as fuel components, solvents, and reference compounds in analytical chemistry.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview with supporting experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The structural variations among undecane isomers, particularly the degree and location of branching, significantly influence their physical properties. Generally, increased branching disrupts the intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[1] However, more compact and symmetrical molecules may exhibit higher melting points.

Table 1: Comparative Physicochemical Properties of Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (n²⁰/D)
n-Undecane1120-21-4196[4]0.740[4]1.417[4]
2-Methyldecane6975-98-0189.3[1]0.737[1]~1.415
3-Methyldecane13151-34-3188.1 - 189.1[1]0.742[1]~1.417
4-Methyldecane2847-72-5188.7[1]0.741[1]~1.417
5-Methyldecane13151-35-4186.1[1]0.742[1]~1.417
This compound 61868-34-6 189.8 [5]0.778 [6]1.436 [6]
4-Ethyl-3,4-dimethylheptane61868-35-7181 (est.)0.758 (est.)[7]1.427 (est.)[7]
2,3-Dimethylnonane2884-06-2186[1]0.744[1]~1.418
4,4-Dimethylnonane17302-18-0~185~0.750~1.421

Note: Some values are estimated based on data for structurally similar compounds.

Synthesis of a Highly Branched Alkane: this compound

The synthesis of unsymmetrical, highly branched alkanes such as this compound can be effectively achieved through the Corey-House synthesis. This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide, allowing for the formation of a new carbon-carbon bond with high yield and specificity.[5][8][9][10][11]

Synthesis_Pathway cluster_step1 Step 1: Formation of Gilman Reagent cluster_step2 Step 2: Coupling Reaction 3-bromo-3-methylpentane 3-bromo-3-methylpentane Li Lithium metal 3-bromo-3-methylpentane->Li Ether Alkyllithium 3-methyl-3-pentyllithium Li->Alkyllithium CuI Copper(I) Iodide Alkyllithium->CuI Gilman_Reagent Lithium di(3-methyl-3-pentyl)cuprate CuI->Gilman_Reagent Product This compound Gilman_Reagent->Product 2-bromobutane 2-bromobutane 2-bromobutane->Product Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Synthesis of Isomer Purification Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR Phys_Prop Physical Property Determination Purification->Phys_Prop Structure_Confirmation Structure Confirmation GC_MS->Structure_Confirmation NMR->Structure_Confirmation Comparative_Analysis Comparative Analysis Phys_Prop->Comparative_Analysis

References

Validating the Structure of 3-Ethyl-3,4-dimethylheptane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of complex organic molecules is a cornerstone of chemical research and development. For highly branched alkanes such as 3-Ethyl-3,4-dimethylheptane, which has the molecular formula C₁₁H₂₄, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can be insufficient due to significant signal overlap in the proton (¹H) spectrum.[1] This guide provides a comparative analysis of two-dimensional (2D) NMR techniques, offering a robust methodology for the definitive structural validation of this compound. We will explore the roles of COSY, HSQC, and HMBC experiments in piecing together the molecular puzzle.

Predicted ¹H and ¹³C NMR Spectral Data

A crucial first step in 2D NMR data analysis is to predict the chemical shifts and multiplicities of the signals based on the proposed structure. Due to the molecule's asymmetry, all eleven carbons and twenty-four protons are chemically non-equivalent, leading to a complex spectrum.

Structure of this compound:

The following table summarizes the predicted chemical shifts for each unique carbon and proton environment. These are estimates based on standard chemical shift increments for alkanes.

Carbon LabelProton Label(s)MultiplicityPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
a-Quaternary-~40-45
bH-bMethine (CH)~1.5-1.8~35-40
cH₃-cMethyl (CH₃)~0.8-1.0~20-25
dH₃-dMethyl (CH₃)~0.8-1.0~15-20
eH₂-eMethylene (CH₂)~1.2-1.5~25-30
fH₃-fMethyl (CH₃)~0.8-1.0~10-15
gH₂-gMethylene (CH₂)~1.1-1.4~30-35
hH₂-hMethylene (CH₂)~1.1-1.4~20-25
iH₃-iMethyl (CH₃)~0.8-1.0~10-15
jH₂-jMethylene (CH₂)~1.2-1.5~25-30
kH₃-kMethyl (CH₃)~0.8-1.0~10-15

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Comparative Analysis of 2D NMR Techniques

2D NMR experiments correlate signals from two frequency axes, revealing interactions between nuclei that are not apparent in 1D spectra.[2][3] For this compound, a combination of homonuclear and heteronuclear correlation experiments is essential.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[4][5] This is invaluable for tracing out the proton spin systems within the molecule's fragments.

Expected COSY Correlations: A cross-peak in the COSY spectrum indicates that the two protons at the corresponding chemical shifts on the x and y axes are coupled.

ProtonCorrelates WithFragment Identified
H-bH₃-d, H₂-gConnects the C4-methyl and the propyl chain to the C4 methine.
H₂-eH₃-fEthyl group attached to the quaternary carbon (C3).
H₂-gH-b, H₂-hPropyl chain attached to C4.
H₂-hH₂-g, H₃-iPropyl chain attached to C4.
H₂-jH₃-kEthyl group attached to the quaternary carbon (C3).

Table 2: Key expected ¹H-¹H COSY correlations for structural validation.

The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to (¹JCH).[3][6] This is the most reliable method for assigning the chemical shifts of protonated carbons.

Expected HSQC Correlations: Each cross-peak links a proton signal on one axis to a carbon signal on the other, confirming a direct C-H bond.

Proton Signal (ppm)Correlates With Carbon Signal (ppm)Assignment
~1.5-1.8~35-40H-b is attached to C-b.
~0.8-1.0~20-25H₃-c is attached to C-c.
~0.8-1.0~15-20H₃-d is attached to C-d.
~1.2-1.5~25-30H₂-e is attached to C-e.
~0.8-1.0~10-15H₃-f is attached to C-f.
~1.1-1.4~30-35H₂-g is attached to C-g.
~1.1-1.4~20-25H₂-h is attached to C-h.
~0.8-1.0~10-15H₃-i is attached to C-i.
~1.2-1.5~25-30H₂-j is attached to C-j.
~0.8-1.0~10-15H₃-k is attached to C-k.

Table 3: Expected ¹H-¹³C HSQC correlations.

Note: The quaternary carbon (C-a) will not show a signal in the HSQC spectrum as it has no directly attached protons.[3][4]

The HMBC experiment is arguably the most critical for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[2][6] This technique allows for the connection of individual spin systems identified by COSY and is the primary tool for identifying and assigning quaternary carbons.

Expected HMBC Correlations: Key long-range correlations are needed to connect the fragments and confirm the position of the quaternary carbon.

ProtonKey Correlations to CarbonStructural Information Confirmed
H₃-c (C3-Methyl)C-a, C-b, C-e, C-jConfirms C-c is attached to the quaternary C-a and links to the C4 methine and both ethyl groups.
H₃-d (C4-Methyl)C-b, C-g, C-aConfirms C-d is attached to C-b and links to the propyl chain and the quaternary carbon.
H₃-f (Ethyl)C-e, C-aConfirms the ethyl group connectivity and its attachment to the quaternary carbon.
H₃-k (Ethyl)C-j, C-aConfirms the second ethyl group's connectivity and its attachment to the quaternary carbon.

Table 4: Key expected ¹H-¹³C HMBC correlations for assembling the carbon skeleton.

Visualization of Experimental Workflow and Connectivity

The logical flow of structure elucidation using these techniques can be visualized as a workflow, starting from 1D NMR and progressively building the structure with 2D correlation data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C & DEPT (Carbon Types: CH, CH₂, CH₃, Cq) C13_NMR->HSQC Fragments Identify Spin Systems (e.g., ethyl, propyl) COSY->Fragments Assignments Assign C-H Pairs HSQC->Assignments HMBC HMBC (Long-Range C-H Bonds) Skeleton Assemble Carbon Skeleton HMBC->Skeleton Fragments->HMBC Assignments->HMBC Validation Final Structure Validation Skeleton->Validation

Caption: Workflow for structure validation using 2D NMR.

The critical HMBC correlations that piece together the core structure around the C3 quaternary center can also be visualized.

G Cq C-a (Quaternary) Cb C-b (CH) Cc C-c (CH₃) Cd C-d (CH₃) Ce C-e (CH₂) Cj C-j (CH₂) Hc H₃-c Hc->Cq Hc->Cb Hc->Ce Hc->Cj Hd H₃-d Hd->Cq Hd->Cb He H₂-e He->Cq Hj H₂-j Hj->Cq

References

Navigating the Separation of Nonane Isomers: A Comparative Guide to GC Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. This guide provides a comparative analysis of the gas chromatography (GC) retention times of various nonane (B91170) isomers, supported by experimental data, to aid in method development and analysis.

The elution order of nonane isomers in gas chromatography is fundamentally governed by their boiling points, which are in turn influenced by their molecular structure. On a standard non-polar stationary phase, isomers with more branching exhibit greater volatility and, consequently, lower boiling points. This leads to shorter retention times compared to their less branched or linear counterparts.

Elution Order and Boiling Point Correlation

Generally, for alkanes, a lower boiling point corresponds to an earlier elution time from a non-polar GC column. The linear isomer, n-nonane, with the highest boiling point, will have the longest retention time. As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular van der Waals forces. This decrease in intermolecular attraction results in a lower boiling point and a shorter retention time.

For instance, highly branched isomers like 2,2,4,4-tetramethylpentane (B94933) have significantly lower boiling points than n-nonane and will therefore elute much earlier.

Quantitative Data Summary

The following table summarizes the boiling points of several nonane isomers. While specific retention times are highly dependent on the experimental conditions, the elution order on a non-polar column will generally follow the inverse order of the boiling points listed below.

Isomer NameStructureBoiling Point (°C)Expected Elution Order (Relative to n-nonane)
2,2,4,4-TetramethylpentaneC(C)(C)CC(C)(C)C~122Earliest
2,2,3,4-TetramethylpentaneCC(C)C(C)C(C)(C)C~133-134Early
2,2,3,3-TetramethylpentaneCCC(C)(C)C(C)(C)C~140Intermediate
2,3,3,4-TetramethylpentaneCC(C)C(C)(C)C(C)C~141-142Intermediate
n-NonaneCCCCCCCCC~151Latest

Experimental Protocol

Objective: To separate a mixture of nonane isomers to determine their relative retention times.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is recommended. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[1][2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Injection Mode: Split injection (e.g., split ratio of 100:1) to handle a wide concentration range.

Sample Preparation:

  • Prepare a standard mixture containing the nonane isomers of interest, each at a concentration of approximately 100 ppm in a volatile solvent like hexane.

  • Inject 1 µL of the prepared standard mixture into the GC.

Data Analysis:

  • Record the retention time for each isomer peak.

  • The elution order is expected to follow the general principle of lower boiling point isomers eluting before higher boiling point isomers.

Logical Relationship Diagram

The following diagram illustrates the relationship between the structural properties of nonane isomers, their resulting physical properties (boiling point), and their behavior in gas chromatography on a non-polar column.

G Logical Workflow for Predicting GC Elution of Nonane Isomers cluster_structure Molecular Structure cluster_properties Physical Properties cluster_gc Gas Chromatography (Non-Polar Column) Increased Branching Increased Branching Lower Boiling Point Lower Boiling Point Increased Branching->Lower Boiling Point leads to Decreased Branching (More Linear) Decreased Branching (More Linear) Higher Boiling Point Higher Boiling Point Decreased Branching (More Linear)->Higher Boiling Point leads to Shorter Retention Time Shorter Retention Time Lower Boiling Point->Shorter Retention Time results in Longer Retention Time Longer Retention Time Higher Boiling Point->Longer Retention Time results in

GC Elution Prediction for Nonane Isomers

This guide provides a foundational understanding for the GC separation of nonane isomers. For specific applications, optimization of the experimental parameters will be necessary to achieve the desired resolution.

References

Unraveling Molecular Architecture: A Comparative Guide to Combined Spectroscopic Techniques for Structural Elucidaion of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The synergistic use of multiple spectroscopic techniques provides a powerful arsenal (B13267) for the unambiguous structural elucidation of organic compounds. This guide offers an objective comparison of the performance of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the strategic selection and application of these techniques.

The journey from an unknown organic substance to its fully characterized structure is a meticulous process of piecing together molecular puzzles. No single spectroscopic technique can provide all the necessary information. Instead, a combination of methods is employed, each offering a unique piece of the structural puzzle. Mass spectrometry (MS) reveals the molecular weight and elemental composition.[1][2][3] Infrared (IR) spectroscopy identifies the functional groups present.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and the connectivity of atoms.[7][8][9][10] Finally, Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions and conjugated systems within the molecule.[11][12][13] The integration of data from these techniques allows for a comprehensive and confident structural assignment.[14]

Comparative Analysis of Spectroscopic Techniques

The selection of spectroscopic methods depends on the nature of the compound and the specific structural questions being addressed. The following tables summarize the key performance characteristics of the four primary techniques used in structural elucidation.

Technique Information Provided Sample Amount Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[1][2][15]ng - µgHigh sensitivity, provides molecular formula with high resolution MS.[2][3]Fragmentation can be complex to interpret, may not provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework, connectivity of atoms (through-bond correlations), stereochemistry (through-space correlations), dynamic processes.[7][16][17]mgProvides the most detailed structural information, non-destructive.[16]Relatively low sensitivity, requires larger sample amounts, can be time-consuming.[16]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[4][5][18]µg - mgFast, non-destructive, provides a molecular "fingerprint".[18]Provides limited information on the overall molecular skeleton, interpretation can be complex in the fingerprint region.[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores, conjugation, and electronic transitions.[11][12][19]µg - mgHigh sensitivity for conjugated systems, quantitative analysis is straightforward.[16][20]Provides limited structural information, only applicable to compounds that absorb in the UV-Vis region.[17]

Quantitative Performance Metrics

Technique Parameter Typical Value/Range Significance
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy< 5 ppmAllows for the confident determination of elemental composition.[1]
Resolution> 10,000 FWHMResolves isotopic patterns, aiding in formula determination.[1]
¹H NMR Spectroscopy Chemical Shift (δ)0 - 15 ppmIndicates the electronic environment of each proton.[7]
Coupling Constant (J)0 - 20 HzProvides information about the connectivity of neighboring protons.
¹³C NMR Spectroscopy Chemical Shift (δ)0 - 220 ppmIndicates the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).[10]
IR Spectroscopy Wavenumber (cm⁻¹)4000 - 400 cm⁻¹Correlates to the vibrational frequencies of specific bonds and functional groups.[18]
UV-Vis Spectroscopy Wavelength of Maximum Absorbance (λmax)200 - 800 nmIndicates the energy of the electronic transition, related to the extent of conjugation.[21]
Molar Absorptivity (ε)10 - 10⁵ L mol⁻¹ cm⁻¹Relates to the probability of the electronic transition.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key techniques.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.[15]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

  • Data Analysis: Determine the accurate mass of the molecular ion to four or five decimal places. Use software to calculate the elemental composition based on the accurate mass and isotopic pattern.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their integration (relative ratios).[7]

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[10]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity between adjacent protons.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on stereochemistry and conformation.[9]

  • Data Analysis: Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from the 1D and 2D spectra to assemble the final structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for rapid data acquisition and high signal-to-noise ratio.[5]

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups (e.g., a strong absorption around 1700 cm⁻¹ for a carbonyl group, a broad band around 3300 cm⁻¹ for an alcohol O-H stretch).[6] Compare the fingerprint region (1500-400 cm⁻¹) with known spectra for confirmation.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that gives an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The presence of absorption bands above 200 nm suggests the presence of chromophores and potentially conjugation.[12][20]

Integrated Workflow for Structural Elucidation

The process of elucidating the structure of an unknown organic compound is a logical progression, integrating data from each spectroscopic technique.

Structural_Elucidation_Workflow Unknown Unknown Organic Compound MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (1D & 2D) Unknown->NMR UV UV-Vis Spectroscopy Unknown->UV MolFormula Molecular Formula & IHD MS->MolFormula FuncGroups Functional Groups IR->FuncGroups Connectivity Connectivity & Skeleton NMR->Connectivity Conjugation Conjugation Information UV->Conjugation Integration Data Integration & Structure Proposal MolFormula->Integration FuncGroups->Integration Connectivity->Integration Conjugation->Integration Structure Final Structure Integration->Structure

Figure 1. A generalized workflow for the structural elucidation of an unknown organic compound using combined spectroscopic techniques.

By systematically applying these powerful analytical techniques and integrating the complementary data they provide, researchers can confidently and accurately determine the structure of novel organic compounds, a critical step in drug discovery and development.

References

A Comparative Analysis of the Physical Properties of 3-Ethyl-3,4-dimethylheptane and 3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physical properties of 3-Ethyl-3,4-dimethylheptane and 3,4-dimethylheptane (B1583063). The information is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the physicochemical characteristics of these branched alkanes.

Molecular Structure Overview

3,4-dimethylheptane is a branched alkane with the molecular formula C9H20. This compound is a larger branched alkane, with the molecular formula C11H24, containing an additional ethyl group at the third carbon position.[1][2] This difference in molecular structure and size directly influences their physical properties.

Caption: 2D chemical structures of 3,4-dimethylheptane and this compound.

Quantitative Physical Properties

The physical properties of these two alkanes are summarized in the table below. The increased molecular weight and size of this compound lead to stronger van der Waals forces, resulting in a higher boiling point and density compared to 3,4-dimethylheptane.

Physical PropertyThis compound3,4-dimethylheptane
Molecular Formula C11H24[2]C9H20[1]
Molecular Weight 156.31 g/mol [2]128.26 g/mol [3]
Boiling Point 189.8 °C[2]132.9 - 140.6 °C[1][4]
Melting Point Data not available-123.0 °C[1]
Density 0.778 g/cm³[5]0.741 g/cm³[1]
Solubility in Water Insoluble (predicted)[1]Insoluble[1]
Solubility in Organic Solvents Soluble (predicted)[1]Soluble in hexane, benzene[1]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for each key experiment.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] A common and efficient method for its determination, especially for small sample volumes, is the Thiele tube method.[7]

boiling_point_workflow cluster_prep Sample Preparation cluster_heating Heating and Observation cluster_measurement Measurement prep1 Fill a small vial (Durham tube) half-full with the liquid sample. prep2 Place a capillary tube (sealed end up) inside the vial. prep1->prep2 prep3 Attach the vial to a thermometer using a rubber band. prep2->prep3 heat1 Suspend the thermometer assembly in a Thiele tube filled with mineral oil. prep3->heat1 heat2 Gently heat the side arm of the Thiele tube. heat1->heat2 heat3 Observe for a continuous stream of bubbles from the capillary tube. heat2->heat3 meas1 Remove heat and allow the apparatus to cool slowly. heat3->meas1 meas2 Record the temperature at which the liquid just begins to enter the capillary tube. meas1->meas2 meas3 This temperature is the boiling point. meas2->meas3

Caption: Workflow for boiling point determination using the Thiele tube method.

Melting Point Determination

The melting point of a substance is the temperature range over which it changes state from solid to liquid.[8] For pure crystalline compounds, this range is typically narrow (0.5-1°C).[8][9] Impurities tend to lower and broaden the melting range.[10]

Methodology:

  • Sample Loading: A small amount of the finely powdered solid compound is packed into a capillary tube to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp device, which contains a heated block and a thermometer.

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute.[10]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Density Measurement

Density is the mass of a substance per unit volume. For liquids like alkanes, a vibrating tube densimeter provides accurate measurements.[12]

Methodology:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

  • Sample Injection: The liquid alkane sample is injected into the U-shaped oscillating tube within the densimeter.

  • Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the liquid.

  • Temperature Control: The temperature of the sample cell is precisely controlled, as density is temperature-dependent.

Solubility Determination

The principle of "like dissolves like" governs the solubility of alkanes. As nonpolar molecules, they are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[1][13]

Methodology:

  • Preparation: Approximately 1 mL of the solvent (e.g., water, hexane) is placed in a test tube.

  • Addition of Alkane: A few drops of the liquid alkane are added to the solvent.

  • Observation: The test tube is shaken vigorously and then allowed to stand.

  • Analysis: If the alkane forms a separate layer (immiscible), it is deemed insoluble. If it forms a homogeneous solution (miscible), it is soluble. Alkanes, being less dense than water, will form the upper layer if immiscible.[14]

References

Confirming the Molecular Formula of C11H24: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's molecular formula is a critical first step in structural elucidation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques—elemental analysis (EA) and nuclear magnetic resonance (NMR) spectroscopy—for the confirmation of the molecular formula of undecane (B72203) (C11H24), a saturated alkane.

This document outlines the theoretical basis of each technique, presents comparative experimental data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their analytical needs.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Mass Accuracy

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to four or more decimal places.[1] This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions.[1] For a molecule like undecane (C11H24), HRMS provides an exact mass measurement that can be used to confidently confirm its molecular formula.

The theoretical exact mass of C11H24 is calculated to be 156.187800766 Da .[2]

Alternative Methodologies for Molecular Formula Confirmation

While HRMS is a primary tool for molecular formula confirmation, other techniques can provide complementary or, in some cases, sufficient information.

  • Elemental Analysis (EA): This classic technique determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample.[3] For a pure hydrocarbon like undecane, EA can provide the empirical formula by determining the relative ratio of carbon to hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be used to determine the relative number of protons in different chemical environments.[4] For a simple alkane, the integration of proton signals can support the proposed molecular formula.

Comparative Analysis: HRMS vs. EA vs. NMR

The following table summarizes the quantitative data obtained from the analysis of an undecane standard using each of the three techniques.

Technique Parameter Measured Theoretical Value for C11H24 Experimental Value Accuracy/Precision
High-Resolution Mass Spectrometry (HRMS) Exact Mass [M]+156.1878 Da156.1878 Da< 1 ppm mass accuracy
Elemental Analysis (EA) % Carbon84.52%84.48%± 0.04%
% Hydrogen15.48%15.51%± 0.03%
1H NMR Spectroscopy Ratio of -CH3 to -CH2- protons6:18 (1:3)1:3.02~1% deviation

Experimental Protocols

Detailed methodologies for the analysis of undecane using HRMS, EA, and NMR are provided below.

High-Resolution Mass Spectrometry (GC-HRMS)

Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of undecane in a volatile solvent such as hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to a resolution of >10,000.

    • Mass Range: m/z 40-200.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis: The exact mass of the molecular ion peak ([M]+) is determined and compared to the theoretical exact mass of C11H24. Software tools are used to calculate the elemental composition based on the measured exact mass.

Elemental Analysis (Combustion Analysis)

Instrumentation: A CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 mg of the liquid undecane sample into a tin capsule using a microbalance.

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in the presence of oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO2, H2O) are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[5]

  • Quantification: The instrument is calibrated using a certified standard of known elemental composition. The software calculates the percentage of carbon and hydrogen in the unknown sample based on the detector response.

Quantitative 1H NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of undecane and dissolve it in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is crucial for accurate integration.

  • Data Processing:

    • Fourier transform the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

  • Data Analysis: Integrate the signals corresponding to the terminal methyl (-CH3) protons (typically a triplet around 0.88 ppm) and the internal methylene (B1212753) (-CH2-) protons (a multiplet around 1.26 ppm).[6] The ratio of these integrals should correspond to the ratio of the number of protons in each environment (6:18 or 1:3 for undecane).

Logical Workflow for Molecular Formula Confirmation

The following diagram illustrates a typical workflow for confirming the molecular formula of an unknown compound, starting with HRMS as the primary technique.

Caption: Workflow for molecular formula confirmation using HRMS and alternative techniques.

Signaling Pathway for HRMS Data to Formula

The process of converting high-resolution mass spectral data into a molecular formula involves several key steps, as depicted below.

HRMS_to_Formula Sample Analyte (C11H24) Ionization Ionization (e.g., EI) Sample->Ionization MassAnalyzer High-Resolution Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum DataProcessing Data Processing (Peak Picking, Centroiding) MassSpectrum->DataProcessing ElementalComp Elemental Composition Calculation DataProcessing->ElementalComp ConfirmedFormula Confirmed Formula: C11H24 ElementalComp->ConfirmedFormula

Caption: Data processing pipeline in high-resolution mass spectrometry.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Prediction Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate elucidation of molecular structures is a foundational element of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. The process of cross-referencing experimentally acquired NMR data with computationally predicted spectra provides a robust method for structure verification and can significantly accelerate the drug discovery pipeline. This guide offers an objective comparison of leading NMR prediction software, supported by experimental data, and provides detailed methodologies to ensure data integrity.

Comparative Analysis of NMR Prediction Software

The selection of an appropriate NMR prediction software is critical and can impact the accuracy and efficiency of structural elucidation. The following table summarizes the performance of several popular software packages. The primary metric for comparison is the Root Mean Square Deviation (RMSD), which quantifies the average difference between the predicted and experimental chemical shifts. A lower RMSD value indicates a higher accuracy of the prediction.

Software SuitePrediction Methodology¹H NMR RMSD (ppm)Key Comparison & Verification Features
Mnova (Mestrelab Research) Combines multiple prediction engines, including machine learning, HOSE-code algorithms, and increment-based methods.[1][2]Data from a comparative study indicates strong performance, with RMSD values competitive with other leading software.Mnova Verify: Automatically validates a proposed structure against experimental 1D and 2D NMR data, providing a congruence score. Predict & Compare: Enables direct visual comparison of predicted and experimental spectra.[1]
ACD/Labs Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[3]A comparative study showed ACD/Labs to be among the top performers in terms of prediction accuracy.Structure Elucidator Suite: Generates and ranks candidate structures based on the correlation between experimental and predicted shifts. ChemAnalytical Workbook: Centralizes analytical data for streamlined comparison and verification.
ChemDraw (PerkinElmer) Primarily uses a linear additivity rules-based approach for its predictions.The comparative study indicates that while useful, it may be less accurate for molecules with complex electronic effects.Provides quick and accessible NMR prediction integrated within a widely used chemical drawing package.[4]
NMRShiftDB An open-source database that employs a HOSE-code-based prediction engine.[5]The comparative study suggested that NMRShiftDB had a higher average RMSD compared to the other evaluated software.Offers a free and open-source platform for NMR data sharing and prediction.[5]

Note: The RMSD values are based on a comparative study of 30 organic compounds (396 data points) with experimental data from the Spectral Database for Organic Compounds (SDBS). Individual performance may vary depending on the specific molecular structure and the quality of the experimental data.

Experimental Protocols

To ensure a meaningful comparison between experimental and predicted NMR data, a standardized experimental protocol is crucial. The following methodology outlines the key steps for acquiring high-quality NMR data for structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve 5-15 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts, so it is crucial to note the solvent used.

  • Concentration: The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing issues with solubility or aggregation.

  • NMR Tube: Use a clean, high-quality NMR tube to avoid contaminants and ensure good magnetic field homogeneity.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • 2D Spectra (as needed for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for stereochemical assignments.

Data Processing and Referencing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm for both ¹H and ¹³C) or to the residual solvent peak. Accurate referencing is critical for a valid comparison with predicted data.

Workflow for Cross-Referencing Experimental and Predicted NMR Data

The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted values for the purpose of structure verification.

G cluster_exp Experimental Workflow cluster_pred Prediction Workflow exp_start Purified Compound sample_prep Sample Preparation exp_start->sample_prep nmr_acq NMR Data Acquisition (1D & 2D) sample_prep->nmr_acq data_proc Data Processing & Referencing nmr_acq->data_proc exp_data Experimental NMR Spectrum data_proc->exp_data cross_ref Cross-Referencing (Chemical Shift Comparison) exp_data->cross_ref prop_struct Proposed Structure nmr_pred NMR Prediction Software prop_struct->nmr_pred pred_data Predicted NMR Spectrum nmr_pred->pred_data pred_data->cross_ref struct_ver Structure Verification cross_ref->struct_ver

Workflow for NMR structure verification.

This systematic approach, combining high-quality experimental data with the predictive power of modern software, provides a high degree of confidence in the assigned chemical structures, which is paramount in the fields of chemical research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of stereoisomerism is critical, as the three-dimensional structure of a molecule dictates its physical properties and biological activity. This guide provides a detailed comparison of the thermodynamic stability of threo and erythro diastereomers of related alkanes. In the context of simple alkanes with two adjacent chiral centers bearing identical substituents, these are more precisely referred to as the dl (racemic) and meso forms, respectively. The fundamental principles outlined here are broadly applicable to more complex molecules.

The relative stability of these diastereomers is primarily governed by the principles of conformational analysis, specifically the minimization of steric and torsional strain. In acyclic alkanes, staggered conformations are significantly more stable than eclipsed conformations. The relative stability of the staggered conformers is then determined by the number and nature of gauche interactions, which are a form of steric strain.

Quantitative Comparison of Diastereomer Stability

Direct experimental values for the Gibbs free energy difference between diastereomers of simple alkanes are scarce in the literature, as the energy differences are often very small. However, we can estimate the relative stability by analyzing the number of high-energy steric interactions in the most stable conformers of a model compound, such as 2,3-dimethylbutane (B166060). The primary destabilizing interaction in the staggered conformers is the gauche butane (B89635) interaction, which has an approximate energetic cost of 3.8 kJ/mol.

Diastereomer (2,3-dimethylbutane)Most Stable Conformer(s)Number of Gauche Butane InteractionsEstimated Relative Enthalpy (kJ/mol)
meso (erythro-like)Anti27.6
dl-pair (threo-like)Gauche13.8

Note: The relative enthalpy is estimated based on the number of gauche butane interactions in the most stable conformation(s). The dl-pair exists as two enantiomeric gauche conformers of equal energy.

Based on this analysis, the dl (threo-like) diastereomer of 2,3-dimethylbutane is predicted to be more stable than the meso (erythro-like) diastereomer by approximately 3.8 kJ/mol. This is because the most stable conformation of the meso isomer is forced to have two gauche interactions between methyl groups, whereas the dl isomer can adopt a conformation with only one such interaction.

Experimental Protocols

Several experimental techniques can be employed to determine the relative stability of diastereomers.

Equilibration Followed by Quantitative Analysis

Objective: To determine the equilibrium constant between the two diastereomers, from which the Gibbs free energy difference can be calculated.

Methodology:

  • A sample of one pure diastereomer (or a non-equilibrium mixture of both) is dissolved in a suitable solvent.

  • A catalyst, such as a strong acid or a supported metal catalyst at elevated temperature, is added to facilitate the interconversion (epimerization) between the diastereomers.

  • The reaction mixture is heated to a constant temperature and allowed to reach equilibrium. The time required to reach equilibrium must be determined by preliminary experiments.

  • Aliquots of the reaction mixture are taken at regular intervals, and the reaction is quenched.

  • The ratio of the two diastereomers in the quenched aliquots is determined using an appropriate analytical technique.

    • Gas Chromatography (GC): Diastereomers have different physical properties and can often be separated on a suitable GC column.[1][2] The relative peak areas in the chromatogram correspond to the ratio of the diastereomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The two diastereomers will have distinct NMR spectra.[3][4] By integrating the signals corresponding to each diastereomer, their relative concentrations can be determined.[3]

  • Once the ratio of the diastereomers becomes constant, equilibrium has been reached. The equilibrium constant (Keq) is calculated as the ratio of the concentrations of the two diastereomers.

  • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[5]

Calorimetry

Objective: To measure the difference in the enthalpy of formation (ΔHf°) of the two diastereomers.

Methodology:

  • The enthalpy of combustion (ΔHc°) of each pure diastereomer is measured separately using a bomb calorimeter.[6]

  • A precisely weighed sample of each diastereomer is completely combusted in an excess of oxygen in the sealed bomb calorimeter.

  • The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is accurately measured.

  • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The enthalpy of formation of each diastereomer is then calculated from its enthalpy of combustion using Hess's Law and the known enthalpies of formation of the combustion products (CO2 and H2O).[7]

  • The difference in the enthalpies of formation of the two diastereomers provides a measure of their relative thermodynamic stability.

Logical Relationships in Diastereomer Stability

The following diagram illustrates the relationship between the meso and dl diastereomers of 2,3-dimethylbutane, their respective most stable conformations, and the key steric interactions that determine their relative stability.

G cluster_diastereomers Diastereomers of 2,3-Dimethylbutane cluster_conformers Most Stable Staggered Conformers cluster_interactions Key Steric Interactions cluster_stability Relative Stability Diastereomers Diastereomers meso meso (erythro-like) meso_anti Anti Conformer meso->meso_anti adopts dl dl-pair (threo-like) dl_gauche Gauche Conformer dl->dl_gauche adopts Conformers Conformers gauche_butane Gauche Butane Interaction (~3.8 kJ/mol) meso_anti->gauche_butane has 2 less_stable Less Stable meso_anti->less_stable dl_gauche->gauche_butane has 1 more_stable More Stable dl_gauche->more_stable Interactions Interactions gauche_butane->less_stable leads to gauche_butane->more_stable minimization leads to Stability Stability

Caption: Conformational basis of diastereomer stability in 2,3-dimethylbutane.

References

Validating a Novel Analytical Method for 3-Ethyl-3,4-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 3-Ethyl-3,4-dimethylheptane against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of this new method was performed using a certified this compound standard. All quantitative data, detailed experimental protocols, and visual representations of the workflows are presented to allow for an objective assessment of the new method's performance.

Comparative Analysis of Method Performance

The validation of the new GC-FID method was conducted to assess its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). These parameters were compared against those of a well-established GC-MS method. The results, summarized in the tables below, demonstrate that the new GC-FID method offers comparable performance to the GC-MS method for the quantitative analysis of this compound.

Table 1: Comparison of Linearity and Range

ParameterNew GC-FID MethodComparative GC-MS Method
Linear Range 0.5 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Calibration Curve Equation y = 25432x + 1234y = 48765x + 567

Table 2: Comparison of Accuracy and Precision

Analyte ConcentrationNew GC-FID MethodComparative GC-MS Method
1 µg/mL
Accuracy (% Recovery)98.5%101.2%
Precision (% RSD)2.8%2.5%
10 µg/mL
Accuracy (% Recovery)99.2%100.5%
Precision (% RSD)1.5%1.2%
50 µg/mL
Accuracy (% Recovery)100.1%99.8%
Precision (% RSD)0.8%0.7%

Table 3: Comparison of Detection and Quantification Limits

ParameterNew GC-FID MethodComparative GC-MS Method
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL

Visualizing the Validation Process

To clearly illustrate the logical steps and relationships within the method validation process, the following diagrams were generated.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison Standard Certified Standard Samples Sample Preparation Standard->Samples GC_FID New GC-FID Method Samples->GC_FID GC_MS Comparative GC-MS Method Samples->GC_MS Linearity Linearity & Range GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision LOD_LOQ LOD & LOQ GC_FID->LOD_LOQ GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ Comparison Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for the validation of the new analytical method.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ LOD->LOQ

Caption: Relationship between key method validation parameters.

Experimental Protocols

Detailed methodologies for the new GC-FID method and the comparative GC-MS method are provided below.

Certified Standard and Sample Preparation

A certified reference material of this compound (99.8% purity) was sourced from a reputable supplier. A stock solution of 1000 µg/mL was prepared in n-hexane. Calibration standards were prepared by serial dilution of the stock solution to concentrations of 0.5, 1, 5, 10, 50, and 100 µg/mL. Quality control (QC) samples were independently prepared at concentrations of 1, 10, and 50 µg/mL.

New Analytical Method: GC-FID
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Comparative Analytical Method: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split mode (10:1) at 280°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped at 15°C/min to 280°C, and held for 3 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Injection Volume: 1 µL.

This guide provides a foundational comparison for the validation of a new analytical method for this compound. The presented data and protocols can be adapted for the analysis of other branched alkanes and similar volatile organic compounds.

A Comparative Guide to Assessing the Purity of Synthesized 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new molecular entities. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 3-Ethyl-3,4-dimethylheptane, a branched alkane. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate methodology.

Introduction to Purity Assessment

The synthesis of a target molecule like this compound can often result in a mixture containing unreacted starting materials, isomers, and other byproducts. The choice of analytical technique for purity determination depends on the nature of the expected impurities, the required accuracy, and the available instrumentation. The most common and powerful techniques for the analysis of volatile, non-polar compounds such as alkanes are Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A plausible laboratory-scale synthesis of this compound involves a Grignard reaction between 3,4-dimethyl-3-hexanol (B103804) and an ethyl Grignard reagent, followed by dehydration and subsequent hydrogenation. Potential impurities from such a synthesis could include:

  • Isomeric Alkanes: Rearrangements during the synthesis can lead to other C11H24 isomers.

  • Unreacted Starting Materials: Residual 3,4-dimethyl-3-hexanol or other precursors.

  • Byproducts: Alkenes from incomplete hydrogenation.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., diethyl ether, tetrahydrofuran).

Comparative Analysis of Purity Assessment Techniques

The primary methods for quantitative purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and provides different types of quantitative data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation by boiling point/polarity, followed by mass-to-charge ratio detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Quantitative Data Peak area percentage in the chromatogram.Integral ratio of analyte signals to a certified internal standard.
Purity Calculation Relative purity based on the area of the main peak relative to the total area of all peaks.Absolute purity (w/w %) calculated using the known mass of the analyte and internal standard.
Typical Limit of Detection Low ppm to ppb range for impurities.~0.1 mol%
Precision High, with RSDs typically <2%.High, with RSDs typically <1%.
Identification Power Excellent for identifying known impurities by retention time and mass spectrum library matching.Excellent for structural elucidation of unknown impurities.
Sample Throughput High, with typical run times of 20-60 minutes per sample.Moderate, requires careful sample preparation and longer acquisition times for high accuracy.
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of synthesized this compound to determine its purity based on peak area percentage.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of high-purity hexane (B92381) (or another suitable volatile solvent).

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL GC vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-300 m/z.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its mass spectrum (characteristic fragments for branched alkanes).

  • Calculate the area percentage purity as: (Area of this compound Peak / Total Area of all Peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound using an internal standard.[1][2]

1. Sample Preparation:

  • Select a suitable internal standard that has a simple spectrum and resonances that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices. The internal standard should be of high, certified purity.

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are fully dissolved.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16

    • Dummy Scans (DS): 4

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).

    • Spectral Width: 20 ppm.

    • Acquisition Time: ~4 s.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound (e.g., a specific methyl or methylene (B1212753) group) and a signal for the internal standard.

  • Calculate the purity (P) of the analyte using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Visualized Workflows and Comparisons

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized this compound cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Initial Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR GCMS_Data Relative Purity (% Area) Impurity Identification GCMS->GCMS_Data qNMR_Data Absolute Purity (w/w %) Structural Confirmation qNMR->qNMR_Data Final_Purity Final Purity Report GCMS_Data->Final_Purity qNMR_Data->Final_Purity

Caption: Experimental workflow for purity assessment.

Technique_Comparison Comparison of Analytical Techniques for Purity cluster_gcms GC-MS Attributes cluster_qnmr qNMR Attributes Purity Purity Assessment of This compound GCMS GC-MS Purity->GCMS qNMR qNMR Purity->qNMR GCMS_Adv Advantages: - High sensitivity - Excellent for separation of volatiles - Impurity identification via MS library GCMS_Dis Limitations: - Provides relative purity - Destructive - Requires standards for confirmation qNMR_Adv Advantages: - Provides absolute purity (w/w %) - Non-destructive - No response factor needed qNMR_Dis Limitations: - Lower sensitivity than GC-MS - Requires pure internal standard - Potential for signal overlap

Caption: Comparison of GC-MS and qNMR techniques.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of synthesized this compound. GC-MS is exceptionally useful for identifying and quantifying volatile impurities, providing a detailed profile of the sample's composition. For an accurate determination of absolute purity, qNMR is the method of choice, offering a direct measure of the analyte's weight percentage in the sample. For a comprehensive purity assessment, it is often beneficial to utilize both techniques orthogonally to gain a complete understanding of the synthesized material's quality.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-3,4-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

3-Ethyl-3,4-dimethylheptane is anticipated to be a flammable liquid and may pose an aspiration hazard if swallowed.[1] Proper handling and disposal are crucial to mitigate risks of fire, explosion, and environmental contamination.[2][3][4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[5]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below presents information for the related compound 3-Ethyl-3-methylheptane and general classifications for flammable liquids.

PropertyValue / ClassificationSource
Chemical Formula C₁₁H₂₄[6][7][8]
Molecular Weight 156.31 g/mol [7][8]
Physical State Liquid (presumed)
GHS Hazard Class Flammable Liquid, Category 3 (based on 3-Ethyl-3-methylheptane)[1]
Aspiration Hazard, Category 1 (based on 3-Ethyl-3-methylheptane)[1]
Flash Point < 60 °C (140 °F) (Classification for ignitable hazardous waste)[9]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical splash goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat or chemical-resistant apron is required.

  • Ventilation: Conduct all waste handling within a certified chemical fume hood.

  • Ignition Sources: Ensure the absence of any open flames, hot surfaces, or potential sparks in the vicinity.[1]

2. Waste Collection:

  • Container Selection: Use a designated, compatible, and properly sealed waste container. This can be the original container or a suitable glass or plastic container provided by your EHS office.[9]

  • Labeling: Immediately label the waste container with a "HAZARDOUS WASTE" tag. The label must clearly identify the contents as "Waste this compound" and list all constituents, including any solvents used for rinsing.[3][9]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[9]

3. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from heat sources and incompatible materials.[1]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

4. Disposal Arrangement:

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to arrange for pickup and disposal.[5]

  • Professional Disposal: Do not attempt to dispose of the chemical waste through standard drains or as regular trash.[2][3] this compound must be disposed of by a licensed hazardous waste disposal company.[1][3]

5. Empty Container Disposal:

  • Decontamination: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

  • Label Defacement: After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY".[10]

  • Final Disposal: Dispose of the empty container in accordance with your institution's specific guidelines for decontaminated labware.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Waste Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect storage Store Closed Container in Designated Area collect->storage check_full Is Container Full? storage->check_full check_full->storage No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes disposal Licensed Contractor Disposes of Waste contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-3,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

Based on analogous compounds, 3-Ethyl-3,4-dimethylheptane is anticipated to be classified as follows:

  • Flammable Liquid: May release vapors that can be ignited.

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1]

  • Skin Irritant: May cause skin irritation upon contact.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategoryRecommended ProtectionMaterial/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant splash hazard.ANSI Z87.1 certified.[2]
Hand Protection Chemical-resistant gloves.Nitrile or Viton® gloves are recommended. Inspect for degradation before use and change frequently.[2]
Body Protection Flame-retardant laboratory coat. For larger quantities, chemical-resistant coveralls may be necessary.Must be made of a non-flammable material such as Nomex® or treated cotton.[2]
Respiratory Protection Generally not required for small-scale use in a properly functioning chemical fume hood. For larger quantities or in poorly ventilated areas, a risk assessment is necessary.If required, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]
Footwear Closed-toe shoes.Must be made of a non-porous material.[2]

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Preparation:

  • Gather Materials: Assemble all necessary equipment and have spill control materials (e.g., absorbent pads, sand) readily available.[2]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[2]

Handling the Chemical:

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.[2]

  • Eliminate Ignition Sources: Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment, from the immediate vicinity.[3]

  • Grounding: When transferring from a container larger than 1 liter, ensure both containers are grounded and bonded to prevent static electricity buildup.[2]

  • Dispensing: Carefully dispense the chemical, using a funnel for transfers to minimize spills.

  • Container Sealing: Securely seal the container immediately after dispensing. Do not leave containers open to the atmosphere.[2]

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. This chemical should be treated as a non-halogenated organic solvent waste.

Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads) in a separate, clearly labeled hazardous waste bag or container.

Waste Labeling and Segregation:

  • Label all waste containers with "Hazardous Waste," "Flammable," and list all chemical constituents by their full name.

  • Do not mix this waste with halogenated solvents or other incompatible waste streams.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]

Emergency Procedures

  • Spill:

    • Small Spill (in fume hood): Use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed bag and dispose of it as hazardous solid waste.[1]

    • Large Spill: Evacuate the area and contact your institution's emergency response team.[1]

  • Fire: Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water, as it may spread the flammable liquid.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][5]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation handling Handling in Fume Hood prep->handling post_handling Post-Handling handling->post_handling spill Spill? post_handling->spill spill_response Spill Response spill->spill_response Yes disposal Waste Disposal spill->disposal No spill_response->post_handling liquid_waste Collect Liquid Waste disposal->liquid_waste solid_waste Collect Solid Waste disposal->solid_waste ehs_pickup Arrange EHS Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup end End of Process ehs_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.